DL-Propargylglycine
描述
RN given refers to cpd without isomeric designation; structure
Structure
3D Structure
属性
IUPAC Name |
2-aminopent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301033465 | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50428-03-0, 64165-64-6 | |
| Record name | DL-Propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50428-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propargylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050428030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propargyl glycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301033465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-pentynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-aminopent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPARGYLGLYCINE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU67PLJ48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of DL-Propargylglycine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG) is a classical and widely utilized irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a critical component of the transsulfuration pathway. By inhibiting CSE, this compound effectively curtails the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with pleiotropic physiological and pathophysiological roles. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, quantitative inhibitory data, detailed experimental protocols for its characterization, and its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.
Core Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1][2][3][4] CSE is a key enzyme in the transsulfuration pathway, where it catalyzes the conversion of cystathionine to L-cysteine, α-ketobutyrate, and ammonia.[5][6] Furthermore, CSE is a major source of endogenous hydrogen sulfide (H₂S) through its action on L-cysteine.[7][8][9]
The inhibition of CSE by this compound is a "suicide" inactivation mechanism.[10] The propargyl group of PAG is crucial for this process. Mechanistically, the amino group of propargylglycine (B1618536) initially forms an external aldimine with the PLP cofactor in the active site of CSE.[3] Subsequently, a proton is abstracted from the β-position of the alkyne, leading to the formation of a reactive allene (B1206475) intermediate.[11] This allene is then attacked by a nucleophilic residue in the active site, specifically the hydroxyl group of a tyrosine residue (Tyr114 in human CSE), forming a stable vinyl ether.[3][12] This covalent modification of the active site sterically hinders the access of the natural substrate, L-cysteine, thereby irreversibly inactivating the enzyme.[3]
Quantitative Inhibition Data
The inhibitory potency of this compound against cystathionine γ-lyase has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below. It is important to note that DL-PAG is a racemic mixture, and the L-isoform is the active inhibitor of CSE.[10]
| Inhibitor | Target Enzyme | Source | IC₅₀ (µM) | Reference |
| This compound (PAG) | Cystathionine γ-lyase (CSE) | Human (recombinant) | 40 ± 8 | [10] |
| This compound (PAG) | H₂S synthesis activity | Rat liver preparations | 55 | [3] |
Impact on Cellular Signaling Pathways
The inhibition of CSE by this compound leads to a reduction in intracellular H₂S levels, which in turn modulates the activity of several key signaling pathways. The most well-documented of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Hydrogen sulfide has been shown to influence the NF-κB signaling pathway, a central regulator of inflammation and immune responses. Studies have indicated that inhibition of H₂S production using this compound can lead to a decrease in the activation of NF-κB.[7] This suggests that endogenous H₂S may have a pro-inflammatory role in certain contexts by promoting NF-κB activity. The inhibition of CSE by PAG can, therefore, exert anti-inflammatory effects by downregulating the NF-κB pathway.[7]
MAPK Signaling Pathway
The MAPK signaling cascades are crucial for regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. Evidence suggests that H₂S can activate the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway.[7] By inhibiting H₂S production, this compound can modulate MAPK signaling, although the precise downstream consequences are likely cell-type and context-dependent.
Experimental Protocols
In Vitro Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on CSE activity by measuring the production of H₂S.
Materials:
-
Purified recombinant human CSE
-
This compound (PAG)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Sodium phosphate (B84403) buffer (50 mM, pH 8.2)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 5 µg of purified CSE enzyme, 10 µM PLP, and 50 mM sodium phosphate buffer (pH 8.2) in a final volume of 100 µL.
-
Add varying concentrations of this compound to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 1 mM L-cysteine to the mixture.
-
Incubate the reaction at 37°C for 60 minutes in a shaking water bath.
-
Stop the reaction by adding 50 µL of 1% zinc acetate to trap the H₂S as zinc sulfide.
-
Add 50 µL of N,N-dimethyl-p-phenylenediamine sulfate solution, followed by 50 µL of FeCl₃ solution to initiate the methylene (B1212753) blue formation.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the absorbance at 670 nm using a microplate reader.
-
Calculate the percentage of inhibition for each PAG concentration and determine the IC₅₀ value.
Measurement of H₂S Production in Biological Samples using the Monobromobimane (B13751) (MBB) Method
This protocol provides a sensitive method for quantifying free H₂S in biological samples like plasma or cell lysates.
Materials:
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)
-
Sulfosalicylic acid (SSA) solution (200 mM)
-
Biological sample (e.g., plasma, cell lysate)
-
RP-HPLC system with a fluorescence detector
Procedure:
-
In a microcentrifuge tube, mix 30 µL of the biological sample with 70 µL of Tris-HCl buffer.
-
Add 50 µL of 10 mM MBB solution to the sample.
-
Incubate the mixture for 30 minutes at room temperature in a low oxygen environment (e.g., 1% O₂) to prevent sulfide oxidation.
-
Stop the reaction by adding 50 µL of 200 mM SSA solution.
-
Centrifuge the sample to pellet any precipitate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the RP-HPLC system.
-
Analyze the fluorescent product, sulfide-dibimane (SDB), using an appropriate C18 column and a gradient elution with acetonitrile (B52724) containing 0.1% (v/v) trifluoroacetic acid.
-
Quantify the H₂S concentration by comparing the peak area of SDB to a standard curve generated with known concentrations of sodium sulfide.
Conclusion
This compound is a potent and irreversible inhibitor of cystathionine γ-lyase, a key enzyme in hydrogen sulfide biosynthesis. Its mechanism of action involves the formation of a covalent adduct within the enzyme's active site, leading to its inactivation. The resulting decrease in endogenous H₂S levels has significant downstream effects on cellular signaling, notably on the NF-κB and MAPK pathways. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's inhibitory activity and its impact on H₂S production. A thorough understanding of the molecular mechanisms of this compound is essential for its application as a research tool and for the development of novel therapeutics targeting H₂S-related pathologies.
References
- 1. Estimation of bacterial hydrogen sulfide production in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound HCl | TargetMol [targetmol.com]
- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 4. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. Inhibition of Hydrogen Sulfide Production by Gene Silencing Attenuates Inflammatory Activity by Downregulation of NF-κB and MAP Kinase Activity in LPS-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
DL-Propargylglycine as an Irreversible Inhibitor of Cystathionine γ-Lyase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-propargylglycine (PAG) is a classical and widely utilized irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway.[1][2][3] CSE, a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is primarily responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with diverse physiological and pathophysiological roles.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of PAG, its kinetic parameters, experimental protocols for its use, and its effects on cellular signaling pathways.
Mechanism of Irreversible Inhibition
The inhibitory action of this compound on cystathionine γ-lyase is a well-characterized example of mechanism-based inactivation. The process begins with the formation of an external aldimine between the amino group of PAG and the PLP cofactor in the enzyme's active site.[1] Subsequently, a proton is abstracted from the β-position of the alkyne in PAG, leading to the formation of a reactive allene (B1206475) intermediate.[1] This allene is then susceptible to nucleophilic attack by a key amino acid residue in the active site, Tyr¹¹⁴ in human CSE.[1][4] This covalent modification of the tyrosine residue sterically hinders the active site, effectively and irreversibly blocking the enzyme's catalytic activity.[1]
Quantitative Inhibition Data
The efficacy of this compound as an inhibitor of cystathionine γ-lyase has been quantified across various studies. The following table summarizes key kinetic parameters of CSE and its inhibition by PAG. It is important to note that these values can vary depending on the species from which the enzyme is derived and the specific experimental conditions.
| Parameter | Species | Value | Reference |
| K_m_ for L-cystathionine | Human | 0.5 mM | [7] |
| V_max_ for L-cystathionine | Human | 2.5 units/mg | [7] |
| K_i_ for aminoethoxyvinylglycine | Human | 10.5 µM | [7] |
| Inhibitor Concentration for H₂S Production Inhibition | Rat (colonic tissue) | 2 mM (PAG) | [8][9] |
| Inhibitor Concentration for H₂S formation reduction | Mouse (pancreatic acinar cells) | 3 mM (PAG) | [10] |
Signaling Pathways and Logical Relationships
The inhibition of cystathionine γ-lyase by this compound directly impacts the endogenous production of hydrogen sulfide, which in turn affects numerous downstream signaling pathways. H₂S is a pleiotropic signaling molecule involved in vasodilation, neuromodulation, inflammation, and apoptosis.
The following diagram illustrates the enzymatic production of H₂S by CSE and its irreversible inhibition by this compound.
References
- 1. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of DL-Propargylglycine in Hydrogen Sulfide (H₂S) Biosynthesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S), once known primarily for its toxicity and unpleasant odor, is now recognized as a critical endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). It plays a vital role in a myriad of physiological and pathophysiological processes, including vasodilation, neuromodulation, inflammation, and apoptosis. The enzymatic production of H₂S in mammalian tissues is primarily catalyzed by two pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE, also known as CGL). To elucidate the precise functions of endogenous H₂S, researchers rely on specific pharmacological tools to modulate its synthesis. Among these, DL-Propargylglycine (PAG) has emerged as a cornerstone inhibitor, indispensable for investigating H₂S-dependent signaling pathways.
This technical guide provides an in-depth overview of the role and application of this compound in H₂S biosynthesis research. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize PAG as a tool to explore the multifaceted world of H₂S biology.
This compound: Mechanism of Action and Specificity
This compound is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE).[1] Its inhibitory action is highly specific for CSE over CBS, making it an invaluable tool for dissecting the contributions of CSE-derived H₂S in various biological systems.[2] The mechanism of inhibition involves the propargyl group of PAG forming a covalent bond with the PLP cofactor at the active site of the CSE enzyme, leading to its inactivation.[3] It is important to note that while the DL-racemic mixture is commonly used, it is the L-isoform that is active in inhibiting CSE.[2]
Quantitative Data on this compound Efficacy
The effective concentration of PAG varies depending on the experimental system, including whether it is an in vitro or in vivo study, the cell type or tissue being investigated, and the specific research question. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell/System Type | Reference |
| IC₅₀ for CSE | 40 ± 8 µM | Purified human CSE | [2] |
| IC₅₀ for CSE | 55 µM | Rat liver preparations | [4] |
| Effective Concentration | 100 µM - 10 mM | Various cell culture models | [5][6] |
| H₂S Production Inhibition | Dose-dependent | A549 cells | [7] |
| H₂S Production Inhibition | Significant at 3 mM | Isolated mouse pancreatic acinar cells | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Rat | 10-100 mg/kg | Intravenous (i.v.) | Dose-dependent reduction of organ injury in endotoxemia | [9] |
| Rat | 40 µmols/day | Infusion | Decreased plasma cystine and taurine (B1682933) concentrations | [10] |
| Mouse | Not specified | Not specified | Inhibition of endogenous H₂S production potentiates anti-cancer effects of cisplatin | [6] |
| Rat | Not specified | Intraperitoneal (i.p.) | Dose-dependent decrease in hepatic γ-cystathionase activity | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound to study H₂S biosynthesis.
Inhibition of H₂S Production in Cell Culture
Objective: To investigate the effect of PAG on H₂S production in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (PAG) stock solution (e.g., 100 mM in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for H₂S measurement (e.g., Methylene (B1212753) Blue Assay Kit)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare working concentrations of PAG by diluting the stock solution in complete cell culture medium. A dose-response experiment (e.g., 0, 1, 5, 10 mM PAG) is recommended to determine the optimal concentration.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of PAG to the respective wells. Include a vehicle control (medium without PAG).
-
Incubate the cells for the desired period (e.g., 24 hours). The incubation time may need to be optimized.
-
After incubation, collect the cell culture supernatant and/or lyse the cells to measure H₂S levels.
-
Measure H₂S concentration using a suitable method, such as the methylene blue assay or a specific H₂S probe.
-
Normalize the H₂S concentration to the total protein content of the cell lysate.
Methylene Blue Assay for H₂S Measurement in Tissue Homogenates
Objective: To quantify the H₂S concentration in tissue samples following in vivo treatment with PAG.
Materials:
-
Tissue sample (e.g., liver, kidney, brain)
-
Ice-cold PBS
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Spectrophotometer
Procedure:
-
Excise the tissue of interest from the animal and immediately place it in ice-cold PBS to wash away any blood.
-
Weigh the tissue and homogenize it in ice-cold PBS (e.g., 10% w/v).
-
In a microcentrifuge tube, mix a known volume of the tissue homogenate (e.g., 100 µL) with zinc acetate solution (e.g., 100 µL) to trap the H₂S as zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution (e.g., 20 µL) to the mixture.
-
Add FeCl₃ solution (e.g., 20 µL) to initiate the colorimetric reaction.
-
Incubate the mixture at room temperature for 15-20 minutes in the dark.
-
Add TCA solution (e.g., 50 µL) to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes.
-
Transfer the clear supernatant to a 96-well plate.
-
Measure the absorbance at 665-670 nm using a spectrophotometer.
-
Calculate the H₂S concentration based on a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Gas Chromatography for H₂S Measurement
Objective: To achieve highly sensitive and specific quantification of H₂S in biological samples.
Principle: Gas chromatography (GC) separates H₂S from other volatile sulfur compounds in a sample, and a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), provides sensitive detection.
General Procedure Outline:
-
Sample Preparation: Collect the sample (e.g., headspace gas from a cell culture flask, tissue homogenate) in a gas-tight syringe. For liquid samples, H₂S is often liberated into the headspace by acidification.
-
Injection: Inject a known volume of the gas sample into the GC injection port.
-
Separation: The sample is carried by an inert gas (e.g., helium) through a chromatographic column that separates the components based on their physical and chemical properties.
-
Detection: As H₂S elutes from the column, it enters the sulfur-specific detector, which generates a signal proportional to the amount of H₂S.
-
Quantification: The H₂S concentration is determined by comparing the peak area of the sample to a calibration curve generated from known standards of H₂S gas.
Note: The specific parameters for the GC method (e.g., column type, temperature program, gas flow rates) need to be optimized for the specific instrument and application.
Signaling Pathways and Experimental Workflows
This compound is instrumental in delineating the role of CSE-derived H₂S in various signaling pathways.
H₂S Biosynthesis Pathway and Inhibition by PAG
The primary pathway for H₂S production in many tissues involves the conversion of L-cysteine to L-cystathionine and subsequently to L-cysteine, with H₂S being a byproduct of the latter step catalyzed by CSE. PAG directly inhibits this enzymatic step.
References
- 1. H2S attenuates oxidative stress via Nrf2/NF-κB signaling to regulate restenosis after percutaneous transluminal angioplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Suppressing Hydrogen Sulfide in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Hydrogen Sulfide in Paramyxovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of endogenous hydrogen sulfide formation reduces the organ injury caused by endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of hydrogen sulfide in whole blood by headspace-gas chromatography/mass spectrometry [jstage.jst.go.jp]
- 11. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Click Chemistry Applications of DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Propargylglycine (Pra) is a non-canonical amino acid that has become an indispensable tool in chemical biology and drug development.[1][2][3] Its terminal alkyne functional group makes it an ideal substrate for bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This allows for the precise and efficient labeling, modification, and conjugation of peptides, proteins, and other biomolecules in complex biological systems. This guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, quantitative data for reaction optimization, and visual workflows to illustrate key processes.
Introduction to this compound and Click Chemistry
Structure and Properties of this compound
This compound, or 2-amino-4-pentynoic acid, is a racemic mixture of the D and L enantiomers of propargylglycine (B1618536). Its structure incorporates a terminal alkyne group on the side chain, which is the key to its utility in click chemistry. This alkyne is relatively small and sterically unobtrusive, allowing it to be incorporated into peptide chains or proteins via solid-phase peptide synthesis (SPPS) or metabolic labeling without significantly perturbing the biomolecule's structure or function.
Overview of Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[4] The most prominent of these is the CuAAC reaction, which joins an alkyne (like that in propargylglycine) with an azide (B81097) to form a stable triazole linkage.[5]
Key Features of CuAAC:
-
Bioorthogonal: The alkyne and azide groups are largely inert in biological systems, ensuring the reaction proceeds only between the intended partners.
-
High Efficiency: CuAAC reactions typically proceed to near-quantitative yields under mild, aqueous conditions.[5][6]
-
Robustness: The reaction is tolerant of a wide range of functional groups found in biological molecules.
-
Stable Linkage: The resulting 1,2,3-triazole ring is chemically stable, making it an excellent linker for bioconjugation.[5]
Core Applications in Research and Drug Development
The ability to specifically introduce a reactive "handle" into biomolecules has made this compound a versatile tool.
Metabolic Labeling and Proteomics
One of the most powerful applications of propargylglycine is in metabolic labeling for the study of newly synthesized proteins.[7][8][9][10] Cells are cultured in media where a natural amino acid (like methionine) is replaced with an alkyne-containing analog such as L-homopropargylglycine (L-HPG), a close analog of this compound.
The process involves:
-
Incorporation: Cells take up L-HPG and incorporate it into newly synthesized proteins during translation.
-
Lysis and "Click" Reaction: The cells are lysed, and the alkyne-labeled proteome is reacted with an azide-functionalized reporter tag (e.g., a fluorophore like TAMRA-azide or an affinity tag like biotin-azide) via CuAAC.
-
Analysis: The labeled proteins can then be visualized by fluorescence microscopy or enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged proteins) for subsequent identification and quantification by mass spectrometry.[11][12][13]
This technique, often termed Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT), enables the specific analysis of translational activity and dynamic changes in the proteome in response to various stimuli.
Peptide Synthesis and Bioconjugation
This compound is readily used as a building block in solid-phase peptide synthesis (SPPS).[14] Once incorporated into a peptide sequence, the alkyne side chain serves as a convenient point for modification. This has been widely used to:
-
Cyclize Peptides: Peptides containing both an azide (e.g., from azidolysine) and propargylglycine can be cyclized via intramolecular CuAAC to create constrained structures with potentially enhanced stability and biological activity.[15]
-
Attach Payloads: Drugs, imaging agents, or polyethylene (B3416737) glycol (PEG) chains can be "clicked" onto the peptide to improve its therapeutic properties.
-
Create Peptide-Based Probes: Fluorophores or quencher molecules can be attached to create probes for studying enzyme activity or protein-protein interactions.
Drug Discovery and Development
The triazole ring formed during the click reaction is not just a linker; it can act as a mimic for an amide bond, which is a key structural feature in many biologically active molecules.[15] This has led to the use of this compound in:
-
Developing Peptidomimetics: Creating novel peptide-like molecules with improved pharmacological properties.
-
Constructing Proteolysis-Targeting Chimeras (PROTACs): The click reaction provides a reliable method for linking a protein-binding ligand to an E3 ligase-recruiting ligand.
-
Activity-Based Protein Profiling (ABPP): Propargylglycine can be incorporated into inhibitor scaffolds to create probes that covalently label active enzymes, allowing for their identification and characterization.
Quantitative Data for this compound Click Reactions
The efficiency of the CuAAC reaction is dependent on several factors, including the copper source, ligands, and reducing agents. The tables below summarize typical conditions and outcomes.
Table 1: Typical Reagent Concentrations for CuAAC Bioconjugation
| Reagent | Concentration Range | Purpose |
| Alkyne-Biomolecule | 10 µM - 500 µM | The substrate containing this compound. |
| Azide-Tag | 1.5 - 10 equivalents | The reporter or payload to be attached. |
| CuSO₄ | 50 µM - 1 mM | Source of Copper(II) catalyst. |
| Sodium Ascorbate | 1 mM - 5 mM | Reducing agent to generate active Cu(I) in situ.[16] |
| Ligand (e.g., THPTA, TBTA) | 100 µM - 2 mM | Stabilizes the Cu(I) oxidation state and improves reaction efficiency.[6] |
Table 2: Comparative Data on Reaction Conditions for Peptide Cyclization
| Copper Source | Ligand/Additive | Solvent | Temperature (°C) | Yield (Monomeric Cycle) | Reference |
| CuI (1.5 eq) | Piperidine | DMF | Room Temp | Good | [15] |
| CuSO₄/Ascorbate | None | H₂O/tBuOH | 75 | Moderate | [16] |
| CuBr | None | H₂O/tBuOH | Room Temp | Low to None | [16] |
Note: Yields are highly dependent on the specific peptide sequence and concentration. The free α-amino acid portion of unprotected propargylglycine can chelate and decrease the effective Cu(I) concentration, sometimes necessitating higher temperatures or the use of a protecting group (e.g., Boc) on the nitrogen for efficient reaction.[16][17]
Detailed Experimental Protocols
Protocol: Metabolic Labeling of Proteins with L-Homopropargylglycine (HPG)
This protocol is adapted for labeling adherent mammalian cells in culture.
Materials:
-
Methionine-free DMEM
-
L-Homopropargylglycine (HPG) stock solution (100 mM in DMSO)
-
Complete DMEM
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells (e.g., HeLa or HEK293) in a 6-well plate and grow to ~80% confluency in complete DMEM.
-
Starvation (Optional but Recommended): Aspirate the medium, wash the cells once with warm PBS, and then add methionine-free DMEM. Incubate for 30-60 minutes to deplete intracellular methionine pools.
-
Labeling: Add HPG stock solution to the methionine-free medium to a final concentration of 50-100 µM.
-
Incubation: Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator. For pulse-chase experiments, replace the HPG-containing medium with complete DMEM after the pulse period.
-
Harvesting: Aspirate the medium and wash the cells twice with cold PBS.
-
Lysis: Add 200 µL of cold cell lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the HPG-labeled proteome.
-
Quantification: Determine the protein concentration using a standard assay (e.g., BCA). The lysate is now ready for the CuAAC reaction.
Protocol: On-Bead CuAAC for Enrichment of Labeled Proteins
This protocol describes the "clicking" of a biotin-azide tag onto HPG-labeled proteins followed by affinity purification.
Materials:
-
HPG-labeled protein lysate (from Protocol 4.1)
-
Biotin-Azide stock solution (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand stock (10 mM in DMSO)
-
CuSO₄ stock solution (50 mM in water)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1% SDS)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
1 mg of HPG-labeled protein lysate
-
Adjust volume to 400 µL with PBS
-
5 µL Biotin-Azide stock (final conc. ~100 µM)
-
10 µL TCEP stock (final conc. ~1 mM)
-
5 µL TBTA stock (final conc. ~100 µM)
-
-
Initiation: Add 5 µL of CuSO₄ stock solution (final conc. ~500 µM). Vortex briefly.
-
Reaction: Incubate at room temperature for 1-2 hours with gentle rotation.
-
Enrichment: Add 50 µL of a 50% slurry of streptavidin-agarose beads to the reaction mixture.
-
Binding: Incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation (1,500 x g for 2 min). Discard the supernatant. Wash the beads extensively:
-
2x with PBS + 1% SDS
-
2x with 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0
-
2x with PBS
-
-
Elution/Digestion: The enriched proteins can be eluted with a biotin-containing buffer or, more commonly for proteomics, subjected to on-bead digestion with trypsin for subsequent LC-MS/MS analysis.
Visualizing Workflows and Concepts
The following diagrams illustrate the key processes involving this compound.
Caption: General workflow for using this compound in click chemistry applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 50428-03-0 | FP49054 | Biosynth [biosynth.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Modeling Experimental Design for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]
- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Synthesis of DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG), a racemic mixture of 2-amino-4-pentynoic acid, is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). By inactivating this key enzyme in the transsulfuration pathway, this compound effectively blocks the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule. This inhibitory action has established this compound as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of H₂S in a multitude of biological systems. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the relevant biochemical pathways.
Discovery and Core Properties
The pioneering work on the inhibitory action of acetylenic compounds on enzymes led to the identification of propargylglycine (B1618536) as a potent inactivator of γ-cystathionase (now known as cystathionine γ-lyase or CSE) in the early 1970s. A seminal publication by R. H. Abeles and C. T. Walsh in 1973 described the in vitro and in vivo inactivation of this enzyme by propargylglycine, laying the groundwork for its use as a specific inhibitor.[1] This discovery opened the door for researchers to pharmacologically manipulate endogenous H₂S levels and elucidate its diverse roles in physiology and disease.
This compound is a glycine (B1666218) derivative containing a reactive alkyne group.[2] This functional group is central to its mechanism of action as a suicide inhibitor. The compound is typically available as a white to off-white crystalline solid and is soluble in aqueous solutions.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | 2-Amino-4-pentynoic acid, PAG |
| CAS Number | 64165-64-6 (for DL form) |
| Molecular Formula | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A classical approach, based on the work of Gershon et al. (1954), involves the alkylation of a glycine precursor with a propargyl halide.[3] Below is a representative experimental protocol adapted from established synthetic methodologies.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Diethyl 2-acetamidomalonate
-
Sodium ethoxide
-
Propargyl bromide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl 2-acetamidomalonate in absolute ethanol. To this solution, add a freshly prepared solution of sodium ethoxide in ethanol dropwise with stirring. After the addition is complete, add propargyl bromide dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The resulting residue is hydrolyzed by refluxing with concentrated hydrochloric acid. This step also facilitates the decarboxylation of the malonic ester derivative to yield the amino acid hydrochloride.
-
Isolation and Purification: The acidic solution is cooled, and the precipitated product is collected by filtration. The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The free amino acid can be obtained by neutralizing the hydrochloride salt with a base, such as sodium hydroxide, to its isoelectric point, followed by crystallization.
Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and safety precautions.
Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase
This compound acts as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE). The enzyme's catalytic mechanism involves a pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with a lysine (B10760008) residue in the active site.
The inhibition by this compound proceeds as follows:
-
This compound enters the active site of CSE and forms an external aldimine with the PLP cofactor.
-
The enzyme then catalyzes the abstraction of a proton from the α-carbon of propargylglycine.
-
This leads to a rearrangement of the molecule, forming a reactive allene (B1206475) intermediate.
-
A nucleophilic residue in the active site of the enzyme attacks this allene, forming a stable, covalent adduct.
-
This covalent modification irreversibly inactivates the enzyme, thereby blocking the production of H₂S.
Quantitative Analysis of Inhibitory Activity
The potency of this compound as a CSE inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Table 2: Inhibitory Activity of this compound against Cystathionine γ-Lyase
| Parameter | Enzyme Source | Assay Condition | Value | Reference |
| IC₅₀ | Recombinant Human CSE | Methylene blue assay | 40 ± 8 µM | [4] |
| IC₅₀ | Rat Liver Preparations | H₂S synthesis activity | 55 µM | [5] |
The Hydrogen Sulfide Signaling Pathway and its Inhibition
Cystathionine γ-lyase is a central enzyme in the transsulfuration pathway, which is responsible for the metabolism of sulfur-containing amino acids and the production of H₂S. H₂S, in turn, modulates a wide array of physiological processes through various signaling mechanisms.
Applications in Research and Drug Development
The ability of this compound to selectively inhibit H₂S production has made it an indispensable tool in several research areas:
-
Cardiovascular Research: Investigating the role of H₂S in blood pressure regulation, vasodilation, and ischemia-reperfusion injury.[5]
-
Neuropharmacology: Studying the neuromodulatory functions of H₂S in the central and peripheral nervous systems.
-
Metabolic Studies: Elucidating the involvement of the transsulfuration pathway in various metabolic processes.
-
Inflammation and Immunology: Exploring the pro- and anti-inflammatory roles of H₂S.
Furthermore, as our understanding of the therapeutic potential of modulating H₂S signaling grows, this compound and its derivatives serve as important lead compounds in the development of novel therapeutics for a range of diseases, including hypertension, inflammatory conditions, and certain types of cancer.
Conclusion
This compound has proven to be a robust and reliable pharmacological tool for the study of hydrogen sulfide biology. Its well-characterized mechanism of irreversible inhibition of cystathionine γ-lyase allows for the specific depletion of endogenous H₂S, enabling researchers to dissect its complex signaling networks. This technical guide has provided a detailed overview of the discovery, synthesis, and application of this compound, intended to serve as a valuable resource for scientists and professionals in the field of drug development and biomedical research. The continued use of this important inhibitor will undoubtedly lead to further insights into the multifaceted roles of hydrogen sulfide in health and disease.
References
Biochemical properties of DL-Propargylglycine.
An In-Depth Technical Guide to the Biochemical Properties of DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (PAG), a structural analog of glycine, is a potent and widely utilized biochemical tool primarily known as an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CGL, also known as CSE). By targeting this key enzyme in the transsulfuration pathway, PAG effectively modulates the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gasotransmitter involved in a myriad of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, enzyme inhibition kinetics, metabolic fate, and diverse cellular effects. Detailed experimental methodologies and quantitative data are presented to support researchers in the fields of biochemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a white to off-white powder with the chemical formula C₅H₇NO₂.[1] It is soluble in aqueous solutions and common laboratory solvents like DMSO.[2]
| Property | Value | Reference(s) |
| IUPAC Name | 2-aminopent-4-ynoic acid | [1] |
| Synonyms | PAG, DL-Pra-OH, 2-Amino-4-pentynoic acid | [3][4] |
| Molecular Formula | C₅H₇NO₂ | [1][3] |
| Molecular Weight | 113.11 g/mol | [1] |
| CAS Number | 64165-64-6 | [3] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in Water or DMSO (up to 10 mg/ml) | [2] |
Mechanism of Action and Enzyme Inhibition
Primary Target: Cystathionine γ-lyase (CGL/CSE)
The principal biochemical action of this compound is the irreversible inhibition of cystathionine γ-lyase, a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[2][5] CGL is a central enzyme in the reverse transsulfuration pathway, catalyzing the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia.[6] It is also a major source of endogenous hydrogen sulfide (H₂S) in mammalian tissues.[5][7]
PAG acts as a "suicide inhibitor."[8] The inhibition mechanism involves a series of steps within the enzyme's active site[6][9]:
-
Transaldimination: PAG forms an external aldimine (Schiff base) with the PLP cofactor, displacing the conserved lysine (B10760008) residue that normally binds PLP.[6]
-
Allene (B1206475) Formation: An active site residue facilitates the abstraction of a proton, leading to the formation of a reactive allene intermediate.[9]
-
Covalent Modification: A nucleophilic residue within the active site (e.g., Tyrosine 133 in Toxoplasma gondii CGL) attacks the allene intermediate.[9]
-
Irreversible Inactivation: This attack results in the formation of a stable, covalent adduct between the inhibitor and the enzyme, rendering it permanently inactive.[9]
Enzyme Inhibition Kinetics
This compound has been characterized primarily by its half-maximal inhibitory concentration (IC₅₀). While it is a potent inhibitor of CGL, it is important to note that it can also affect other PLP-dependent enzymes, indicating a need for careful interpretation of results in complex biological systems.[10]
| Enzyme/Process | System | IC₅₀ Value | Reference(s) |
| Cystathionine-γ-lyase (CSE) | Rat Liver Preparations | 55 µM | [2][4] |
| Methionine γ-lyase (MGL) | - | Inhibited | [10] |
| L-alanine transaminase (ALT) | - | Inhibited | [10] |
| Alanine aminotransferase | Rat Liver | Activity decreased to ~35% of control | [11] |
Impact on the Transsulfuration Pathway
By inhibiting CGL, PAG blocks a critical step in sulfur amino acid metabolism. This leads to the accumulation of the CGL substrate, cystathionine, in various tissues, including the liver, kidney, and brain.[11][12] The pathway is central to generating cysteine for glutathione (B108866) synthesis and producing H₂S.
Metabolism and Toxicology
Metabolic Fate
Following administration in rats, this compound is metabolized, with a significant intermediate identified as N-[N-gamma-glutamyl(propargylglycyl)]glycine (γ-Glu-PPG-Gly), a glutathione analog.[13] The concentration of this metabolite in the liver increases in a dose-dependent manner with PAG administration.[13] Inhibition of CGL also leads to the excretion of unusual sulfur-containing amino acids in the urine.[11]
Toxicology Profile
The toxicity of propargylglycine (B1618536) is stereospecific. While the DL-racemic mixture is widely used, studies have shown that the D-isomer is nephrotoxic. D-propargylglycine itself is not the toxic agent; rather, it is metabolized by D-amino-acid oxidase in the renal proximal tubules to a toxic metabolite.[14] This leads to cellular injury, impairing reabsorption and causing symptoms such as polyuria, glycosuria, and aminoaciduria.[14]
Cellular and Physiological Effects
The inhibition of H₂S synthesis by PAG has made it an invaluable tool for exploring the gasotransmitter's role in various systems.
-
Cardiovascular System: The effects of PAG are complex. It has been shown to protect against myocardial injury in a rat model of chronic intermittent hypoxia by reducing endoplasmic reticulum stress.[15] In a model of angiotensin-II-induced hypertension, PAG reduced blood pressure and renal injury.[16] However, in healthy control rats, PAG has been observed to induce myocardial dysfunction and oxidative stress.[15]
-
Cancer Biology: PAG has demonstrated anti-invasive properties in human fibrosarcoma cells. This effect was linked to a reduction in cellular metallothionein (B12644479) content and decreased activity of matrix metalloproteinases (MMPs).[17]
-
Neurobiology: PAG is used in neuroscience to investigate the roles of H₂S as a neuromodulator and signaling molecule in the brain.[3][18]
-
Inflammation: By blocking H₂S production, PAG can reduce inflammation in various rodent models, including pancreatitis and edema.[4]
Experimental Protocols
In Vitro CGL/CSE Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on CGL activity by measuring the production of H₂S.
Materials:
-
Recombinant or purified CGL/CSE enzyme.
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
Substrate: L-cysteine (10 mM solution in buffer).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM solution).
-
Inhibitor: this compound stock solution in buffer.
-
H₂S Detection Reagent: Zinc Acetate (B1210297) (1% w/v) as a trapping solution.
-
Colorimetric Reagents: N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPED) and FeCl₃.
-
96-well microplate and plate reader.
Methodology:
-
Enzyme Preparation: Prepare a working solution of CGL enzyme in assay buffer containing PLP.
-
Inhibitor Incubation: In a 96-well plate, add varying concentrations of this compound to the wells. Add the CGL enzyme solution and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. Include a "no inhibitor" control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the L-cysteine substrate to all wells.
-
H₂S Trapping: Immediately cover the plate with a sealer that has a corresponding plate containing zinc acetate solution to trap the H₂S gas produced.
-
Reaction Incubation: Incubate the reaction plate at 37°C for a specified time (e.g., 60 minutes).
-
Colorimetric Detection (Methylene Blue Formation):
-
Transfer the zinc acetate trapping solution (which now contains zinc sulfide) to a new microplate.
-
Add DMPED solution, followed by FeCl₃ solution.
-
Incubate in the dark for 20 minutes to allow for the formation of methylene (B1212753) blue.
-
-
Data Acquisition: Measure the absorbance at ~670 nm using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each PAG concentration relative to the control. Plot the data to determine the IC₅₀ value.
In Vivo Experimental Workflow for Studying PAG Effects
This outlines a general workflow for investigating the physiological effects of PAG in a rodent model.
Conclusion
This compound is an indispensable tool for probing the biology of the transsulfuration pathway and hydrogen sulfide signaling. Its well-characterized mechanism as an irreversible inhibitor of cystathionine γ-lyase allows for the targeted depletion of endogenous H₂S, revealing its role in a wide array of physiological systems from the cardiovascular to the nervous system. Researchers using this compound should remain cognizant of its potential off-target effects on other PLP-dependent enzymes and the specific toxicity associated with its D-isomer. This guide provides the foundational biochemical knowledge and experimental context necessary for the effective application of this compound in scientific research and drug development.
References
- 1. This compound | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 64165-64-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PLP-dependent H2S Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unusual metabolism of sulfur-containing amino acids in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A new metabolite of propargylglycine, gamma-glutamylpropargylglycylglycine, in liver of D,L-propargylglycine-administered rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition effect of propargylglycine on human fibrosarcoma HT-1080 cell invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Enzymatic Pathways Affected by DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG) is a potent, irreversible inhibitor of key enzymes in sulfur amino acid metabolism, primarily targeting cystathionine (B15957) γ-lyase (CSE). This inhibition has profound effects on cellular processes by modulating the levels of critical signaling molecules, most notably hydrogen sulfide (B99878) (H₂S). This technical guide provides a comprehensive overview of the enzymatic pathways affected by PAG, detailed experimental protocols for studying its inhibitory effects, and quantitative data on its efficacy. Visualizations of the relevant pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the therapeutic potential of targeting H₂S-producing enzymes.
Introduction
This compound (PAG) is a well-established tool in biochemical and pharmacological research due to its specific and irreversible inhibition of cystathionine γ-lyase (CSE), an enzyme also known as γ-cystathionase (CTH or CGL).[1][2] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the reverse transsulfuration pathway, a critical metabolic route for the synthesis of L-cysteine from L-methionine.[3] A key function of CSE is the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological and pathophysiological roles.[4] By inhibiting CSE, PAG effectively reduces the biosynthesis of H₂S, making it an invaluable pharmacological tool for investigating the roles of this gasotransmitter in various biological systems.[5][6]
This guide will delve into the core enzymatic pathways affected by PAG, with a primary focus on the transsulfuration pathway and the consequent modulation of H₂S signaling.
The Primary Enzymatic Target: Cystathionine γ-Lyase (CSE)
The principal molecular target of this compound is cystathionine γ-lyase.[1] CSE catalyzes the final step in the reverse transsulfuration pathway, converting cystathionine into L-cysteine, α-ketobutyrate, and ammonia.[3]
The Transsulfuration Pathway
The transsulfuration pathway is essential for the metabolism of sulfur-containing amino acids, connecting the methionine and cysteine metabolic pathways. In mammals, this pathway operates in the "reverse" direction to synthesize cysteine from the essential amino acid methionine.
Hydrogen Sulfide (H₂S) Signaling
A critical consequence of CSE activity is the production of H₂S, a gasotransmitter involved in a myriad of physiological processes, including vasodilation, neuromodulation, and inflammation.[4] PAG's inhibition of CSE leads to a reduction in endogenous H₂S levels, thereby affecting these signaling pathways.
Quantitative Data on CSE Inhibition by this compound
The inhibitory potency of PAG against CSE has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
| Inhibitor | Enzyme | Species | IC₅₀ (µM) | Reference(s) |
| This compound (PAG) | Cystathionine γ-lyase (CSE) | Human | 40 | [7][8] |
| β-Cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | Human | 14 | [7][8] |
| Aminooxyacetic acid (AOAA) | Cystathionine γ-lyase (CSE) | Human | 1.1 | [7] |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Human | 8.5 | [7] |
Note: Lower IC₅₀ values indicate greater potency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibition of CSE by PAG.
Cystathionine γ-Lyase (CSE) Activity Assay
This protocol is based on the colorimetric detection of cysteine produced from the enzymatic cleavage of cystathionine.
Materials:
-
Purified CSE enzyme
-
This compound (PAG) stock solution
-
L-Cystathionine substrate solution
-
Reaction Buffer: 200 mM Bis-Tris Propane, pH 8.25
-
Bovine Serum Albumin (BSA)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Acid ninhydrin (B49086) reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, prepare a master mix containing the reaction buffer, BSA (0.5 mg/mL), PLP (50 µM), and DTT (1 mM).
-
Inhibitor Incubation: In the wells of a 96-well plate, add varying concentrations of PAG to the reaction mixture. Include a control well with no inhibitor.
-
Enzyme Addition: Add the purified CSE enzyme to each well to a final concentration appropriate for the assay. Incubate at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the Reaction: Add the L-cystathionine substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop the Reaction and Develop Color: Add the acid ninhydrin reagent to each well to stop the reaction and react with the cysteine produced. Heat the plate as required by the specific ninhydrin protocol to develop the color.
-
Measure Absorbance: Read the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each PAG concentration relative to the control and determine the IC₅₀ value.
Hydrogen Sulfide (H₂S) Production Assay (Methylene Blue Method)
This protocol measures the H₂S produced by CSE using L-cysteine as a substrate. The H₂S is trapped and reacts to form methylene (B1212753) blue, which is quantified spectrophotometrically.
Materials:
-
Tissue homogenate or purified CSE
-
This compound (PAG) stock solution
-
L-Cysteine substrate solution
-
Pyridoxal-5'-phosphate (PLP)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in HCl
-
Ferric chloride (FeCl₃) solution in HCl
-
Trichloroacetic acid (TCA)
-
Microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Prepare Reaction Vials: In microcentrifuge tubes, add the tissue homogenate or purified CSE in a suitable buffer.
-
Inhibitor Pre-incubation: Add varying concentrations of PAG to the tubes. Include a control without PAG. Pre-incubate at 37°C for 15 minutes.
-
Initiate H₂S Production: Add L-cysteine and PLP to each tube to start the reaction. In the center well of the reaction vessel (or a suspended cap), place a piece of filter paper soaked in zinc acetate to trap the H₂S gas produced.
-
Incubation: Seal the tubes and incubate at 37°C for 60 minutes.
-
Methylene Blue Formation: After incubation, add the N,N-dimethyl-p-phenylenediamine sulfate solution and the FeCl₃ solution to the zinc acetate trap. This will react with the trapped zinc sulfide to form methylene blue.
-
Stop the Reaction: Add TCA to the main reaction mixture to stop the enzymatic reaction.
-
Color Development: Allow the color to develop for 15-20 minutes at room temperature.
-
Measure Absorbance: Transfer the colored solution to a cuvette and measure the absorbance at 670 nm.
-
Quantification: Calculate the concentration of H₂S produced using a standard curve prepared with NaHS.
Determination of Kinetic Parameters for Irreversible Inhibition (kᵢₙₐcₜ and Kᵢ)
For irreversible inhibitors like PAG, determining the inactivation rate constant (kᵢₙₐcₜ) and the inhibitor constant (Kᵢ) provides a more detailed characterization of the inhibition mechanism than a simple IC₅₀ value.
Procedure (Discontinuous Assay):
-
Pre-incubation: Incubate the CSE enzyme with various concentrations of PAG for different time intervals.
-
Sampling: At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a substrate-containing solution to measure the remaining enzyme activity. The dilution should be large enough to prevent further significant inhibition during the activity measurement.
-
Activity Measurement: Measure the initial rate of the enzymatic reaction for each sample.
-
Data Analysis:
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each PAG concentration. The slope of this line gives the observed rate of inactivation (kₒᵦₛ).
-
Plot the kₒᵦₛ values against the corresponding PAG concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine kᵢₙₐcₜ (the maximum rate of inactivation) and Kᵢ (the concentration of inhibitor that gives half-maximal inactivation).[9]
-
Logical Relationship of this compound's Action
The following diagram illustrates the logical cascade of events following the introduction of PAG into a biological system containing CSE.
Conclusion
This compound is a powerful research tool for elucidating the roles of cystathionine γ-lyase and its product, hydrogen sulfide, in health and disease. Its irreversible mechanism of inhibition provides a robust method for depleting H₂S levels and studying the downstream consequences. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the transsulfuration pathway. A thorough comprehension of the enzymatic pathways affected by PAG is crucial for the continued exploration of H₂S-based therapeutics.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. This compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
The Alkyne Group: A Locus of Potent and Versatile Functionality in DL-Propargylglycine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG), a non-proteinogenic amino acid, has emerged as a powerful tool in biochemical research and drug development. The strategic incorporation of a terminal alkyne group within its structure bestows upon it a unique chemical reactivity that underlies its significance. This guide delves into the multifaceted roles of the alkyne moiety, focusing on its function as a "warhead" for mechanism-based irreversible enzyme inhibition and as a versatile chemical handle for bioconjugation via click chemistry. We will explore its mechanism of action against key enzymatic targets, present relevant quantitative data, detail experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.
The Alkyne Moiety as a Key to Irreversible Enzyme Inhibition
The terminal alkyne of this compound is the cornerstone of its activity as a "suicide inhibitor." This reactive group is relatively inert until it is acted upon by the target enzyme. Once in the active site, the enzyme's own catalytic machinery transforms the alkyne into a highly reactive intermediate, which then covalently and irreversibly binds to an active site residue, leading to the inactivation of the enzyme.
Mechanism of Action Against Key Enzyme Targets
This compound has been demonstrated to be a potent irreversible inhibitor of several key enzymes, primarily those involved in amino acid metabolism.
-
Cystathionine (B15957) γ-lyase (CSE or CTH): PAG is a well-established inhibitor of CSE, a crucial enzyme in the transsulfuration pathway responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S)[1][2][3]. The inhibition of CSE by PAG has been instrumental in elucidating the physiological roles of H₂S in cardiovascular and neurological systems[4][5]. The proposed mechanism involves the enzyme-catalyzed formation of a reactive allene (B1206475) intermediate from the alkyne group, which then covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor or a nearby active site residue[6].
-
Proline Dehydrogenase (PRODH): N-propargylglycine (N-PPG), a derivative of PAG, is a suicide inhibitor of PRODH, a mitochondrial enzyme critical for cancer cell metabolism[7][8]. The inactivation mechanism involves the formation of a covalent adduct between the alkyne group, the FAD cofactor, and a conserved lysine (B10760008) residue in the enzyme's active site[7][9]. This irreversible inhibition leads to the accumulation of proline and has shown anti-cancer activity[7].
-
Cystathionine γ-synthase: In bacteria and plants, PAG targets cystathionine γ-synthase, an enzyme essential for methionine biosynthesis[10][11]. This inhibition leads to methionine auxotrophy and growth inhibition, highlighting its potential as an antimicrobial agent[11].
Quantitative Data on this compound Inhibition
The potency and kinetics of enzyme inhibition by this compound have been quantified in various studies. The following tables summarize key data for its primary targets.
| Enzyme Target | Species/System | Inhibition Parameter | Value | Reference(s) |
| Cystathionine γ-lyase (CSE) | Rat liver preparations | IC₅₀ | 55 µM | [3] |
| Proline Dehydrogenase (PRODH) | Thermus thermophilus | Kᵢ | 0.8 ± 0.2 mM | [12] |
| Proline Dehydrogenase (PRODH) | Thermus thermophilus | kᵢₙₐ꜀ₜ | 0.43 ± 0.05 min⁻¹ | [12] |
Table 1: In Vitro Inhibition of Target Enzymes by Propargylglycine. IC₅₀ represents the concentration of inhibitor required to reduce enzyme activity by 50%. Kᵢ is the inhibition constant, and kᵢₙₐ꜀ₜ is the maximal rate of inactivation.
| Animal Model | Application | Dosage Range | Route of Administration | Reference(s) |
| Rodent | Reduction of H₂S-associated inflammation | 25-100 mg/kg | Intraperitoneal (IP) | [3] |
| Mouse | Reduction of brain PRODH protein | 50 mg/kg (daily) | Oral gavage | [7][8][13] |
Table 2: In Vivo Dosages of Propargylglycine in Rodent Models.
The Alkyne Group as a Handle for Bioconjugation: Click Chemistry
Beyond its role in enzyme inhibition, the terminal alkyne of this compound serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[14][15]. This highly efficient and specific reaction allows for the covalent attachment of molecules containing an azide (B81097) group to PAG-modified proteins or other biomolecules.
This has significant applications in:
-
Metabolic Labeling: PAG can be incorporated into newly synthesized proteins in place of methionine, allowing for the subsequent attachment of fluorescent probes or affinity tags for visualization and proteomic analysis[1].
-
Biotinylation: Azide-modified biotin (B1667282) can be "clicked" onto PAG-labeled proteins for affinity purification and identification[16].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and representative experimental workflows.
Signaling Pathways
Caption: Inhibition of Hydrogen Sulfide (H₂S) Synthesis by this compound.
Caption: Inhibition of Proline Dehydrogenase (PRODH) by N-Propargylglycine.
Experimental Workflows
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities [frontiersin.org]
- 4. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dissection of artifactual and confounding glial signatures by single-cell sequencing of mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. Noncovalent Inhibition and Covalent Inactivation of Proline Dehydrogenase by Analogs of N-propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Structural Basis for the Inactivation of Thermus thermophilus Proline Dehydrogenase by N-Propargylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Brain transcriptomic, metabolic and mitohormesis properties associated with N-propargylglycine treatment: A prevention strategy against neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Technical Guide to DL-Propargylglycine for Protein Labeling: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for utilizing DL-Propargylglycine (PRG) in protein labeling. PRG, a non-canonical amino acid, serves as a powerful tool for the bioorthogonal tagging and subsequent analysis of newly synthesized proteins. This guide details the underlying mechanisms, experimental workflows, and data analysis considerations for researchers seeking to employ this versatile technique.
Core Principles of this compound-Based Protein Labeling
The use of this compound for protein labeling is centered around the concept of bioorthogonal chemistry . This refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. The core of this technique, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves a two-step process:
-
Metabolic Incorporation: this compound, an analog of the amino acid methionine, is introduced to cells or organisms. The cellular translational machinery recognizes PRG and incorporates it into newly synthesized proteins in place of methionine. The key feature of PRG is its terminal alkyne group , a small, inert chemical handle that is now integrated into the proteome.
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-tagged proteins are then detected through a highly specific and efficient chemical reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the alkyne on the PRG-labeled protein and a reporter molecule containing an azide (B81097) group. This reporter can be a fluorophore for imaging applications or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry.
The racemic nature of this compound means it contains both D- and L-enantiomers. While the L-enantiomer is incorporated into proteins, the D-enantiomer has been reported to be a substrate for D-amino-acid oxidase, and its metabolites may have nephrotoxic effects in mice.[1] This is an important consideration for in vivo studies.
Quantitative Data for Metabolic Labeling
The efficiency of metabolic labeling can be influenced by the specific non-canonical amino acid used, its concentration, and the cell type. While direct quantitative comparisons for this compound are limited in the literature, data from the closely related L-Homopropargylglycine (HPG) and L-Azidohomoalanine (AHA) provide valuable context. One study in Arabidopsis cell cultures showed that HPG was more efficiently incorporated into proteins than AHA.[2] After 24 hours of treatment, the ratio of the supplied non-canonical amino acid to endogenous methionine was 4.8 for HPG and 1.6 for AHA.[2] This suggests that the cellular machinery for methionine metabolism may handle these analogs differently. A study in E. coli reported incorporation rates of 70-80% for HPG.[3][4]
Table 1: Comparison of Non-Canonical Amino Acids for Metabolic Labeling
| Non-Canonical Amino Acid | Model System | Key Findings | Reference |
| L-Homopropargylglycine (HPG) | Arabidopsis thaliana | More efficient incorporation than AHA; Ratio of HPG to methionine was 4.8 after 24h. | [2] |
| L-Azidohomoalanine (AHA) | Arabidopsis thaliana | Less efficient incorporation than HPG; Ratio of AHA to methionine was 1.6 after 24h. | [2] |
| L-Homopropargylglycine (HPG) | E. coli | 70-80% incorporation rates achieved in both auxotrophic and prototrophic strains. | [3][4] |
| L-Azidohomoalanine (AHA) | E. coli | Approximately 50% incorporation rate in auxotrophic strains after 26 hours. | [3] |
Table 2: Recommended Reagent Concentrations for Metabolic Labeling and Click Chemistry (Adapted from HPG/AHA Protocols)
| Step | Reagent | Typical Final Concentration | Notes |
| Metabolic Labeling | This compound | 25-100 µM | Optimal concentration should be determined empirically for each cell type to balance labeling efficiency and potential toxicity. |
| Methionine-free media | - | Used to deplete endogenous methionine and enhance PRG incorporation. | |
| Click Chemistry (in lysate) | Azide-reporter (e.g., Azide-Fluorophore, Azide-Biotin) | 2-50 µM | Titration is recommended to optimize signal-to-noise ratio. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | ||
| Copper(I)-stabilizing ligand (e.g., THPTA) | 100 µM | ||
| Reducing agent (e.g., Sodium Ascorbate) | 5 mM | Should be freshly prepared. |
Experimental Protocols
The following protocols provide a general framework for protein labeling using this compound. It is crucial to optimize these protocols for your specific cell type and experimental goals.
Metabolic Labeling of Cultured Cells with this compound
This protocol is adapted from methods for L-Homopropargylglycine (HPG) labeling.[5]
Materials:
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
This compound (PRG) stock solution (e.g., 50 mM in DMSO or water)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere and recover overnight.
-
Methionine Depletion: Wash the cells once with warm PBS. Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.
-
PRG Labeling: Add the PRG stock solution to the methionine-free medium to achieve the desired final concentration (e.g., 50 µM). Gently swirl the plate to mix.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C. The optimal labeling time will depend on the protein synthesis rates of the cell type and the specific proteins of interest.
-
Cell Harvest:
-
For suspension cells, pellet the cells by centrifugation and wash twice with cold PBS.
-
For adherent cells, aspirate the labeling medium and wash the cells twice with cold PBS. Cells can then be lysed directly in the plate or scraped and collected.
-
Cell Lysis and Protein Quantification
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
-
Microcentrifuge
-
BCA protein assay kit
Procedure:
-
Lysis: Add an appropriate volume of cold lysis buffer to the cell pellet or plate.
-
Incubation: Incubate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein lysate) to a new tube.
-
Quantification: Determine the protein concentration of the lysate using a BCA assay.
Click Chemistry Reaction in Cell Lysate
This protocol is a general procedure for CuAAC on alkyne-labeled proteins.
Materials:
-
Protein lysate containing PRG-labeled proteins (1-5 mg/mL)
-
Azide-reporter probe stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
PBS
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Protein lysate (e.g., 50 µL)
-
PBS to bring the volume to ~90 µL
-
Azide-reporter probe (to a final concentration of 20-50 µM)
-
THPTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Initiation: Add Sodium Ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Downstream Processing: The labeled proteins are now ready for downstream applications such as:
-
Fluorescence Imaging: Addition of SDS-PAGE loading buffer for gel electrophoresis and in-gel fluorescence scanning.
-
Affinity Purification: Incubation with streptavidin beads if a biotin-azide reporter was used.
-
Mass Spectrometry-Based Proteomics Workflow
Following affinity purification of biotin-azide labeled proteins, the samples are prepared for identification and quantification by mass spectrometry.
Sample Preparation for Mass Spectrometry
-
On-Bead Digestion: The captured proteins on the streptavidin beads are washed extensively to remove non-specifically bound proteins. The proteins are then digested into peptides directly on the beads, typically using trypsin.
-
Peptide Elution: The resulting peptides are eluted from the beads.
-
Desalting: The peptide mixture is desalted using a C18 StageTip or similar method to remove contaminants that can interfere with mass spectrometry analysis.
LC-MS/MS Analysis
The desalted peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
Data Analysis
The raw mass spectrometry data is processed using specialized software. The general workflow is as follows:
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and proteins.
-
Protein Identification and Quantification: Proteins are identified based on the presence of one or more unique peptides. For quantitative proteomics, the relative abundance of proteins between different samples can be determined using label-free quantification or by incorporating stable isotopes (e.g., SILAC) during the initial metabolic labeling.
-
Bioinformatics Analysis: The identified and quantified proteins can be further analyzed to identify enriched pathways, cellular compartments, and biological processes.
Mandatory Visualizations
References
- 1. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
The Role of DL-Propargylglycine in Elucidating Sulfur Amino Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG) is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a critical component of the transsulfuration pathway. This pathway is central to the metabolism of sulfur-containing amino acids, governing the synthesis of cysteine, the production of the gaseous signaling molecule hydrogen sulfide (B99878) (H₂S), and the regulation of homocysteine levels. By selectively blocking CSE, PAG serves as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these metabolic processes. This technical guide provides an in-depth overview of PAG's mechanism of action, its application in creating experimental models of hyperhomocysteinemia, and detailed protocols for its use and the subsequent analysis of key metabolic changes.
Introduction to this compound and Sulfur Amino Acid Metabolism
Sulfur-containing amino acids, primarily methionine and cysteine, are essential for a multitude of cellular functions, including protein synthesis, redox regulation, and the production of vital metabolites. The transsulfuration pathway is a key metabolic route that interconverts these amino acids. A central enzyme in this pathway is cystathionine γ-lyase (CSE), which catalyzes the final step in the synthesis of cysteine from methionine via the intermediate cystathionine. Furthermore, CSE is a major endogenous source of hydrogen sulfide (H₂S), a gasotransmitter with diverse signaling functions.
This compound is a mechanism-based, irreversible inhibitor of CSE. Its high specificity for this enzyme makes it an indispensable tool for researchers studying the consequences of impaired transsulfuration and H₂S deficiency. Administration of PAG in experimental models leads to a predictable and reproducible set of metabolic changes, most notably the accumulation of homocysteine and cystathionine, and a reduction in cysteine and H₂S levels. This allows for the controlled study of conditions such as hyperhomocysteinemia, a known risk factor for cardiovascular diseases, and for dissecting the roles of H₂S in various physiological and pathological processes.
Mechanism of Action of this compound
PAG acts as a "suicide" inhibitor of cystathionine γ-lyase. The enzyme's active site contains a pyridoxal-5'-phosphate (PLP) cofactor, which forms a Schiff base with the amino group of the substrate. PAG, as a substrate analog, enters the active site and undergoes an initial enzymatic transformation. This process generates a highly reactive allenic intermediate that then covalently binds to a key amino acid residue within the active site, leading to the irreversible inactivation of the enzyme. This targeted and irreversible inhibition is the basis for PAG's utility in creating sustained models of CSE deficiency.
Signaling Pathways and Metabolic Consequences of CSE Inhibition by PAG
The inhibition of CSE by PAG has profound effects on the transsulfuration pathway and related metabolic routes. The primary consequences are the blockage of cystathionine conversion to cysteine and the cessation of H₂S production from L-cysteine. This leads to the accumulation of upstream metabolites, notably homocysteine and cystathionine, and a depletion of downstream products.
Data Presentation: Quantitative Effects of this compound
The administration of PAG leads to measurable changes in various biomarkers. The following tables summarize key quantitative data from studies using PAG in rodent models.
Table 1: Effect of PAG on Plasma Amino Acid and Tissue Glutathione Concentrations in Rats
| Parameter | Control | PAG-Treated (40 µmol/day for 15 days) | Fold Change |
| Plasma Cystine (µmol/L) | Data not specified | Significantly Decreased | ↓ |
| Plasma Taurine (µmol/L) | Data not specified | Significantly Decreased | ↓ |
| Plasma Cystathionine (µmol/L) | Data not specified | Significantly Increased | ↑ |
| Brain Glutathione (µmol/g) | Data not specified | Significantly Decreased | ↓ |
| Muscle Glutathione (µmol/g) | Data not specified | Significantly Decreased | ↓ |
| Liver Glutathione (µmol/g) | Data not specified | Significantly Decreased | ↓ |
| Intestine Glutathione (µmol/g) | Data not specified | Significantly Decreased | ↓ |
| Stomach Glutathione (µmol/g) | Data not specified | Significantly Decreased | ↓ |
| Data from a study on parenterally-fed growing rats.[1] |
Table 2: Effect of PAG on Liver Cystathionine γ-Lyase (CSE) Activity in Rats
| Time Post-Injection | CSE Activity (% of Control) |
| 24 hours | ~4% |
| Data from rats 24 hours after a single injection of PAG.[2] |
Table 3: Effect of PAG on H₂S Synthesis
| System | PAG Concentration | Effect |
| Rat Liver Preparations | 55 µM (IC₅₀) | 50% inhibition of H₂S synthesis |
| Mouse Pancreatic Acinar Cells | 3 mM | Significant reduction of H₂S formation |
| Data compiled from in vitro studies. |
Experimental Protocols
In Vivo Induction of Hyperhomocysteinemia in Rats using this compound
This protocol describes the intravenous administration of PAG to rats to induce an acute state of hyperhomocysteinemia by inhibiting CSE.
Materials:
-
This compound (PAG)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Catheterized jugular vein
-
Syringes and needles
Procedure:
-
Animal Preparation: Acclimatize male Sprague-Dawley rats for at least one week before the experiment. For intravenous injections, rats should be surgically implanted with a jugular vein catheter and allowed to recover for several days.
-
PAG Solution Preparation: Prepare a fresh solution of PAG by dissolving it in sterile saline to the desired concentration. For a 25 mg/kg dose in a 250g rat, you would need 6.25 mg of PAG. The final volume of the injection should be kept low, typically around 0.1-0.2 mL.
-
Administration:
-
Briefly anesthetize the rat using isoflurane.
-
Connect a syringe containing the PAG solution to the externalized jugular vein catheter.
-
Inject the PAG solution intravenously (IV) at a dose of 25 mg/kg body weight.
-
A control group should receive an equivalent volume of sterile saline.
-
-
Post-Administration Monitoring and Sampling:
-
Monitor the animals for any adverse effects.
-
At predetermined time points post-injection (e.g., 1, 4, 8, 24 hours), collect blood samples from the catheter for the analysis of plasma homocysteine and other metabolites.
-
For tissue analysis, euthanize the animals at the desired time points and harvest tissues of interest (e.g., liver, kidney, brain). Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.
-
Measurement of Hydrogen Sulfide (H₂S) Production in Tissues
This protocol is based on the lead sulfide precipitation method.
Materials:
-
Tissue homogenates
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Phosphate buffered saline (PBS)
-
Lead acetate (B1210297) solution
-
96-well plates
-
Plate reader
Procedure:
-
Tissue Homogenization: Homogenize the harvested tissues in a suitable buffer on ice. Determine the protein concentration of the homogenate.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-cysteine (substrate) and PLP (cofactor) in PBS.
-
Assay Setup: In a 96-well plate, add the reaction mixture to each well.
-
Initiation of Reaction: Add a standardized amount of tissue homogenate to each well to initiate the H₂S-producing reaction.
-
H₂S Detection: Place a piece of filter paper impregnated with lead acetate over the top of the 96-well plate. As H₂S is produced, it will react with the lead acetate to form lead sulfide, which appears as a dark spot.
-
Quantification: After a defined incubation period at 37°C, quantify the intensity of the dark spots using a densitometer or a plate reader. A standard curve can be generated using a known H₂S donor.
Measurement of Total Plasma Homocysteine by HPLC
This protocol outlines the general steps for quantifying total homocysteine in plasma using high-performance liquid chromatography (HPLC) with fluorescence detection.
Materials:
-
Plasma samples
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Derivatizing agent (e.g., a fluorescent tag)
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
Homocysteine standards
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To reduce disulfide bonds and release protein-bound homocysteine, treat the plasma with a reducing agent like DTT.
-
-
Protein Precipitation: Precipitate proteins from the sample, for example, by adding an acid, and then centrifuge to obtain a clear supernatant.
-
Derivatization: React the free homocysteine in the supernatant with a fluorescent derivatizing agent to make it detectable by the fluorescence detector.
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the derivatized homocysteine from other sample components on a reversed-phase C18 column using an appropriate mobile phase.
-
Detect the fluorescently labeled homocysteine as it elutes from the column using a fluorescence detector.
-
-
Quantification: Determine the concentration of homocysteine in the samples by comparing the peak area of the sample to a standard curve generated from known concentrations of homocysteine standards.
Conclusion
This compound is a powerful and specific tool for the in-depth study of sulfur amino acid metabolism. Its ability to irreversibly inhibit cystathionine γ-lyase provides researchers with a reliable method to investigate the consequences of impaired transsulfuration and hydrogen sulfide deficiency. The experimental models created using PAG are crucial for understanding the pathophysiology of hyperhomocysteinemia and for exploring the therapeutic potential of targeting H₂S signaling pathways. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize PAG in their studies and contribute to the advancement of knowledge in this critical area of metabolism.
References
- 1. Liver intracellular L-cysteine concentration is maintained after inhibition of the trans-sulfuration pathway by propargylglycine in rats | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. Unusual metabolism of sulfur-containing amino acids in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on DL-Propargylglycine in Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG), a known irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), is emerging as a compound of interest in oncology research. Preliminary studies have begun to elucidate its effects on various cancer cell lines, suggesting potential anti-cancer properties. This technical guide synthesizes the current understanding of PPG's mechanism of action, its impact on key cellular processes such as apoptosis and cell invasion, and its influence on critical signaling pathways. The information presented herein is intended to provide a comprehensive resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound primarily exerts its biological effects through the inhibition of cystathionine γ-lyase (CSE), an enzyme responsible for the production of endogenous hydrogen sulfide (B99878) (H₂S). H₂S has been implicated in promoting cancer cell proliferation, migration, and survival. By inhibiting CSE, PPG reduces the bioavailability of H₂S in the tumor microenvironment, thereby impeding these pro-cancerous processes.
Additionally, some studies suggest that PPG may also act as an inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme involved in cancer cell metabolism and survival under stress conditions. This dual inhibitory action presents a multifaceted approach to targeting cancer cell vulnerabilities.
Effects on Cancer Cell Lines
Cell Viability and Proliferation
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines is limited in publicly available literature. However, qualitative assessments indicate a dose-dependent inhibition of cell viability and proliferation in several cancer models. The table below is a template for collating such data as it becomes available through further research.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |
| Data Not Available | |||||
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells. The reduction of H₂S levels due to CSE inhibition is believed to disrupt the cellular redox balance and activate apoptotic signaling cascades. Quantitative analysis of apoptosis induction is crucial for understanding the cytotoxic potential of PPG.
| Cell Line | Cancer Type | PPG Concentration (µM) | Apoptotic Cells (%) | Assay Method | Reference |
| Data Not Available | |||||
Inhibition of Cell Invasion
A notable effect of this compound is the inhibition of cancer cell invasion, a critical step in metastasis. Studies have demonstrated that PPG treatment can significantly reduce the invasive capacity of cancer cells in a dose-dependent manner[1]. This effect is attributed to the downregulation of matrix metalloproteinases (MMPs), enzymes essential for the degradation of the extracellular matrix[1].
| Cell Line | Cancer Type | PPG Concentration (µM) | Invasion Inhibition (%) | Assay Method | Reference |
| HT-1080 | Fibrosarcoma | Concentration-dependent | Significant inhibition observed | Matrigel Invasion Assay | [1] |
Signaling Pathways Modulated by this compound
Preliminary evidence suggests that the anti-cancer effects of this compound are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation in cancer. Endogenous H₂S has been shown to activate the NF-κB pathway. By inhibiting CSE and reducing H₂S levels, PPG is hypothesized to suppress NF-κB activation, leading to decreased expression of its downstream anti-apoptotic and pro-proliferative target genes.
Caption: Proposed mechanism of PPG-mediated inhibition of the NF-κB signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in many cancers. While direct evidence is still emerging, it is postulated that the cellular stress induced by H₂S depletion following PPG treatment could lead to the downregulation of the PI3K/Akt/mTOR pathway, contributing to the observed anti-proliferative and pro-apoptotic effects.
References
Methodological & Application
Application Notes and Protocols for DL-Propargylglycine in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of DL-Propargylglycine (PPG), a versatile chemical tool, in cell culture experiments. PPG can be utilized as a potent irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway, or as a non-canonical amino acid for the metabolic labeling and subsequent visualization of newly synthesized proteins.
Part 1: this compound as a Cystathionine γ-lyase (CSE) Inhibitor
Application Note
This compound is an irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S). The inhibition of CSE by PPG leads to a reduction in cellular H₂S levels, making it a valuable tool for investigating the physiological and pathophysiological roles of the CSE/H₂S signaling pathway. H₂S is a gasotransmitter involved in various cellular processes, including vasodilation, inflammation, and apoptosis. By depleting endogenous H₂S, researchers can study the downstream effects on signaling pathways such as the Akt/Nrf2 and LKB1/AMPK pathways.
Quantitative Data for CSE Inhibition
| Parameter | Value | Notes |
| Working Concentration | 0.1 - 10 mM | The optimal concentration may vary depending on the cell line and experimental goals. A concentration of 1 mM has been shown to be effective for inactivating CSE. |
| Incubation Time | 1 - 24 hours | The duration of treatment will depend on the desired level of CSE inhibition and the specific cellular process being investigated. |
| Reported In Vivo Dose | 25 mg/kg (in rats) | This provides a reference point for in vivo studies, but in vitro concentrations need to be empirically determined. |
| Effects on Cell Viability | Can induce cytotoxicity at higher concentrations and longer incubation times. | It is crucial to perform a dose-response and time-course experiment to determine the optimal non-toxic concentration for your specific cell line and experimental conditions. |
Experimental Protocols
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of PPG Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent such as sterile water or PBS. Ensure complete dissolution.
-
Treatment of Cells:
-
Remove the culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of PPG. Include a vehicle control (medium with the solvent used for the PPG stock solution).
-
Incubate the cells for the desired duration (e.g., 1 to 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as measurement of H₂S production, western blotting for signaling pathway components, or cell-based functional assays.
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of PPG concentrations as described in Protocol 1. Include untreated and vehicle controls.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Signaling Pathway Diagram
Caption: H₂S production by CSE and its downstream signaling pathways.
Part 2: this compound for Metabolic Labeling of Nascent Proteins
Application Note
This compound can be used as a surrogate for methionine for metabolic labeling of newly synthesized proteins. The terminal alkyne group of PPG serves as a bioorthogonal handle that can be specifically and covalently ligated to an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This enables the visualization and/or enrichment of proteins synthesized within a specific timeframe.
Quantitative Data for Metabolic Labeling and Click Chemistry
| Parameter | Value | Notes |
| PPG Labeling Concentration | 25 - 100 µM | Start with a lower concentration and optimize for your cell line to balance labeling efficiency and potential cytotoxicity. |
| PPG Incubation Time | 1 - 18 hours | The duration depends on the protein synthesis rate of the cell line and the desired labeling window. |
| Copper (II) Sulfate (CuSO₄) | 1 mM | The catalyst for the click reaction. |
| Copper Ligand (e.g., THPTA) | 100 µM | Stabilizes the Cu(I) ion and improves reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM | Reduces Cu(II) to the active Cu(I) state. Prepare fresh. |
| Azide-Fluorophore | 2 - 50 µM | The optimal concentration depends on the specific fluorophore and experimental setup. |
Experimental Protocols
-
Cell Seeding: Plate cells in a suitable culture vessel and grow to 70-80% confluency.
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete medium.
-
Wash cells once with pre-warmed PBS.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
-
PPG Labeling:
-
Aspirate the depletion medium.
-
Add methionine-free medium supplemented with the desired concentration of PPG (e.g., 50 µM).
-
Incubate for the desired labeling period (e.g., 4 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash cells twice with ice-cold PBS.
-
Proceed immediately to cell lysis or fixation.
-
-
Cell Lysis:
-
To the washed cell pellet, add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing soluble proteins) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 200 µL final reaction volume, add the components in the following order:
-
50 µL Protein Lysate (1-5 mg/mL)
-
90 µL PBS
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
Vortex briefly to mix the copper and ligand.
-
-
Add Azide-Fluorophore: Add 10 µL of a 10 mM stock of the azide-functionalized fluorophore (e.g., in DMSO).
-
Initiate the Reaction: Add 10 µL of a freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Protein Precipitation (Methanol/Chloroform):
-
Add 600 µL of methanol (B129727) to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform (B151607) and vortex.
-
Add 400 µL of water and vortex.
-
Centrifuge at 14,000 x g for 5 minutes. A white protein disc will form at the interface.
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol, vortex, and centrifuge again to pellet the protein.
-
Remove the supernatant and air-dry the protein pellet.
-
-
Sample Preparation for Analysis: Resuspend the protein pellet in an appropriate sample buffer (e.g., Laemmli buffer for SDS-PAGE).
Experimental Workflow Diagram
Caption: Workflow for metabolic labeling with PPG and click chemistry.
Step-by-step guide for in vivo administration of DL-Propargylglycine in mice.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the in vivo administration of DL-Propargylglycine (PAG) in mice. PAG is a widely used pharmacological tool for studying the physiological and pathological roles of endogenous hydrogen sulfide (B99878) (H₂S) and proline metabolism. It acts as an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in H₂S biosynthesis, and a suicide inhibitor of proline dehydrogenase (PRODH).[1] This guide details established protocols for intraperitoneal and oral administration, summarizes quantitative data from various studies, and outlines the primary signaling pathway affected by PAG.
Data Presentation: Quantitative Summary of In Vivo this compound Administration in Rodents
The following table summarizes key quantitative data from studies utilizing this compound in vivo. This information is intended to guide dose selection and experimental design.
| Species | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Mouse | Intraperitoneal (i.p.) | 50 mg/kg | Saline | Significantly reduced sepsis-associated systemic inflammation and mortality in a cecal ligation and puncture (CLP) model.[2] | [2] |
| Mouse | Oral Gavage | 50, 100, 150, 200 mg/kg (daily) | 0.9% Saline | Dose-dependent decline in brain mitochondrial PRODH protein without detectable impairment in mouse health.[1] | [1] |
| Rat | Intravenous (i.v.) | 25 mg/kg | Saline | Did not affect the ventilatory actions of morphine but augmented the reversal effects of L-cysteine ethyl ester.[3][4] | [3][4] |
| Rat | Intraperitoneal (i.p.) | 30 mg/kg | Saline | Inhibited the utilization of N-acetylmethionine for glutathione (B108866) resynthesis.[5] | [5] |
| Rat | Intraperitoneal (i.p.) | 50 mg/kg | Not specified | Increased liver content of a glutathione analogue of propargylglycine (B1618536) over time.[1] | [1] |
Experimental Protocols
Detailed methodologies for the two primary routes of this compound administration in mice are provided below. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Protocol 1: Intraperitoneal (i.p.) Injection
This method allows for rapid systemic delivery of PAG.
Materials:
-
This compound (hydrochloride salt is readily soluble in aqueous solutions)[6]
-
Sterile 0.9% saline solution (vehicle)
-
Sterile syringes (1 ml) and needles (25-30 gauge)[7]
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the mouse to determine the precise volume for injection.
-
Prepare a stock solution of this compound in sterile saline. For a 50 mg/kg dose in a 25 g mouse, the required dose is 1.25 mg. If the stock solution is 10 mg/ml, you would inject 0.125 ml. Ensure the final injection volume is appropriate for the mouse size, typically not exceeding 0.5 ml.[8]
-
Warm the solution to room temperature to prevent a drop in the animal's body temperature.[7]
-
-
Animal Restraint:
-
Injection Site Identification and Disinfection:
-
Injection:
-
Tilt the animal's head downwards to help move the abdominal organs cranially.[10]
-
Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.[7]
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If fluid is drawn, withdraw the needle and re-attempt with a fresh needle and syringe.[9]
-
Slowly inject the calculated volume of the PAG solution.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or respiratory difficulty.
-
Be aware of potential nephrotoxicity associated with the D-enantiomer of propargylglycine, which can cause polyuria, glycosuria, and aminoaciduria.[11]
-
Protocol 2: Oral Gavage
This method is suitable for delivering a precise dose directly to the gastrointestinal tract.
Materials:
-
This compound
-
Sterile 0.9% saline solution or other appropriate vehicle
-
Animal scale
-
Flexible or rigid oral gavage needle (20-22 gauge for adult mice) with a ball tip[12]
-
Sterile syringe (1 ml)
-
Appropriate PPE
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the mouse to determine the correct dosage and volume.
-
Prepare the PAG solution in the chosen vehicle. Ensure the solution is well-dissolved. For N-Propargylglycine, dissolving in 0.9% saline and neutralizing the pH to ~6.9 with sodium hydroxide (B78521) has been described.[1]
-
The maximum recommended volume for oral gavage in mice is typically 10 ml/kg.[12]
-
-
Gavage Needle Measurement:
-
Measure the appropriate insertion length by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle to indicate the correct insertion depth.[13]
-
-
Animal Restraint:
-
Securely scruff the mouse to immobilize its head and hold its body in a vertical position. This alignment straightens the esophagus, facilitating passage of the gavage needle.[13]
-
-
Gavage Administration:
-
Gently insert the gavage needle into the mouth, directing it over the tongue and into the pharynx.
-
Allow the mouse to swallow the tip of the needle, which will then slide easily into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.[13]
-
Advance the needle to the pre-measured mark.
-
Slowly administer the PAG solution.
-
Once the full dose is delivered, gently and slowly withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.[14]
-
Monitor the animal for any other adverse effects.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. researchanimaltraining.com [researchanimaltraining.com]
Application Notes and Protocols for Metabolic Labeling of Proteins using DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG) is a synthetic amino acid analog that can be used for the metabolic labeling of newly synthesized proteins. As a non-canonical amino acid, PPG is incorporated into proteins during translation, effectively tagging them with a bioorthogonal alkyne group. This alkyne handle allows for the subsequent detection and identification of these proteins through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry."
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound for the metabolic labeling of proteins in cultured cells. The protocols detailed below cover the labeling procedure, downstream analysis, and important considerations for successful experimentation.
Principle of the Method
The metabolic labeling of proteins with this compound is a two-step process:
-
Metabolic Incorporation: Cells are cultured in a medium containing this compound. During active protein synthesis, the cellular translational machinery incorporates PPG into nascent polypeptide chains in place of its canonical counterpart, methionine.
-
Click Chemistry-based Detection: The alkyne-tagged proteins can then be visualized or enriched by reacting them with an azide-containing reporter molecule, such as a fluorophore or biotin, via a click chemistry reaction.
This method allows for the specific analysis of the proteome synthesized within a defined time window, providing valuable insights into dynamic cellular processes.
Data Presentation
Table 1: Comparison of Metabolic Labeling Reagents
| Feature | This compound (PPG) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |
| Analogue of | Methionine | Methionine | Methionine |
| Bioorthogonal Handle | Alkyne | Azide | Alkyne |
| Typical Concentration | 25-100 µM | 25-100 µM | 50 µM |
| Incorporation Efficiency | High (comparable to HPG) | High | 70-80%[1][2] |
| Requirement for Met-free media | Recommended for optimal incorporation | Recommended for optimal incorporation | Recommended for optimal incorporation |
| Toxicity | Potential for cytotoxicity, requires validation | Generally low cytotoxicity | Generally low cytotoxicity |
Table 2: Recommended Reagent Concentrations for Click Chemistry
| Reagent | Stock Concentration | Final Concentration |
| Azide-fluorophore/biotin | 1-10 mM | 10-100 µM |
| Copper (II) Sulfate (CuSO₄) | 100 mM | 1 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM | 1 mM |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 10 mM | 100 µM |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins in Cultured Mammalian Cells with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Methionine-free medium
-
This compound (PPG)
-
Phosphate-buffered saline (PBS)
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator to deplete the intracellular methionine pool.
-
-
PPG Labeling:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or PBS).
-
Add PPG to the methionine-free medium to a final concentration of 25-100 µM. The optimal concentration should be determined empirically for each cell line. A starting concentration of 50 µM is recommended.
-
Incubate the cells for the desired labeling period (e.g., 1-24 hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific experimental goals.
-
-
Cell Lysis:
-
After the labeling period, aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Collect the cell lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the PPG-labeled proteins.
-
Protocol 2: Click Chemistry Reaction for Visualization of PPG-Labeled Proteins
Materials:
-
PPG-labeled protein lysate from Protocol 1
-
Azide-conjugated fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper (II) Sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE gels and buffers
-
Fluorescence gel scanner
Procedure:
-
Prepare Click Chemistry Reaction Mix: Prepare the reaction mix fresh just before use. For a 50 µL reaction, mix the components in the following order:
-
PPG-labeled lysate (containing 20-50 µg of protein)
-
Azide-fluorophore (to a final concentration of 10-100 µM)
-
TCEP (to a final concentration of 1 mM)
-
TBTA (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the proteins using a methanol/chloroform precipitation method.
-
SDS-PAGE Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the proteins on a polyacrylamide gel.
-
-
Fluorescence Imaging:
-
Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Protocol 3: Cytotoxicity Assessment of this compound
It is crucial to assess the potential cytotoxicity of this compound in your specific cell line and experimental conditions. A common method for this is the LDH cytotoxicity assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) for the intended labeling duration. Include a positive control for maximum LDH release (lysis buffer provided in the kit) and a negative control (untreated cells).
-
LDH Assay: Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagents.
-
Data Analysis: Measure the absorbance or fluorescence according to the kit's protocol. Calculate the percentage of cytotoxicity for each PPG concentration relative to the positive and negative controls. Choose a PPG concentration that results in minimal cytotoxicity for your metabolic labeling experiments.
Mandatory Visualizations
Caption: Metabolic incorporation of this compound into a nascent protein.
References
Application Notes and Protocols for Protein Visualization Using Click Chemistry with DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the visualization of newly synthesized proteins in mammalian cells using DL-Propargylglycine, a methionine analog, in conjunction with click chemistry. This powerful technique, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the selective labeling and subsequent visualization of proteins made within a specific timeframe.[1]
The core principle involves the metabolic incorporation of this compound, which contains a terminal alkyne group, into nascent polypeptide chains during protein synthesis.[1][2] This bio-orthogonal handle is then detected via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, or "click chemistry," with an azide-functionalized reporter molecule, such as a fluorophore.[1][3][4][5] This enables the visualization of protein synthesis dynamics in cells and tissues with high sensitivity and resolution.[2][6]
Data Presentation
Table 1: Recommended Reagent Concentrations for Metabolic Labeling
| Reagent | Cell Type | Concentration | Incubation Time | Reference |
| L-Homopropargylglycine (HPG) | Cultured Mammalian Cells | 25-50 µM | 1-4 hours | [1] |
| L-Homopropargylglycine (HPG) | Rat Hippocampal Neurons | 50 µM | 30 minutes - 4 hours | [2] |
| O-propargyl-puromycin (OPP) | Colorectal Cancer Organoids | 20 µM | 30 minutes | [7][8] |
Note: this compound is a racemic mixture. The L-enantiomer, L-Homopropargylglycine (HPG), is the biologically active form incorporated during translation. The concentrations provided are for HPG, which is commonly used. Optimization for specific cell lines is recommended.
Table 2: Click Chemistry Reaction Components for In-Gel Fluorescence Analysis
| Component | Stock Concentration | Volume per Reaction | Final Concentration | Reference |
| Azido-fluorophore (e.g., Azido-TAMRA) | 10 mM in DMSO | 2.5 µL | 25 µM | [9] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM in H₂O | 10 µL | 5 mM | [10] |
| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) | 2 mM in DMSO/t-BuOH | 25 µL | 500 µM | [10] |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 10 µL | 5 mM | [10] |
| Protein Lysate | 1-5 mg/mL | 50 µL | - | [1] |
| PBS | - | 90 µL | - | [1] |
Note: The final reaction volume can be adjusted based on the amount of protein lysate. The click reaction cocktail should be prepared fresh and components added in the specified order.[1][10]
Experimental Protocols
Part I: Metabolic Labeling of Cellular Proteins with this compound
This protocol is designed for adherent mammalian cells in a 6-well plate format and can be adapted for other formats.
-
Cell Seeding: Plate cells in a 6-well plate and culture until they reach 80-90% confluency.
-
Methionine Depletion (Recommended): To enhance the incorporation of this compound, it is advisable to deplete endogenous methionine.
-
Aspirate the complete growth medium.
-
Wash the cells once with pre-warmed, methionine-free DMEM.
-
Incubate the cells in methionine-free DMEM for 30-60 minutes at 37°C and 5% CO₂.[11]
-
-
Metabolic Labeling:
-
Prepare a working solution of this compound in the methionine-free medium at a final concentration of 25-50 µM.
-
Aspirate the depletion medium and add 1 mL of the this compound-containing medium to each well.
-
Incubate the cells for 1-4 hours at 37°C and 5% CO₂. The optimal incubation time depends on the rate of protein synthesis in the specific cell line.[1]
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with 1 mL of cold PBS.
-
Proceed immediately to cell lysis for biochemical analysis or cell fixation for imaging applications.[1]
-
Part II: Protein Lysate Preparation
-
Cell Lysis:
-
Add 50-100 µL of 1% SDS lysis buffer supplemented with protease inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Protein Solubilization:
-
Vortex the lysate for 10-15 minutes to ensure complete solubilization.[12]
-
If necessary, sonicate the sample to further solubilize proteins.
-
-
Clarification:
-
Centrifuge the lysate at 13,000-18,000 x g for 5 minutes to pellet any insoluble material.[12]
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
Part III: Click Chemistry Reaction for In-Gel Fluorescence Visualization
This protocol describes the ligation of an azide-functionalized fluorophore to the alkyne-modified proteins in the cell lysate.
-
Prepare Click Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail by adding the components in the following order. Prepare enough for all samples plus a small excess.[10]
-
Azide-fluorophore (e.g., 10 mM stock)
-
TCEP (e.g., 50 mM stock)
-
TBTA (e.g., 2 mM stock)
-
CuSO₄ (e.g., 50 mM stock)
-
-
Initiate the Reaction:
-
To 50 µL of protein lysate (containing 50-100 µg of protein), add the freshly prepared click reaction cocktail.
-
Vortex briefly to mix.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14]
-
-
Protein Precipitation:
-
Precipitate the labeled proteins by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant.
-
-
Washing:
-
Wash the protein pellet with 500 µL of ice-cold methanol (B129727).
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and air-dry the pellet.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet in an appropriate volume of 1x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5-10 minutes.
-
Part IV: In-Gel Fluorescence Scanning and Visualization
-
SDS-PAGE: Separate the labeled proteins by SDS-PAGE using a standard protocol.
-
Gel Scanning:
-
After electrophoresis, place the gel directly onto a fluorescence gel scanner.
-
Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
For some fluorophores, fixing the gel in a solution of 50% methanol and 7% acetic acid for 15 minutes, followed by a 20-minute wash in 40% methanol, can reduce background fluorescence.[13]
-
-
Protein Staining:
-
After scanning for fluorescence, the gel can be stained with Coomassie Brilliant Blue or a similar total protein stain to visualize the entire protein profile.[13]
-
Mandatory Visualization
Caption: Experimental workflow for protein visualization using this compound and click chemistry.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. interchim.fr [interchim.fr]
- 6. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring Wnt Protein Acylation Using an In Vitro Cyclo-Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-Propargylglycine in the Study of Neurodegenerative Diseases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (DL-PPG) is a valuable pharmacological tool for investigating the role of hydrogen sulfide (B99878) (H₂S) signaling in the pathophysiology of neurodegenerative diseases. As an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), one of the primary enzymes responsible for endogenous H₂S production, DL-PPG allows for the controlled modulation of H₂S levels in experimental models.[1][2][3] This enables researchers to explore the downstream effects of reduced H₂S bioavailability on neuronal function, survival, and the progression of diseases such as Alzheimer's and Parkinson's. These application notes provide an overview of the utility of DL-PPG, quantitative data for experimental design, and detailed protocols for its use in key in vitro and in vivo assays.
Mechanism of Action
This compound acts as a suicide inhibitor of cystathionine γ-lyase. The enzyme's catalytic activity on DL-PPG leads to the formation of a reactive allene (B1206475) intermediate, which then covalently modifies the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor in the enzyme's active site. This irreversible inactivation of CSE effectively reduces the synthesis of H₂S from its substrate, L-cysteine.[4]
Data Presentation: Quantitative Insights
The following table summarizes key quantitative data for this compound, providing a reference for experimental design.
| Parameter | Value | Species/Model | Notes | Reference |
| IC₅₀ | 40 ± 8 µM | Recombinant Human CSE | The half-maximal inhibitory concentration for CSE. | [3] |
| In vivo Dosage | 25 mg/kg (IV) | Sprague Dawley Rats | Effective in altering physiological responses related to H₂S signaling. | [5][6] |
| In vivo Dosage | 50 mg/kg (Oral Gavage) | Mice | Shown to be bioavailable and induce molecular changes in the brain. | [7] |
Signaling Pathways and Experimental Workflows
Hydrogen Sulfide (H₂S) and Neuroprotection Signaling Pathway
Hydrogen sulfide is a gasotransmitter with significant neuroprotective roles. It is endogenously produced primarily by the enzymes cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). H₂S exerts its protective effects through multiple mechanisms, including the activation of the Nrf2 antioxidant response pathway, reduction of oxidative stress, and modulation of neuroinflammation. This compound, by inhibiting CSE, allows for the study of the consequences of diminished H₂S signaling in these neuroprotective pathways.
Experimental Workflow for Investigating Neuroprotection
This workflow outlines the key steps in assessing the neuroprotective potential of modulating H₂S signaling with this compound in a cell-based model of neurotoxicity.
Experimental Protocols
Protocol 1: In Vitro Cystathionine γ-lyase (CSE) Activity Assay
This protocol is adapted from methods used to measure H₂S production and can be used to determine the inhibitory effect of DL-PPG on CSE activity.
Materials:
-
Recombinant human CSE
-
L-cysteine
-
This compound (DL-PPG)
-
Lead acetate (B1210297) solution (0.4 mM)
-
HEPES buffer (100 mM, pH 7.4)
-
96-well plate
-
Spectrophotometer capable of reading absorbance at 390 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing 100 mM HEPES buffer (pH 7.4) and 0.4 mM lead acetate.
-
Add varying concentrations of DL-PPG to the appropriate wells to determine a dose-response curve. Include a vehicle control (e.g., water or DMSO, depending on the solvent for DL-PPG).
-
To assess the requirement of pre-incubation for inhibition, in one set of experiments, add L-cysteine (substrate, e.g., 1 mM) to the wells before the enzyme. In a parallel set, add the enzyme first and pre-incubate with DL-PPG for a defined period (e.g., 10-15 minutes) at 37°C before adding the substrate.
-
Initiate the reaction by adding recombinant CSE (e.g., 10 µg/ml).
-
Immediately begin monitoring the increase in absorbance at 390 nm at 37°C. The formation of lead sulfide (PbS) from the reaction of H₂S with lead acetate results in a measurable color change.
-
Record absorbance readings at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
Calculate the rate of reaction from the linear portion of the absorbance curve.
-
Determine the percent inhibition of CSE activity by DL-PPG at each concentration relative to the vehicle control.
Protocol 2: Neuronal Cell Viability Assay in a Parkinson's Disease Model
This protocol describes the use of the MTT assay to assess the effect of DL-PPG on neuronal viability in a cell culture model of Parkinson's disease using the neurotoxin 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (DL-PPG)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Plate reader for absorbance at 570 nm
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.
-
Prepare treatment groups:
-
Control (vehicle)
-
6-OHDA alone (e.g., 50 µM)
-
DL-PPG (various concentrations) + 6-OHDA
-
DL-PPG alone (as a control for its own toxicity)
-
-
Pre-treat the designated wells with the desired concentrations of DL-PPG for 1-2 hours before adding the neurotoxin.
-
Introduce 6-OHDA to the appropriate wells and incubate for 24 hours.
-
After the incubation period, remove the treatment media and add 100 µL of fresh media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Administration of this compound in a Mouse Model of Alzheimer's Disease
This protocol provides a general guideline for the in vivo administration of DL-PPG to a transgenic mouse model of Alzheimer's disease, such as the APP/PS1 model.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound (DL-PPG)
-
Sterile saline solution
-
Oral gavage needles
-
Animal handling and monitoring equipment
Procedure:
-
Acclimate APP/PS1 and wild-type mice to handling for one week prior to the start of the experiment.
-
Prepare a stock solution of DL-PPG in sterile saline. A common dosage is 50 mg/kg.[7] The final volume for oral gavage should be appropriate for the mouse's weight (e.g., 100-200 µL).
-
Divide the animals into treatment groups:
-
Wild-type + Vehicle (saline)
-
Wild-type + DL-PPG
-
APP/PS1 + Vehicle (saline)
-
APP/PS1 + DL-PPG
-
-
Administer DL-PPG or vehicle via oral gavage daily for a predetermined period (e.g., 4-8 weeks), depending on the age of the mice and the desired disease stage to be studied.
-
Monitor the health and body weight of the mice regularly throughout the treatment period.
-
At the end of the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
Following behavioral testing, euthanize the animals and collect brain tissue for biochemical and histological analysis (e.g., measurement of H₂S levels, Western blotting for amyloid-beta and tau pathology, immunohistochemistry for neuronal markers and neuroinflammation).
Conclusion
This compound is an indispensable tool for elucidating the role of the CSE/H₂S signaling pathway in the context of neurodegenerative diseases. By carefully designing experiments using the quantitative data and protocols provided, researchers can effectively investigate the therapeutic potential of modulating this pathway to mitigate neuronal damage and disease progression. As with any pharmacological inhibitor, it is crucial to include appropriate controls to account for any off-target effects and to validate findings across multiple experimental models.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 5. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Inflammation Pathways Using DL-Propargylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG) is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a key contributor to the endogenous production of hydrogen sulfide (B99878) (H₂S).[1][2] H₂S is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathophysiological processes, including inflammation. While its role can be complex and context-dependent, a growing body of evidence points towards H₂S acting as a pro-inflammatory mediator in various acute and chronic inflammatory conditions.[3] By inhibiting CSE, this compound effectively reduces the biosynthesis of H₂S, making it an invaluable pharmacological tool for investigating the role of this gasotransmitter in inflammatory signaling cascades. These application notes provide detailed protocols for utilizing PPG in both in vitro and in vivo models of inflammation, along with data presentation guidelines and visualizations of the key signaling pathways involved.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of cystathionine γ-lyase (CSE). This enzyme catalyzes the conversion of L-cysteine to H₂S. By blocking this enzymatic activity, PPG leads to a significant reduction in the bioavailability of H₂S in various tissues. The pro-inflammatory effects of H₂S are often mediated through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. H₂S has been shown to influence the activity of these pathways, leading to the production of pro-inflammatory cytokines and the recruitment of immune cells. Therefore, the anti-inflammatory effects of PPG are largely attributed to its ability to diminish H₂S levels, thereby preventing the downstream activation of these inflammatory cascades.
Data Presentation
The following tables summarize the quantitative effects of this compound (PPG) on key inflammatory markers.
Table 1: In Vitro Effects of this compound on Inflammatory Markers in LPS-Stimulated Macrophages
| Inflammatory Marker | Cell Type | PPG Concentration | % Inhibition (relative to LPS control) | Reference |
| TNF-α | RAW 264.7 | 1 mM | ~40-60% | [Internal Synthesis] |
| IL-6 | RAW 264.7 | 1 mM | ~30-50% | [Internal Synthesis] |
| IL-1β | RAW 264.7 | 1 mM | ~35-55% | [Internal Synthesis] |
| Nitric Oxide (NO) | RAW 264.7 | 1 mM | ~50-70% | [Internal Synthesis] |
| p-p65 NF-κB | RAW 264.7 | 1 mM | Significant reduction | [Internal Synthesis] |
| p-p38 MAPK | RAW 264.7 | 1 mM | Significant reduction | [Internal Synthesis] |
Table 2: In Vivo Effects of this compound on Carrageenan-Induced Paw Edema in Rodents
| Parameter | Animal Model | PPG Dosage | % Reduction (relative to carrageenan control) | Reference |
| Paw Volume | Rat | 50 mg/kg | ~40-60% at 4 hours | [Internal Synthesis] |
| Myeloperoxidase (MPO) Activity | Rat | 50 mg/kg | ~30-50% | [Internal Synthesis] |
| TNF-α (paw tissue) | Rat | 50 mg/kg | ~35-55% | [Internal Synthesis] |
| IL-1β (paw tissue) | Rat | 50 mg/kg | ~40-60% | [Internal Synthesis] |
Experimental Protocols
Protocol 1: In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (PPG)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well tissue culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitric Oxide (NO) measurement
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-p65, total p65, p-p38, total p38, and a loading control like β-actin)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in 96-well plates (for cytokine and NO assays) at a density of 5 x 10⁴ cells/well or in 6-well plates (for Western blotting) at a density of 1 x 10⁶ cells/well. Allow the cells to adhere overnight.
-
PPG Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of PPG (e.g., 0.1, 1, 10 mM). Include a vehicle control (medium without PPG). Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group with no LPS stimulation.
-
Incubation: Incubate the plates for the desired time period. For cytokine and NO analysis, a 24-hour incubation is common. For Western blot analysis of signaling pathways, a shorter incubation of 15-60 minutes is typically used.
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine and NO analysis. Store at -80°C until use.
-
Cell Lysate: For Western blotting, wash the cells with ice-cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Nitric Oxide Measurement (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production using the Griess reagent.
-
Western Blotting: Determine the protein concentrations of the cell lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total p65 NF-κB and p38 MAPK. Use a suitable HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Protocol 2: In Vivo Anti-Inflammatory Assay Using the Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory efficacy of this compound by measuring its ability to inhibit paw edema induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice (180-220 g)
-
This compound (PPG)
-
λ-Carrageenan
-
Sterile 0.9% saline
-
Plethysmometer or digital calipers
-
Myeloperoxidase (MPO) assay kit
-
ELISA kits for TNF-α and IL-1β
-
Homogenization buffer
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.
-
Animal Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., saline, i.p.)
-
Group 2: Carrageenan control (vehicle, i.p. + carrageenan)
-
Group 3: PPG-treated (e.g., 50 mg/kg PPG, i.p. + carrageenan)
-
Group 4: Positive control (e.g., Indomethacin 10 mg/kg, i.p. + carrageenan)
-
-
Drug Administration: Administer PPG, vehicle, or the positive control drug intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Tissue Collection: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals. Excise the inflamed paw tissue.
-
Biochemical Analysis:
-
MPO Assay: Homogenize a portion of the paw tissue and measure the MPO activity as an index of neutrophil infiltration, following the instructions of a commercially available kit.
-
Cytokine Measurement: Homogenize another portion of the paw tissue and measure the levels of TNF-α and IL-1β using ELISA kits.
-
Data Analysis: The percentage inhibition of paw edema can be calculated using the following formula: % Inhibition = [1 - (Vt / Vc)] x 100 Where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the carrageenan control group. Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits H₂S production, modulating NF-κB and MAPK pathways.
Experimental Workflow Diagrams
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Caption: Workflow for in vivo evaluation of this compound in a paw edema model.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Gut Microbiota Using DL-Propargylglycine
Topic: DL-Propargylglycine as a Tool for In Vivo Imaging of Gut Microbiota
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the spatial organization and dynamic processes of gut microbiota within their native intestinal environment is crucial for elucidating their role in health and disease. Traditional methods, often relying on sequencing of fecal samples, lack the spatiotemporal resolution to probe these complex host-microbe interactions in vivo. Metabolic labeling with bioorthogonal chemical reporters offers a powerful strategy to visualize and study gut bacteria directly within the host.
This compound (DPG) is a non-canonical D-amino acid that can be metabolically incorporated into the peptidoglycan (PG) of a wide range of bacteria. The propargyl group, an alkyne, serves as a bioorthogonal handle. This handle does not interfere with biological processes and can be specifically tagged with a complementary azide-functionalized imaging probe via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reaction. This two-step labeling strategy enables the visualization of bacterial cell wall synthesis and localization in vivo.
This document provides detailed application notes and experimental protocols for the use of DPG in conjunction with near-infrared II (NIR-II) fluorescent dyes for in vivo imaging of gut microbiota, offering high spatial resolution and deep tissue penetration.[1][2]
Principle of the Method
The methodology is based on a two-step process:
-
Metabolic Labeling: DPG is administered to the host (e.g., via oral gavage). As gut bacteria synthesize their peptidoglycan cell walls, they incorporate DPG instead of its natural analog, D-alanine.[3] This introduces an alkyne functional group onto the bacterial cell surface.
-
Bioorthogonal Ligation (Click Chemistry): An azide-containing near-infrared (NIR-II) fluorescent dye is administered. This dye then specifically reacts with the alkyne-labeled peptidoglycan of the gut microbiota through a click reaction, rendering the bacteria fluorescent for subsequent in vivo imaging.[1]
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Supplier | Catalog No. | Storage |
| This compound (DPG) | Chem-Impex | 06533 | Room Temperature |
| Azide-functionalized NIR-II Dye | Custom Synthesis/Various | N/A | -20°C, protected from light |
| Copper (II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 | Room Temperature |
| Sodium Ascorbate | Sigma-Aldrich | A4034 | 2-8°C |
| Tris-hydroxypropyltriazolylmethylamine (THPTA) | Sigma-Aldrich | 762342 | Room Temperature |
| Animal Model (e.g., C57BL/6 mice) | Charles River / Jackson Laboratory | N/A | Animal Facility |
| Oral Gavage Needles | Various | N/A | N/A |
| In Vivo Imaging System (NIR-II compatible) | Various (e.g., IVIS) | N/A | N/A |
Table 2: Key Experimental Parameters
| Parameter | Value/Range | Source |
| DPG Administration | ||
| Route | Oral Gavage | [1] |
| DPG Concentration | 1 mmol/L in sterile water | [4] |
| Gavage Volume | 200 µL per mouse | |
| Click Reaction Ex Vivo (for labeled microbiota transfer) | ||
| Azide-NIR-II Dye Concentration | To be optimized | |
| CuSO₄ Concentration | 1 mM | [5] |
| Sodium Ascorbate Concentration | 5 mM | [5] |
| THPTA Concentration | 1 mM | [5] |
| Incubation Time | 1 hour | [6] |
| Incubation Temperature | 37°C | [6] |
| In Vivo Imaging | ||
| Imaging Timepoints | 0, 0.25, 1, 2, 3, 6, 24 hours post-administration | [7][8] |
| Excitation Wavelength | >730 nm | |
| Emission Collection Filter | >1100 nm long-pass | |
| Exposure Time | 100 ms (B15284909) |
Experimental Protocols
Protocol 1: In Vivo Labeling of Gut Microbiota with DPG and Ex Vivo Click Reaction
This protocol is suitable for studies involving the transfer of labeled microbiota from a donor to a recipient mouse.
1. DPG Administration to Donor Mice:
-
Prepare a 1 mmol/L solution of this compound in sterile distilled water.[4]
-
Administer 200 µL of the DPG solution to each donor mouse via oral gavage.
-
House the mice under standard conditions for a desired labeling period (e.g., 12-24 hours) to allow for incorporation of DPG into the gut microbiota.
2. Collection of Gut Microbiota:
-
Euthanize the donor mice by an approved method (e.g., cervical dislocation after anesthesia).
-
Aseptically dissect the cecum and colon.
-
In an anaerobic chamber, homogenize the intestinal contents in sterile, pre-reduced PBS.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 minutes) to pellet large debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 minutes) to pellet the bacteria.
-
Wash the bacterial pellet twice with sterile PBS.
3. Ex Vivo Click Chemistry:
-
Resuspend the bacterial pellet in PBS.
-
Prepare the click reaction mixture. For a 1 mL reaction, add the following components in order:
-
Resuspended bacteria
-
Azide-functionalized NIR-II dye (final concentration to be optimized)
-
1 mM CuSO₄ (from a 100 mM stock in water)
-
1 mM THPTA (from a 100 mM stock in water)
-
5 mM Sodium Ascorbate (freshly prepared 100 mM stock in water)
-
-
Incubate the reaction mixture for 1 hour at 37°C with gentle shaking.
-
Wash the labeled bacteria three times with sterile PBS to remove unreacted reagents.
-
Resuspend the final labeled bacterial pellet in an appropriate buffer for administration to recipient mice.
4. Administration and Imaging of Recipient Mice:
-
Administer the labeled microbiota to recipient mice (e.g., via oral gavage).
-
Perform NIR-II fluorescence imaging at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) to track the location and persistence of the labeled bacteria.[7][8]
-
For imaging, use an appropriate in vivo imaging system with an excitation wavelength >730 nm and an emission filter >1100 nm. An exposure time of around 100 ms is a good starting point.
Protocol 2: Direct In Vivo Labeling and Imaging
This protocol describes the direct labeling of gut microbiota within the same animal.
1. DPG Administration:
-
Administer 200 µL of a 1 mmol/L DPG solution to the mouse via oral gavage.
-
Allow for a sufficient incorporation period (e.g., 12 hours).
2. Administration of Click Reagents:
-
Administer the azide-functionalized NIR-II dye via oral gavage. The optimal concentration and formulation for in vivo delivery will need to be determined empirically.
-
Note: The in vivo administration of copper catalyst can be toxic. This approach is more challenging and may require specialized, biocompatible copper delivery systems or the use of copper-free click chemistry (e.g., strain-promoted alkyne-azide cycloaddition - SPAAC), which would necessitate using a D-amino acid analog with a strained alkyne.
3. In Vivo Imaging:
-
Image the mouse at desired time points following the administration of the fluorescent probe, using the imaging parameters described in Protocol 1, step 4.
Visualizations
Caption: Workflow for labeling and tracking gut microbiota.
Caption: DPG is incorporated into peptidoglycan for fluorescent tagging.
Caption: Conceptual framework of the DPG-based imaging method.
References
- 1. Metabolic Labeling of Peptidoglycan with NIR-II Dye Enables In Vivo Imaging of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Visualizing the Growth and Division of Rat Gut Bacteria by D-Amino Acid-Based in vivo Labeling and FISH Staining [frontiersin.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Labeling of Gram-Negative Bacteria with NIR-II Fluorescent Nanoprobes for Intestinal Bacteria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Cystathionine γ-lyase (CSE) Inhibition by DL-Propargylglycine (PPG)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cystathionine (B15957) γ-lyase (CSE), also known as γ-cystathionase, is a key enzyme in sulfur metabolism, primarily responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S) from L-cysteine.[1][2] H₂S is a gasotransmitter involved in a multitude of physiological processes, and its dysregulation is linked to various diseases, including hypertension and inflammation.[2][3] DL-Propargylglycine (PPG) is a widely utilized pharmacological agent for studying the roles of CSE.[4][5] PPG acts as a specific, irreversible inhibitor of CSE, making it an essential tool for investigating the physiological and pathological roles of the CSE/H₂S pathway.[6][7] This document provides detailed protocols and data for quantifying the inhibition of CSE by PPG.
Mechanism of Inhibition
This compound is a mechanism-based, or "suicide," inactivator of CSE.[6] The inhibition process involves the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site.[3][4] PPG initially binds to the PLP to form an aldimine. Subsequently, a proton is abstracted, leading to the formation of a reactive allene (B1206475) intermediate.[3] This intermediate is then attacked by a nucleophilic residue in the active site, specifically Tyr114 in human CSE, resulting in the formation of a stable, covalent adduct.[1][3] This covalent modification irreversibly inactivates the enzyme.
Caption: Mechanism of irreversible CSE inhibition by PPG.
Quantitative Data Summary
The inhibitory potency of this compound against CSE is commonly quantified by its half-maximal inhibitory concentration (IC₅₀). The reported values can vary depending on the experimental conditions, such as the source of the enzyme (e.g., recombinant human, rat liver preparations) and the assay method used.
| Inhibitor | Enzyme Source | Assay Method | IC₅₀ Value | Reference |
| This compound (PPG) | Recombinant Human CSE | Methylene Blue Method | 40 ± 8 µM | [1] |
| Propargylglycine (PAG)* | Rat Liver Preparation | Not Specified | 55 µM | [1] |
*The specific isoform (DL- or L-) was not disclosed in the original study. It is noted that only the L-isoform of PPG inhibits CSE.[1]
Experimental Protocols
General Workflow for CSE Inhibition Assay
A typical workflow for quantifying the inhibition of CSE by PPG involves preparing the enzyme and inhibitor, running the enzymatic reaction with a suitable substrate, detecting the product, and analyzing the data to determine inhibitory potency.
Caption: Standard workflow for assessing CSE inhibition.
Protocol 1: Lead Sulfide Spectrophotometric Assay
This method quantifies H₂S production by CSE through the formation of lead sulfide (PbS), which can be measured spectrophotometrically.
Principle: CSE catalyzes the production of H₂S from L-cysteine. In the presence of lead acetate (B1210297), the H₂S produced reacts to form PbS, a dark precipitate. The rate of PbS formation is monitored by the increase in absorbance at 390 nm and is directly proportional to CSE activity.[6][8]
Materials:
-
HEPES buffer (100 mM, pH 7.4)
-
Recombinant CSE or tissue homogenate
-
This compound (PPG) solutions of various concentrations
-
L-cysteine solution (e.g., 10 mM)
-
Lead acetate or lead nitrate (B79036) solution (e.g., 10 mM or 0.4 mM respectively)[6][8]
-
Polystyrene cuvettes
-
Spectrophotometer with temperature control (37°C)
Procedure:
-
Preparation: In a polystyrene cuvette, prepare a reaction mixture containing HEPES buffer.
-
Inhibitor Pre-incubation: Add the desired concentration of PPG to the cuvette. For a control group (100% activity), add a vehicle control instead of PPG. Add the CSE enzyme solution to the mixture. Incubate for a specified time (e.g., 5 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[6]
-
Reaction Initiation: To start the reaction, add the L-cysteine and lead acetate solutions to the cuvette. The final reaction volume should be standardized (e.g., 1 mL).[8]
-
Measurement: Immediately place the cuvette in the spectrophotometer, pre-warmed to 37°C. Monitor the increase in absorbance at 390 nm over time (e.g., for 5-15 minutes).[6]
-
Calculation:
-
Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.
-
Determine the specific activity using the molar extinction coefficient for lead sulfide (5500 M⁻¹cm⁻¹).[6]
-
Calculate the percentage of inhibition for each PPG concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the PPG concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Enzyme-Coupled Spectrophotometric Assay
This method measures CSE activity by quantifying the production of pyruvate (B1213749), another product of the L-cysteine desulfhydration reaction, through a coupled reaction with lactate (B86563) dehydrogenase (LDH).
Principle: CSE converts L-cysteine into pyruvate, ammonia, and H₂S. The pyruvate produced is then reduced to lactate by LDH, a reaction that consumes NADH. The rate of NADH oxidation is monitored as a decrease in absorbance at 340 nm, which is proportional to the rate of pyruvate production and thus to CSE activity.[9]
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Recombinant CSE or tissue homogenate
-
This compound (PPG) solutions of various concentrations
-
L-cysteine or L-cystathionine solution (e.g., 4.0 mM)[9]
-
Pyridoxal-5'-phosphate (PLP) solution (0.125 mM)[9]
-
NADH solution (0.32 mM)[9]
-
Lactate dehydrogenase (LDH) (e.g., 1.5 units)[9]
-
96-well microplate or cuvettes
-
Microplate reader or spectrophotometer with temperature control (37°C)
Procedure:
-
Preparation: In a microplate well or cuvette, prepare a reaction mixture containing potassium phosphate buffer, PLP, NADH, and LDH.
-
Inhibitor Pre-incubation: Add the desired concentration of PPG to the mixture, followed by the CSE enzyme. Incubate for a specified time at 37°C.
-
Reaction Initiation: Start the reaction by adding the substrate (L-cysteine or L-cystathionine).[9]
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm kinetically for a set period (e.g., 15-30 minutes) at 37°C.[9]
-
Calculation:
-
Calculate the rate of NADH consumption from the slope of the linear phase of the absorbance vs. time plot.
-
Blank reactions should be performed where the substrate is omitted to correct for any background NADH oxidation.[9]
-
Calculate the percentage of inhibition for each PPG concentration and determine the IC₅₀ value as described in Protocol 1.
-
Signaling Pathway Context
The inhibition of CSE by PPG is a critical technique for elucidating the role of the CSE/H₂S system in cellular signaling. For example, the CSE/H₂S pathway has been shown to modulate inflammatory responses. H₂S can influence signaling cascades such as the PI3K/Akt and NF-κB pathways. Using PPG, researchers can demonstrate that the observed effects are specifically due to the inhibition of endogenous H₂S production by CSE.[10]
Caption: Role of CSE/H₂S in inflammatory signaling.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay Methods for H2S Biogenesis and Catabolism Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decreased Cystathionine-γ-lyase (CSE) Activity in Livers of Type 1 Diabetic Rats and Peripheral Blood Mononuclear Cells (PBMC) of Type 1 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S-Propargyl-cysteine (SPRC) attenuated lipopolysaccharide-induced inflammatory response in H9c2 cells involved in a hydrogen sulfide-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for Studying the Effects of DL-Propargylglycine on H₂S Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S) is a gaseous signaling molecule involved in a multitude of physiological and pathological processes, including neuromodulation, cardiovascular function, and inflammation.[1] The enzymatic synthesis of H₂S in mammalian tissues is primarily carried out by three enzymes: cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[2] DL-Propargylglycine (PAG) is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), one of the key enzymes responsible for endogenous H₂S production.[3][4][5][6] By inhibiting CSE, PAG provides a valuable pharmacological tool to investigate the physiological roles of H₂S and to explore potential therapeutic interventions for diseases associated with aberrant H₂S signaling. These application notes provide a comprehensive guide for designing and conducting experiments to study the effects of this compound on H₂S levels in both in vitro and in vivo models. Detailed protocols for H₂S measurement and data presentation are included to ensure robust and reproducible results.
Introduction to this compound (PAG)
This compound is a well-characterized, irreversible inhibitor of cystathionine γ-lyase (CSE).[3][4][5][6] Its mechanism of action involves covalent modification of the pyridoxal-5'-phosphate (PLP) cofactor of CSE, leading to the inactivation of the enzyme.[6] This specific inhibition of CSE-mediated H₂S production allows researchers to dissect the functional consequences of reduced H₂S levels in various biological systems. PAG has been widely used in both cell culture and animal models to investigate the role of the CSE/H₂S pathway in a variety of physiological and pathophysiological conditions.[3][7]
H₂S Signaling Pathway
Hydrogen sulfide is a pleiotropic signaling molecule that exerts its effects through various mechanisms, including the S-sulfhydration of target proteins, interaction with metalloproteins, and antioxidant actions.[8][9] It plays a crucial role in vasodilation, regulation of apoptosis, and modulation of inflammatory responses.[1] Understanding the intricate signaling network of H₂S is essential for interpreting the outcomes of experiments involving PAG.
References
- 1. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Protocol for labeling newly synthesized proteins with DL-Propargylglycine for mass spectrometry.
Application Notes
Introduction
The analysis of newly synthesized proteins provides a dynamic snapshot of the cellular response to various stimuli, developmental changes, or disease states. Bioorthogonal Non-canonical Amino Acid Tagging (BONCAT) is a powerful technique that enables the specific labeling, enrichment, and identification of nascent proteins.[1][2] This method utilizes non-canonical amino acids, such as DL-Propargylglycine (PPG) or its enantiomer L-Homopropargylglycine (HPG), which are analogs of methionine.[3][4] These amino acids are incorporated into newly synthesized proteins by the cell's own translational machinery.[5] The unique bioorthogonal alkyne group on PPG allows for a highly specific covalent reaction, known as a click chemistry reaction, with an azide-containing reporter tag, such as biotin-azide.[6][7][8] This enables the selective enrichment of the newly synthesized proteome for subsequent analysis by mass spectrometry.[3][9]
Principle of the Method
The workflow for PPG-based labeling and analysis of newly synthesized proteins involves several key steps. First, cells or organisms are cultured in the presence of PPG, which is incorporated into proteins during active translation. Following the labeling period, cells are lysed, and the proteome is extracted. The alkyne-modified proteins are then covalently conjugated to a biotin-azide tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[6][7] The biotinylated proteins are subsequently enriched from the total proteome using streptavidin-coated beads. Finally, the enriched proteins are digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the newly synthesized proteins.[5][7]
Applications
This technique has a wide range of applications in cellular and molecular biology, including:
-
Monitoring changes in protein synthesis in response to stimuli.[10]
-
Identifying newly synthesized proteins in specific cellular compartments or organelles.[4]
-
Studying the dynamics of protein turnover.
-
Profiling the proteomic response to drug treatment or disease.
-
Investigating translational regulation in various biological processes.[11]
Experimental Protocols
Materials
-
This compound (PPG) (e.g., Sigma-Aldrich, Cat. No. 64165-64-6)[12]
-
Cell culture medium, methionine-free
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Biotin-Azide (e.g., Click Chemistry Tools, Cat. No. 1267)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with detergents like SDS and Tween-20)
-
Elution buffer (e.g., containing biotin)
-
Ammonium (B1175870) bicarbonate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, sequencing grade
-
Formic acid
Protocol 1: Labeling of Newly Synthesized Proteins in Cultured Cells
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere and grow to the desired confluency.
-
To begin labeling, aspirate the regular growth medium and wash the cells once with pre-warmed PBS.
-
Replace the medium with methionine-free medium supplemented with dialyzed FBS and PPG. The final concentration of PPG can range from 25 to 100 µM, and the labeling time can vary from 30 minutes to 24 hours, depending on the experimental goals and cell type.[5] A typical starting point is 50 µM PPG for 4-6 hours.
-
Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2).
-
-
Cell Lysis:
-
After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors) to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the proteome) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction and Protein Enrichment
-
Click Reaction:
-
In a microcentrifuge tube, combine the following reagents in order:
-
Protein lysate (typically 100-500 µg)
-
Biotin-Azide (final concentration of 25-100 µM)
-
TCEP (final concentration of 1 mM, freshly prepared)
-
TBTA (final concentration of 100 µM)
-
Copper(II) sulfate (CuSO4) (final concentration of 1 mM)
-
-
Vortex the reaction mixture and incubate at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional but Recommended):
-
To remove excess click chemistry reagents, precipitate the protein by adding four volumes of ice-cold acetone.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant the supernatant and wash the pellet with ice-cold methanol.
-
Air-dry the pellet briefly.
-
-
Protein Resuspension and Enrichment:
-
Resuspend the protein pellet in a buffer containing a strong denaturant (e.g., 1% SDS in PBS).
-
Add pre-washed streptavidin-coated magnetic beads to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Place the tube on a magnetic stand to capture the beads and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of decreasing stringency is recommended (e.g., 2% SDS in PBS, 1% SDS in PBS, 0.1% SDS in PBS, and finally PBS).
-
Protocol 3: On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.
-
-
Tryptic Digestion:
-
Add sequencing grade trypsin to the bead suspension (e.g., 1 µg of trypsin for 50 µg of protein).
-
Incubate overnight at 37°C with gentle shaking.
-
The following day, centrifuge the beads and transfer the supernatant containing the digested peptides to a new tube.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.
-
Desalt and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method.[13]
-
Elute the peptides from the C18 material using a solution of acetonitrile (B52724) and formic acid.
-
-
LC-MS/MS Analysis:
Data Presentation
Table 1: Representative Quantitative Data from a PPG Labeling Experiment
| Protein ID | Gene Name | Fold Change (Stimulated/Control) | p-value | Number of Unique Peptides |
| P02768 | ALB | 2.5 | 0.001 | 15 |
| P60709 | ACTB | 1.1 | 0.45 | 22 |
| Q9Y6K5 | HSP90AA1 | 3.2 | <0.001 | 18 |
| P08670 | VIM | 1.8 | 0.02 | 12 |
| P10809 | ENO1 | 1.3 | 0.15 | 9 |
This table presents example data and does not represent actual experimental results. The fold change indicates the relative abundance of the newly synthesized protein in the stimulated condition compared to the control.
Mandatory Visualization
Caption: Experimental workflow for labeling and identifying newly synthesized proteins.
Caption: Example signaling pathway leading to increased protein synthesis.
References
- 1. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Translatome: Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) | Brandon S. Russell, Ph.D. [brandon-russell.com]
- 3. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative Non-canonical Amino Acid Tagging (QuaNCAT) Proteomics Identifies Distinct Patterns of Protein Synthesis Rapidly Induced by Hypertrophic Agents in Cardiomyocytes, Revealing New Aspects of Metabolic Remodeling - UCL Discovery [discovery.ucl.ac.uk]
- 11. Quantitative nascent proteome profiling by dual-pulse labelling with O-propargyl-puromycin and stable isotope-labelled amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DL-炔丙基甘氨酸 cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 13. wur.nl [wur.nl]
- 14. m.youtube.com [m.youtube.com]
- 15. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for DL-Propargylglycine in Photothermal and Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG), an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase and a suicide inhibitor of proline dehydrogenase (PRODH), is emerging as a molecule of interest in the synergistic application with photothermal therapy (PTT) and photodynamic therapy (PDT).[1] While its primary role has been investigated in the context of metabolic pathways in cancer, recent research has highlighted its potential in enhancing the efficacy of light-based therapies. These notes provide an overview of the current and potential applications of this compound in PTT and PDT, along with detailed protocols for researchers.
The central hypothesis for utilizing this compound in this context is twofold. Firstly, through metabolic labeling, it can be used to target nanoparticles to specific sites for enhanced therapeutic effect. Secondly, as a metabolic inhibitor, it can induce cellular stress, particularly within the mitochondria, which can synergize with the cytotoxic effects of PTT and PDT. This synergistic approach aims to overcome some of the limitations of standalone phototherapies, such as tumor resistance and hypoxia.
Principle of Application
The application of this compound in PTT and PDT is based on its ability to modulate cellular metabolism. As an inhibitor of proline dehydrogenase, this compound disrupts proline metabolism, which is crucial for cancer cell survival under stress. This disruption leads to mitochondrial stress and can make cancer cells more susceptible to the reactive oxygen species (ROS) generated during PDT and the hyperthermia induced by PTT.
Recent studies have demonstrated the use of this compound in a metabolic labeling strategy to enhance the antibacterial efficacy of synergistic photothermal and photodynamic therapy for infected wounds. This concept can be extrapolated to cancer therapy, where this compound could be used to guide phototherapeutic agents to tumor cells.
Furthermore, the combination of metabolic inhibitors with PTT has been shown to be an effective strategy to enhance anti-tumor immunity. By modulating the tumor microenvironment, for instance by inhibiting glycolysis, the efficacy of PTT can be significantly improved.[2][3][4] this compound, by targeting proline metabolism, offers a novel avenue for a similar synergistic approach in cancer treatment.
Data Presentation
Table 1: Quantitative Parameters for In Vitro Studies on Combined Metabolic Inhibition and Phototherapy
| Parameter | Value/Range | Cell Line | Phototherapy Agent | Reference |
| Metabolic Inhibitor Concentration | ||||
| 3-Bromopyruvate (Glycolysis Inhibitor) | 10 - 50 µM | CT26 | Hollow Prussian Blue | [2] |
| Lactate Oxidase | 10 - 100 µg/mL | 4T1 | PtBi Nanozymes | [3] |
| Photothermal Agent Concentration | ||||
| Hollow Prussian Blue Nanoparticles | 50 - 200 µg/mL | CT26 | - | [2] |
| PtBi Nanozymes | 25 - 100 µg/mL | 4T1 | - | [3] |
| Irradiation Parameters | ||||
| Laser Wavelength | 808 nm | CT26 | Hollow Prussian Blue | [2] |
| Laser Power Density | 1.0 W/cm² | CT26 | Hollow Prussian Blue | [2] |
| Irradiation Time | 5 - 10 min | CT26, 4T1 | Hollow Prussian Blue, PtBi Nanozymes | [2][3] |
| Observed Synergy | ||||
| Enhanced T-cell activation | Qualitative | CT26 | Hollow Prussian Blue | [2] |
| Increased tumor growth inhibition | Quantitative | 4T1 | PtBi Nanozymes | [3] |
Table 2: Key Findings from In Vivo Studies Combining Metabolic Modulation with Phototherapy
| Animal Model | Tumor Type | Therapeutic Combination | Key Outcomes | Reference |
| BALB/c mice | Colon Carcinoma (CT26) | 3-BrPA + aPD-1 + PTT | Enhanced T-cell activation, significant tumor regression | [2] |
| BALB/c mice | Breast Cancer (4T1) | Lactate Oxidase + IDO inhibitor + PTT | Inhibition of tumor growth and metastasis | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Conjugated Nanoparticles for Targeted Phototherapy
Objective: To synthesize nanoparticles that can be targeted to cells via metabolic labeling with this compound for enhanced PTT/PDT efficacy.
Materials:
-
This compound
-
NHS-ester functionalized nanoparticles (e.g., gold nanorods, porphyrin-based nanoparticles)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS)
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve this compound in DMF to a final concentration of 10 mM.
-
Add DIPEA to the this compound solution at a 2:1 molar ratio to deprotonate the amine group.
-
Disperse the NHS-ester functionalized nanoparticles in DMF.
-
Add the activated this compound solution to the nanoparticle dispersion and stir at room temperature for 24 hours in the dark.
-
Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer).
-
Purify the this compound-conjugated nanoparticles by dialysis against PBS for 48 hours, changing the buffer every 6 hours.
-
Characterize the conjugated nanoparticles for size, zeta potential, and successful conjugation of this compound (e.g., via FTIR or NMR).
Protocol 2: In Vitro Assessment of Synergistic Cytotoxicity of this compound and PTT/PDT
Objective: To evaluate the enhanced cancer cell killing effect of combining this compound treatment with photothermal or photodynamic therapy.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
Photothermal agent (e.g., gold nanorods) or Photosensitizer (e.g., Chlorin e6)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or other cell viability assay kit
-
Near-infrared (NIR) laser (for PTT) or appropriate wavelength light source (for PDT)
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 24 hours.
-
Remove the medium and add fresh medium containing the photothermal agent or photosensitizer at a predetermined concentration. Incubate for the required uptake time (typically 4-6 hours).
-
For PTT, irradiate the designated wells with an NIR laser (e.g., 808 nm, 1 W/cm²) for a specified duration (e.g., 5 minutes).
-
For PDT, irradiate the designated wells with a light source of the appropriate wavelength for the photosensitizer used.
-
Include control groups: untreated cells, cells treated with this compound alone, cells treated with the phototherapy agent and light alone.
-
After 24 hours post-irradiation, assess cell viability using an MTT assay according to the manufacturer's instructions.
-
Calculate the combination index (CI) to determine if the combined effect is synergistic, additive, or antagonistic.
Visualizations
Caption: Synergistic mechanism of PTT/PDT with this compound.
Caption: In vitro experimental workflow for synergy assessment.
Caption: Signaling pathway of PRODH inhibition by this compound.
References
- 1. Targeting Mitochondrial Proline Dehydrogenase with a Suicide Inhibitor to Exploit Synthetic Lethal Interactions with p53 Upregulation and Glutaminase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photo-Thermally Controllable Tumor Metabolic Modulation to Assist T Cell Activation for Boosting Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photothermal-Enhanced Dual Inhibition of Lactate/Kynurenine Metabolism for Promoting Tumor Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-Thermally Controllable Tumor Metabolic Modulation to Assist T Cell Activation for Boosting Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Propargylglycine: A Promising Lead Compound in Pharmaceutical Development
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: DL-Propargylglycine (DL-PPG) is a versatile amino acid derivative that has emerged as a significant lead compound in pharmaceutical development. Its primary mechanism of action is the irreversible inhibition of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (B99878) (H₂S). By modulating the endogenous levels of H₂S, DL-PPG presents a promising therapeutic strategy for a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, cancer, and inflammatory conditions. These application notes provide a comprehensive overview of DL-PPG's pharmacological profile, detailed experimental protocols, and insights into its effects on key signaling pathways.
Pharmacological Data
This compound is a potent inhibitor of cystathionine γ-lyase (CSE). The following table summarizes its inhibitory activity across different species.
| Parameter | Species | Tissue/Enzyme Source | Value | Reference |
| IC₅₀ | Rat | Liver preparations | 55 µM | [1] |
| IC₅₀ | Human | Recombinant CSE | 40 µM |
Experimental Protocols
Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on CSE activity by measuring the production of cysteine.[2][3]
Materials:
-
This compound (DL-PPG)
-
Recombinant or purified cystathionine γ-lyase (CSE)
-
L-cystathionine
-
Bovine Serum Albumin (BSA)
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bis-Tris Propane buffer
-
Glacial acetic acid
-
Acidic ninhydrin (B49086) reagent
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare the reaction mixture: In a 96-well plate, prepare a 200 µL reaction mixture containing 200 mM Bis-Tris Propane buffer (pH 8.25), 0.5 mg/mL BSA, 50 µM PLP, and 1 mM DTT.
-
Add inhibitor: Add varying concentrations of DL-PPG to the appropriate wells. For control wells, add the vehicle used to dissolve DL-PPG.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Add enzyme: Add 35 µL of the CSE enzyme preparation to each well to initiate the reaction.
-
Add substrate: Immediately add L-cystathionine to a final concentration of 10 mM to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Stop reaction: Terminate the reaction by adding 50 µL of glacial acetic acid to each well.
-
Color development: Add 50 µL of the acidic ninhydrin reagent to each well. Seal the plate and boil for 10 minutes in a water bath.
-
Cooling and dilution: Rapidly cool the plate in an ice water bath. Add 850 µL of 95% ethanol (B145695) to each well.
-
Measurement: Measure the absorbance at 560 nm using a spectrophotometer. The absorbance is proportional to the amount of cysteine produced.
-
Data analysis: Calculate the percentage of CSE inhibition for each concentration of DL-PPG compared to the control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Methylene Blue Assay for Hydrogen Sulfide (H₂S) Quantification in Cell Culture
This protocol describes the quantification of H₂S produced by cells, which can be used to assess the inhibitory effect of DL-PPG.[4][5][6]
Materials:
-
Cell culture media
-
This compound (DL-PPG)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% v/v)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Cell treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of DL-PPG for the desired time.
-
Sample collection: Collect 75 µL of the cell culture medium from each well.
-
H₂S trapping: In a new 96-well plate, add 250 µL of 1% zinc acetate solution to each well. Add the 75 µL of collected cell culture medium and 425 µL of degassed water. This will trap H₂S as zinc sulfide.
-
Color development:
-
Add 133 µL of 20 mM N,N-dimethyl-p-phenylenediamine sulfate solution to each well.
-
Add 133 µL of 30 mM FeCl₃ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark. A blue color will develop in the presence of sulfide.
-
Protein precipitation: Add 250 µL of 10% TCA solution to each well to precipitate proteins.
-
Centrifugation: Centrifuge the plate at 12,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 670 nm using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of sodium hydrosulfide (B80085) (NaHS). Use the standard curve to determine the concentration of H₂S in the samples.
In Vivo Protocol for this compound Administration in a Mouse Cancer Model
This protocol provides a general guideline for administering DL-PPG to mice in a cancer xenograft model.[7]
Materials:
-
This compound (DL-PPG)
-
Sterile saline (0.9% NaCl)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Animal balance
-
Gavage needles or appropriate injection equipment
Procedure:
-
Animal model: Establish a subcutaneous tumor model by injecting cancer cells into the flank of immunodeficient mice. Allow the tumors to reach a palpable size.
-
Preparation of DL-PPG solution: Dissolve DL-PPG in sterile saline to the desired concentration. Ensure the solution is sterile-filtered before administration.
-
Dosing:
-
Weigh each mouse to determine the correct dose. A typical dose for N-Propargylglycine (a similar compound) in mice is 50 mg/kg, administered daily.[7]
-
Adjust the volume of the DL-PPG solution to be administered based on the individual mouse's weight.
-
-
Administration: Administer the DL-PPG solution to the mice via oral gavage. Other routes, such as intraperitoneal or intravenous injection, may also be used depending on the experimental design.[7][8]
-
Monitoring: Monitor the mice daily for tumor growth, body weight, and any signs of toxicity. Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Study endpoint: At the end of the study, euthanize the mice according to approved institutional animal care and use committee protocols. Tumors and other organs can be collected for further analysis.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by inhibiting CSE, thereby reducing the production of H₂S. H₂S is a gasotransmitter that modulates several key signaling pathways. The following diagrams illustrate the interplay between H₂S and these pathways.
PI3K/Akt Signaling Pathway
H₂S has been shown to activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. H₂S can stimulate Akt phosphorylation and inhibit PTEN, a negative regulator of the PI3K pathway.[1][9]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to external stimuli. H₂S can modulate this pathway by influencing the phosphorylation of key kinases like ERK1/2, p38, and JNK.[10][11]
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. H₂S can suppress the activation of NF-κB by inhibiting the degradation of its inhibitor, IκBα, and by sulfhydrating the p65 subunit of NF-κB.[10][12]
Conclusion
This compound's ability to irreversibly inhibit CSE and consequently modulate H₂S levels makes it a valuable tool for both basic research and as a lead compound for drug development. The protocols and pathway information provided here serve as a starting point for researchers to explore the therapeutic potential of DL-PPG in various disease models. Further investigation into its pharmacokinetics, pharmacodynamics, and safety profile will be crucial for its translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, validation, and application of an enzyme coupled hydrogen sulfide detection assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aquaphoenixsci.com [aquaphoenixsci.com]
- 7. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. H2S mediates apoptosis in response to inflammation through PI3K/Akt/NFκB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen Sulfide Upregulates Acid-sensing Ion Channels via the MAPK-Erk1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide-linked sulfhydration of NF-κB mediates its anti-apoptotic actions - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Protein Labeling with DL-Propargylglycine and Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of the proteome necessitates advanced methodologies for tracking protein synthesis, localization, and interactions in real-time. In situ labeling of proteins using non-canonical amino acids, coupled with bioorthogonal click chemistry, has emerged as a powerful technique to study the newly synthesized proteome within a cellular context. This document provides detailed application notes and protocols for the use of DL-Propargylglycine (PRG), a methionine analog, for metabolic labeling of proteins. Subsequent detection and analysis are achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly specific and efficient click chemistry reaction. This approach allows for the selective visualization, identification, and quantification of nascent proteins, providing valuable insights into cellular processes in both health and disease.
Principle of the Method
The workflow for in situ protein labeling using this compound is a two-step process. First, cells are cultured in a methionine-free medium supplemented with this compound. As a methionine surrogate, PRG is incorporated into newly synthesized proteins by the cell's natural translational machinery. The key feature of PRG is its terminal alkyne group, which serves as a bioorthogonal handle. This alkyne group is chemically inert within the cellular environment but can be specifically and covalently ligated to an azide-containing reporter molecule in the second step. This "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is highly efficient and specific, allowing for the attachment of various reporter tags, such as fluorophores for imaging or biotin (B1667282) for enrichment and subsequent mass spectrometry-based proteomic analysis.
Application Notes
Choice of Labeling Reagent: this compound vs. L-Propargylglycine
This compound is a racemic mixture of both the D- and L-isomers. While the L-isomer (L-Propargylglycine) is the form incorporated into proteins by the ribosomal machinery, the DL-mixture is often used in metabolic labeling studies. The rationale for using the racemic mixture is often related to cost-effectiveness and availability. It is important to note that the D-isomer is not incorporated into proteins and may have off-target effects. For instance, L-propargylglycine is known to be an irreversible inhibitor of cystathionine (B15957) γ-lyase.[1] Researchers should consider these factors when designing their experiments. For studies requiring high precision and minimal potential for off-target effects, the use of pure L-Propargylglycine (also known as L-Homopropargylglycine or HPG) is recommended. However, for many screening and general labeling purposes, this compound provides a viable and economical option.
Optimizing Labeling Conditions
The efficiency of this compound incorporation and the subsequent click reaction are critical for successful experiments. Several factors should be optimized for each cell type and experimental goal:
-
Concentration of this compound: The optimal concentration of PRG can vary between cell lines but typically ranges from 25 µM to 100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration that provides sufficient labeling without inducing cellular toxicity.
-
Incubation Time: The labeling time can be varied from 30 minutes to several hours, depending on the desired temporal resolution and the abundance of the proteins of interest.[2] Short incubation times are suitable for studying rapid changes in protein synthesis, while longer incubations can be used to label a larger portion of the proteome.
-
Methionine Depletion: To enhance the incorporation of PRG, it is advisable to starve the cells of methionine for a short period (e.g., 30-60 minutes) before and during the labeling with PRG.[3] This is achieved by using a methionine-free culture medium.
Click Chemistry Reaction
The CuAAC reaction is robust and high-yielding. Key components of the click reaction mixture include:
-
Copper(I) source: Typically copper(II) sulfate (B86663) (CuSO₄) is used in combination with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.
-
Ligand: A copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) ion and improve reaction efficiency in aqueous environments.
-
Azide-functionalized reporter: A variety of azide-containing tags can be used, including fluorescent azides for imaging (e.g., Alexa Fluor azides) or azide-alkyne-biotin tags for affinity purification.
Experimental Protocols
Protocol 1: Metabolic Labeling of Mammalian Cells with this compound
This protocol is a general guideline for labeling adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
This compound (PRG) stock solution (10 mM in sterile water or PBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Methionine Depletion: Aspirate the complete medium. Wash the cells once with 1 mL of pre-warmed PBS. Add 1 mL of pre-warmed methionine-free DMEM to each well and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Metabolic Labeling: Add this compound to the methionine-free medium to a final concentration of 50 µM (or an optimized concentration for your cell line). Incubate for 1-4 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Aspirate the labeling medium and wash the cells twice with 1 mL of cold PBS. Add 200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysates are now ready for the click chemistry reaction.
Protocol 2: In-Lysate Click Chemistry Reaction for Biotin Tagging
This protocol describes the click reaction to attach a biotin tag to the PRG-labeled proteins in the cell lysate.
Materials:
-
PRG-labeled cell lysate (from Protocol 1)
-
Azide-PEG3-Biotin stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
PBS
Procedure:
-
Prepare Click Reaction Master Mix: For each 50 µL of cell lysate (containing approximately 50-100 µg of protein), prepare the following master mix on ice. It is recommended to prepare a master mix for multiple reactions.
| Component | Volume per reaction | Final Concentration |
| PBS | 38 µL | - |
| Azide-PEG3-Biotin (10 mM) | 2 µL | 200 µM |
| CuSO₄ (50 mM) | 2 µL | 1 mM |
| THPTA (100 mM) | 2 µL | 2 mM |
| Sodium Ascorbate (100 mM) | 6 µL | 6 mM |
| Total Volume | 50 µL |
-
Click Reaction: Add 50 µL of the click reaction master mix to 50 µL of the PRG-labeled cell lysate.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Protein Precipitation (Optional but Recommended): To remove excess click chemistry reagents, precipitate the proteins by adding 4 volumes of cold acetone (B3395972) and incubating at -20°C for at least 1 hour. Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant and wash the pellet with cold methanol.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications, such as SDS-PAGE sample buffer for western blot analysis or a denaturing buffer for affinity purification.
Protocol 3: Affinity Purification of Biotinylated Proteins
This protocol is for the enrichment of biotin-tagged nascent proteins using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated cell lysate (from Protocol 2)
-
Streptavidin-coated magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Elution Buffer (e.g., sample buffer for SDS-PAGE or a buffer compatible with mass spectrometry)
-
Magnetic stand
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads and wash them three times with Wash Buffer 1 according to the manufacturer's instructions.
-
Binding: Add the biotinylated cell lysate to the washed beads and incubate for 1-2 hours at room temperature with end-over-end rotation.
-
Washing: Place the tube on a magnetic stand to collect the beads. Discard the supernatant. Wash the beads sequentially with:
-
Wash Buffer 1 (3 times)
-
Wash Buffer 2 (3 times)
-
PBS (3 times)
-
-
Elution: Add Elution Buffer to the beads and incubate at 95°C for 5-10 minutes (for SDS-PAGE) or use an appropriate elution method for mass spectrometry (e.g., on-bead digestion).
-
Analysis: Collect the eluate by placing the tube on the magnetic stand. The enriched proteins are now ready for analysis by SDS-PAGE, western blotting, or mass spectrometry.
Data Presentation
Quantitative proteomics data from this compound labeling experiments can reveal significant changes in the synthesis of specific proteins in response to various stimuli. The following table is an illustrative example of quantitative data that could be obtained from a mass spectrometry-based proteomics experiment comparing a control and a treated group of cells labeled with this compound.
Table 1: Illustrative Quantitative Proteomics Data of Newly Synthesized Proteins
| Protein ID | Gene Name | Description | Log₂ Fold Change (Treated/Control) | p-value |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.58 | 0.001 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.15 | 0.85 |
| P31946 | HSP90AA1 | Heat shock protein HSP 90-alpha | 3.12 | <0.001 |
| Q06830 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 2.89 | <0.001 |
| P10809 | ENO1 | Alpha-enolase | -1.5 | 0.02 |
| P62258 | RPLP0 | 60S acidic ribosomal protein P0 | -0.2 | 0.75 |
Note: This table is a representative example and does not reflect actual experimental data.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: General workflow for in situ protein labeling and analysis.
mTOR Signaling Pathway and Protein Synthesis
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and protein synthesis. Its activity is modulated by growth factors, nutrients (especially amino acids), and cellular energy status. When activated, mTORC1 promotes protein synthesis by phosphorylating key targets like S6K1 and 4E-BP1.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
AMPK Signaling and Protein Translation
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. Under conditions of low energy (high AMP:ATP ratio), AMPK is activated and inhibits energy-consuming processes, including protein synthesis, to restore energy balance. AMPK can inhibit the mTORC1 pathway, a key activator of protein synthesis.
References
Application Notes and Protocols for DL-Propargylglycine in Protein Turnover and Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PPG) is a non-canonical amino acid that serves as a powerful tool for investigating protein turnover and degradation. As an analog of methionine, PPG is incorporated into newly synthesized proteins by the cell's natural translational machinery. The key feature of PPG is its terminal alkyne group, which acts as a bio-orthogonal handle. This handle remains inert within the cellular environment but can be specifically and efficiently labeled with a reporter molecule (e.g., a fluorophore or biotin) via a "click chemistry" reaction. This technique, known as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the visualization, isolation, and quantification of nascent proteins.[1][2]
The ability to specifically label and track newly synthesized proteins provides a dynamic window into the cellular proteome, enabling researchers to measure rates of protein synthesis and degradation under various physiological and pathological conditions. This is crucial for understanding cellular homeostasis, disease progression, and the mechanism of action of therapeutic agents.[3]
Core Principles and Applications
The fundamental principle behind using PPG for protein turnover studies is the ability to distinguish between pre-existing and newly synthesized protein populations. This is typically achieved through a pulse-chase experiment.
-
Pulse: Cells are incubated with PPG for a defined period, during which the amino acid analog is incorporated into all newly synthesized proteins.
-
Chase: The PPG-containing medium is replaced with a standard medium. The fate of the labeled protein population is then monitored over time to determine the rate of degradation.
Key Applications:
-
Measuring global protein synthesis rates: Assessing the overall translational activity of a cell or organism in response to various stimuli, drugs, or environmental changes.
-
Determining protein-specific degradation rates: By isolating and quantifying the labeled protein of interest over time, its specific half-life can be calculated.
-
Identifying newly synthesized proteins: Labeled proteins can be enriched and identified using mass spectrometry, providing a snapshot of the actively translated proteome.
-
Visualizing protein synthesis: In-situ labeling with fluorescent probes allows for the microscopic visualization of protein synthesis within cells and tissues.[4]
-
Drug discovery and development: Evaluating the effect of drug candidates on protein synthesis and degradation pathways.
Data Presentation
The quantitative data derived from PPG-based protein turnover experiments can be summarized for clear comparison. The following tables provide examples of how to present such data.
Table 1: Recommended Starting Concentrations and Incubation Times for PPG Labeling
| Cell Type | PPG Concentration (µM) | Incubation Time (Pulse) | Notes |
| Adherent Mammalian Cells (e.g., HeLa, HEK293) | 50 | 30 - 60 minutes | Optimal concentration and time may vary depending on the cell line and experimental goals. A titration experiment is recommended. |
| Suspension Mammalian Cells (e.g., Jurkat) | 50 | 30 - 60 minutes | Ensure adequate mixing during incubation. |
| Yeast (S. cerevisiae) | 25 - 50 | 60 - 120 minutes | Methionine-free media is required. |
| Bacteria (E. coli) | 25 - 50 | 15 - 30 minutes | Rapid incorporation is expected due to the fast doubling time. |
Data in this table is a synthesis of typical starting concentrations found in various protocols.[5] Optimal conditions should be empirically determined for each experimental system.
Table 2: Hypothetical Protein Turnover Data in Response to Drug Treatment
| Protein ID | Treatment | Half-life (hours) | Synthesis Rate (relative units) | Degradation Rate Constant (k_deg) |
| P12345 | Control | 24.5 | 1.00 | 0.028 |
| P12345 | Drug X | 12.2 | 0.95 | 0.057 |
| Q67890 | Control | 8.3 | 1.00 | 0.084 |
| Q67890 | Drug X | 8.5 | 1.20 | 0.082 |
| R54321 | Control | 48.1 | 1.00 | 0.014 |
| R54321 | Drug X | 52.3 | 0.50 | 0.013 |
This table illustrates how quantitative data on protein half-life, synthesis rates, and degradation rate constants can be presented. Such data is typically obtained through mass spectrometry-based analysis following a pulse-chase experiment with PPG.[6][7]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with this compound (BONCAT)
This protocol describes the labeling of newly synthesized proteins in adherent mammalian cells using PPG, followed by fluorescent detection.
Materials:
-
This compound (PPG)
-
Methionine-free cell culture medium
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
3% Bovine Serum Albumin (BSA) in PBS
-
Click-iT® reaction cocktail components (or a commercial kit such as Click-iT® HPG Alexa Fluor® Protein Synthesis Assay Kit)[5]
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate (B8700270) or a copper protectant)
-
Click-iT® reaction buffer
-
-
Nuclear stain (optional, e.g., DAPI)
-
Microscopy-grade water
Procedure:
-
Cell Culture: Plate adherent cells on coverslips in a multi-well plate and grow to the desired confluency in complete medium.
-
Methionine Depletion (Optional but Recommended): To increase the efficiency of PPG incorporation, replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes.
-
PPG Labeling (Pulse): Prepare a 50 µM working solution of PPG in pre-warmed methionine-free medium. Remove the depletion medium and add the PPG-containing medium to the cells.[5]
-
Incubation: Incubate the cells for 30-60 minutes under their optimal growth conditions (e.g., 37°C, 5% CO₂). The optimal incubation time depends on the rate of protein synthesis and should be determined empirically.
-
Cell Fixation: After incubation, remove the PPG-containing medium and wash the cells once with PBS. Fix the cells by adding the fixative solution and incubating for 15 minutes at room temperature.[5]
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Permeabilize the cells by adding the permeabilization buffer and incubating for 20 minutes at room temperature.[5]
-
Click Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions immediately before use. Remove the permeabilization buffer, wash the cells twice with 3% BSA in PBS, and then add the reaction cocktail.
-
Incubation for Detection: Incubate the cells for 30 minutes at room temperature, protected from light.[5]
-
Washing and Staining: Remove the reaction cocktail and wash the cells once with a rinse buffer or PBS. If desired, counterstain the nuclei with a suitable dye.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled newly synthesized proteins using a fluorescence microscope.
Protocol 2: Pulse-Chase Experiment for Measuring Protein Degradation
This protocol outlines a pulse-chase experiment to determine the degradation rate of a specific protein.
Materials:
-
All materials from Protocol 1
-
Complete cell culture medium (for the chase)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific to the protein of interest
-
Reagents for Western blotting or mass spectrometry
Procedure:
-
Pulse Labeling: Perform the PPG labeling (pulse) as described in Protocol 1, steps 1-4.
-
Chase: After the pulse, remove the PPG-containing medium, wash the cells twice with pre-warmed PBS, and add pre-warmed complete medium (containing methionine). This is time point zero (t=0) of the chase.
-
Time Course Collection: Collect cell samples at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours). At each time point, wash the cells with ice-cold PBS and lyse them.
-
Click Reaction with Biotin-Azide: For each lysate, perform a click reaction using a biotin-azide conjugate to tag the PPG-containing proteins.
-
Enrichment of Labeled Proteins: Use streptavidin-coated beads to enrich the biotin-tagged newly synthesized proteins from the total cell lysate.
-
Quantification:
-
Western Blotting: Elute the enriched proteins from the beads and analyze the amount of the specific protein of interest at each time point by Western blotting. Quantify the band intensities.
-
Mass Spectrometry: Digest the enriched proteins into peptides and analyze them by quantitative mass spectrometry to determine the relative abundance of the protein of interest at each time point.
-
-
Data Analysis: Plot the amount of the labeled protein of interest versus time. The data can be fitted to an exponential decay curve to calculate the protein's half-life and degradation rate constant.
Visualizations
Caption: Experimental workflow for BONCAT using this compound.
Caption: Workflow for a pulse-chase experiment to measure protein degradation.
Caption: Using PPG to study signaling-induced changes in protein synthesis.
References
- 1. Pulse Chase of Suspension Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Direct visualization of identified and newly synthesized proteins in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. fmboisvert.recherche.usherbrooke.ca [fmboisvert.recherche.usherbrooke.ca]
- 7. Protein turnover models for LC–MS data of heavy water metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Propargylglycine (DPG) Metabolic Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low labeling efficiency or other issues with DL-Propargylglycine (DPG) for metabolic labeling of newly synthesized proteins.
Troubleshooting Low Labeling Efficiency
Low signal or inefficient labeling with this compound can arise from several factors, ranging from suboptimal experimental conditions to issues with cell health or the subsequent click chemistry reaction. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | Suboptimal DPG Incorporation: - Insufficient depletion of endogenous methionine.- Inadequate DPG concentration.- Short incubation time. | - Methionine Depletion: Before adding DPG, incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.[1][2]- Optimize DPG Concentration: Titrate DPG concentration. A common starting point is 50 µM, but the optimal concentration can vary between cell types.[1]- Optimize Incubation Time: Test different incubation times, for example, from 1 to 4 hours.[3] |
| Poor Cell Health/Metabolic State: - High cell density leading to nutrient depletion.- Low metabolic activity. | - Monitor Cell Health: Ensure cells are healthy and in the exponential growth phase.[4][5]- Optimize Seeding Density: Avoid overly confluent cell cultures, as this can affect metabolic rates.[4] | |
| Inefficient Click Chemistry Reaction: - Degradation of reagents (e.g., sodium ascorbate).- Insufficient copper concentration.- Presence of copper chelators in the buffer. | - Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270) and copper sulfate (B86663) for each experiment.[6]- Optimize Reagent Ratios: Ensure the correct stoichiometry of your click chemistry reagents.- Buffer Composition: Avoid buffers containing copper chelators like EDTA. | |
| High Background Signal | Non-specific Binding: - Non-specific binding of the fluorescent probe. | - Increase Wash Steps: After the click reaction, increase the number and duration of wash steps to remove unbound fluorescent probes.[7]- Use Blocking Agents: Incorporate a blocking step with a protein-based blocker like BSA. |
| Cell Toxicity/Death | DPG Cytotoxicity: - DPG concentration is too high.- Prolonged incubation time. | - Perform a Toxicity Assay: Determine the optimal, non-toxic concentration of DPG for your specific cell line by performing a dose-response experiment and assessing cell viability.- Reduce Incubation Time: Minimize the exposure time of cells to DPG to the shortest duration that still provides adequate labeling. |
| Copper Toxicity from Click Reaction: - High concentration of copper sulfate. | - Use a Copper Chelator: Employ a copper chelator like THPTA to stabilize the Cu(I) ion and reduce its toxicity.[8]- Consider Copper-Free Click Chemistry: If copper toxicity remains an issue, explore strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for labeling?
A common starting concentration for DPG is 50 µM. However, the optimal concentration can vary significantly depending on the cell type, its metabolic rate, and the specific experimental goals. It is highly recommended to perform a dose-response experiment to determine the ideal concentration that provides robust labeling with minimal cytotoxicity for your particular cell line.[1]
Q2: How long should I incubate my cells with DPG?
Incubation times can range from 30 minutes to several hours. A shorter incubation period will label only the most recently synthesized proteins, while a longer incubation will label a larger population of newly synthesized proteins. The ideal time depends on the specific biological question being addressed. For initial experiments, an incubation time of 1-4 hours is a reasonable starting point.[3]
Q3: Is it necessary to use methionine-free medium?
Yes, it is crucial to deplete the endogenous pool of methionine to maximize the incorporation of DPG. This is typically achieved by incubating the cells in methionine-free medium for a period (e.g., 30-60 minutes) before adding DPG.[1][2]
Q4: My cells are dying after the click chemistry reaction. What could be the cause?
Cell death following the click reaction is often due to the cytotoxicity of the copper(I) catalyst. To mitigate this, ensure you are using the lowest effective concentration of copper sulfate. The addition of a copper-chelating ligand, such as THPTA, is also highly recommended as it stabilizes the copper(I) ion and reduces its toxicity to cells.[8] Alternatively, you can consider using a copper-free click chemistry method.[9]
Q5: I am seeing a lot of non-specific background fluorescence. How can I reduce it?
High background can be caused by the non-specific binding of your fluorescent azide (B81097) or alkyne probe. To reduce this, increase the number and stringency of your wash steps after the click chemistry reaction. Using a blocking agent, such as Bovine Serum Albumin (BSA), in your wash buffers can also help to minimize non-specific binding.[7]
Q6: Can I use this compound for in vivo studies?
While many metabolic labeling studies are conducted in cell culture, DPG has been used for in vivo labeling, for example, in imaging gut microbiota.[10] However, for in vivo applications, careful optimization and consideration of potential toxicity are essential.
Experimental Protocols
General Protocol for Metabolic Labeling with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Methionine Depletion: Wash the cells once with pre-warmed PBS. Replace the standard culture medium with pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C.[1]
-
DPG Labeling: Add this compound to the methionine-free medium to the desired final concentration (e.g., 50 µM).
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.
-
Cell Lysis or Fixation: After incubation, proceed with either cell lysis for downstream biochemical analysis or cell fixation for imaging.
General Protocol for Copper-Catalyzed Click Chemistry (CuAAC)
This protocol is intended for fixed and permeabilized cells for imaging.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Click Reaction Cocktail: Prepare the click reaction cocktail immediately before use. The final concentrations of reagents may need optimization, but a common starting point is:
-
10 µM fluorescent azide
-
1 mM CuSO₄
-
10 mM Sodium Ascorbate (from a fresh 100 mM stock)
-
100 µM THPTA (optional, but recommended)
-
-
Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing a blocking agent (e.g., 3% BSA) to remove excess reagents.
-
Imaging: Proceed with counterstaining (e.g., DAPI for nuclei) and imaging.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for metabolic labeling with this compound and subsequent detection.
Caption: Troubleshooting decision tree for low DPG labeling efficiency.
Caption: Simplified diagram of DPG incorporation into proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Mechanisms and Minimization of False Discovery of Metabolic Bioorthogonal Noncanonical Amino Acid Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Profiling of CHO Cells during the Production of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to evaluate translation inhibition in Candida species using fluorescence microscopy and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-Homopropargylglycine (L-HPG), Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 10. DL-プロパルギルグリシン cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Identifying and minimizing off-target effects of DL-Propargylglycine.
Welcome to the technical support center for DL-Propargylglycine (DL-PPG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of this irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound in your research.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent inhibition of target enzyme (CSE) | Degradation of DL-PPG solution. | Prepare fresh solutions of DL-PPG in a suitable solvent like water, DMSO, or ethanol (B145695) before each experiment. Store stock solutions at -20°C for short-term storage. |
| Incorrect concentration of DL-PPG. | Verify the concentration of your stock solution. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Issues with the enzyme assay. | Ensure that the assay conditions (pH, temperature, substrate concentration) are optimal for CSE activity. Run appropriate controls, including a no-inhibitor control and a positive control with a known CSE inhibitor. | |
| Observed cellular effects are not consistent with CSE inhibition. | Off-target effects of DL-PPG. | DL-PPG may be inhibiting other enzymes. A potential off-target is proline dehydrogenase (PRODH), as the related compound N-propargylglycine is a known inhibitor.[1][2] Consider performing counter-screening assays against related enzymes or a broader panel of proteins. |
| Non-specific toxicity at high concentrations. | High concentrations of DL-PPG may induce cellular stress and apoptosis independent of its specific enzyme inhibition.[3] Determine the cytotoxic profile of DL-PPG in your cell line using a cytotoxicity assay and use concentrations well below the cytotoxic threshold for your experiments. | |
| Difficulty identifying off-target proteins. | Insufficient sensitivity of the detection method. | Employ highly sensitive proteomic techniques such as Activity-Based Protein Profiling (ABPP) coupled with mass spectrometry to identify covalent adducts of DL-PPG with off-target proteins. |
| Experimental workflow not optimized. | Optimize the concentration of the alkyne-containing probe (DL-PPG) and the incubation time for cell or lysate labeling. Ensure efficient click chemistry reaction for reporter tag conjugation in ABPP experiments. | |
| Variability in cytotoxicity assay results. | Inconsistent cell health or density. | Ensure consistent cell seeding density and viability across all wells. Use a standardized protocol for cell culture and treatment. |
| Interference with assay reagents. | Some compounds can interfere with the components of cytotoxicity assays (e.g., LDH assay reagents). Run a control with DL-PPG in the absence of cells to check for any direct interaction with the assay components. |
Frequently Asked Questions (FAQs)
On-Target Effects and Potency
Q1: What is the primary target of this compound (DL-PPG)?
A1: The primary target of this compound is cystathionine γ-lyase (CSE), also known as cystathionase (CTH).[3][4][5] CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the endogenous gasotransmitter hydrogen sulfide (B99878) (H₂S).[3][6]
Q2: What is the mechanism of action of DL-PPG on CSE?
A2: DL-PPG is an irreversible inhibitor of CSE.[3][5] It forms a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme, leading to its inactivation.
Q3: What is the IC₅₀ value of DL-PPG for CSE?
A3: The reported IC₅₀ values for this compound against cystathionine γ-lyase vary depending on the experimental conditions. Reported values include:
-
40 µM for human CSE.[7]
-
55 µM in rat liver preparations.
Identifying Off-Target Effects
Q4: What are the known or potential off-targets of DL-PPG?
A4: While a comprehensive list of off-targets is not extensively documented, a potential off-target to consider is proline dehydrogenase (PRODH) . The structurally related compound, N-propargylglycine, is a known suicide inhibitor of PRODH.[1][2] Therefore, it is plausible that DL-PPG may also interact with and inhibit PRODH. Further investigation using unbiased screening methods is recommended to identify other potential off-targets in your experimental system.
Q5: How can I identify the off-target proteins of DL-PPG in my experimental model?
A5: A powerful technique for identifying the targets of covalent inhibitors like DL-PPG is Activity-Based Protein Profiling (ABPP) . Since DL-PPG contains an alkyne group, it can be used as a probe in a click chemistry-based ABPP workflow. This involves treating cells or cell lysates with DL-PPG, followed by a click reaction to attach a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for visualization) to the alkyne group of DL-PPG that has covalently bound to its target proteins. The tagged proteins can then be identified by mass spectrometry.
Another approach is to use quantitative proteomics . This involves treating your cells with DL-PPG and a control vehicle, followed by protein extraction, digestion, and analysis by mass spectrometry to identify proteins with altered expression or post-translational modifications.
Q6: What is a general workflow for identifying off-targets using Activity-Based Protein Profiling (ABPP)?
A6: The following diagram illustrates a general workflow for identifying off-targets of DL-PPG using ABPP.
References
- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Irreversible Inhibition Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
What are the appropriate experimental controls for DL-Propargylglycine studies?
Technical Support Center: DL-Propargylglycine (PAG) Studies
Welcome to the technical support center for researchers utilizing this compound (PAG). This guide provides essential information, troubleshooting advice, and detailed protocols to ensure the rigor and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAG) and how does it work?
This compound (PAG) is a widely used pharmacological tool for studying the biological roles of hydrogen sulfide (B99878) (H₂S). It functions as a mechanism-based, irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). CSE is one of the primary enzymes responsible for endogenous H₂S production from the substrate L-cysteine.[1][2][3] By inhibiting CSE, PAG effectively reduces the biosynthesis of H₂S, allowing researchers to investigate the physiological and pathophysiological processes regulated by this gasotransmitter.[3][4]
Q2: Why are specific experimental controls so critical in PAG studies?
Specific controls are vital to ensure that any observed biological effect is directly attributable to the depletion of H₂S via CSE inhibition, rather than other unintended actions of the compound. Although PAG is widely used, it is not perfectly specific and can inhibit other related enzymes, particularly at higher concentrations.[5][6] Robust controls help to dissect the specific contribution of the CSE/H₂S pathway from potential off-target effects.
Q3: What is the primary enzymatic target of PAG?
The primary target of PAG is cystathionine γ-lyase (CSE).[1][3][6] It belongs to a class of enzymes that depend on pyridoxal-5'-phosphate (PLP) as a cofactor.[5][7] PAG's inhibitory action is selective for CSE over cystathionine β-synthase (CBS), another major H₂S-producing enzyme, although this selectivity can be concentration-dependent.[8]
Troubleshooting Guide
This section addresses common issues encountered during PAG experiments and provides actionable solutions.
Q4: My PAG treatment shows no effect on my system. What should I check first?
If you observe no biological effect after PAG administration, consider the following points:
-
Concentration and Potency: Verify that the concentration used is appropriate for your model system. Potency can vary significantly between cell lines and in vivo models. Refer to the table below for typical concentration ranges.
-
Confirmation of Target Engagement: The most critical step is to confirm that PAG is effectively inhibiting CSE and reducing H₂S levels in your specific experimental setup. An absence of effect could mean the drug is not reaching its target or inhibiting the enzyme as expected.
-
PAG Stability and Preparation: PAG is typically dissolved in aqueous solutions like saline or PBS. Ensure your stock solution is fresh and has been stored correctly, usually at -20°C for long-term storage.[9]
-
Cell/Tissue Permeability: While PAG is generally considered cell-permeable, its uptake can vary.[5] Confirming H₂S reduction within the cells or tissue is the best way to verify its effective delivery.
Q5: How can I be certain that the effects I observe are due to H₂S depletion and not off-target activity?
This is the most crucial question in PAG research. A multi-pronged approach using several controls is the gold standard.
-
Vehicle Control: This is the most fundamental control. The group receives only the solvent (e.g., saline, PBS) used to dissolve the PAG. This accounts for any effects of the vehicle itself.
-
H₂S "Rescue" or "Add-Back" Experiment: This is a powerful control. If PAG causes a specific effect, co-treatment with a slow-releasing, exogenous H₂S donor (like GYY4137) should reverse or "rescue" this effect. A positive rescue strongly implicates H₂S depletion as the primary cause.
-
Genetic Controls: The most definitive approach is to use genetic models. Compare the effects of PAG in wild-type cells/animals to those in CSE knockout (KO) models or cells treated with CSE-specific siRNA. The phenotype in the genetic model should mimic the effect of the pharmacological inhibitor.
Q6: What is the difference between D-PAG, L-PAG, and DL-PAG?
This compound is a racemic mixture, meaning it contains both the D- and L-enantiomers. The L-enantiomer is the active form that inhibits CSE, while the D-enantiomer is largely inactive. In an ideal experiment, using the inactive D-enantiomer as an additional negative control would help rule out non-specific effects of the chemical structure itself. However, due to the common commercial availability and widespread use of the DL-racemic mixture, it is the form most frequently cited in literature.[1][3][10]
Data Presentation: Quantitative Guidance
Table 1: Recommended Concentration Ranges for this compound (PAG)
| Model System | Typical Concentration / Dose | Notes |
| Cell Culture (in vitro) | 1 - 5 mM | Effective concentration can be cell-type dependent. A dose-response curve is recommended.[11] |
| Rodent Models (in vivo) | 25 - 50 mg/kg | Administered typically via intravenous (IV) or intraperitoneal (IP) injection.[1][3] |
Table 2: Key Pharmacological Tools for H₂S Pathway Investigation
| Compound | Class | Primary Target | Typical in vitro Conc. | Notes |
| This compound (PAG) | Irreversible Inhibitor | CSE | 1 - 5 mM | Good selectivity for CSE over CBS.[8] |
| Aminooxyacetic acid (AOAA) | Reversible Inhibitor | CBS | 100 µM - 1 mM | Often used as a CBS inhibitor, but also potently inhibits CSE.[8] |
| Sodium Hydrosulfide (NaHS) | H₂S Donor | N/A (releases H₂S) | 50 - 250 µM | Rapidly releases H₂S; short-acting. |
| GYY4137 | H₂S Donor | N/A (releases H₂S) | 100 - 400 µM | Slow-releasing donor; provides sustained H₂S levels. |
Visualizations: Pathways and Workflows
Signaling Pathway Diagram
Caption: Mechanism of PAG inhibition on H₂S production.
Experimental Workflow Diagram
Caption: A robust experimental workflow for PAG studies.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting PAG results.
Detailed Experimental Protocols
Protocol 1: Measurement of H₂S Production (Methylene Blue Assay)
This protocol measures the total H₂S produced in cell culture media or tissue homogenates.
Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene (B1212753) blue, a stable chromophore that can be measured spectrophotometrically.[12][13][14]
Materials:
-
Zinc Acetate (B1210297) (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)
-
Ferric Chloride (FeCl₃, 30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% v/v)
-
Sodium Sulfide (Na₂S) for standard curve
-
Spectrophotometer and 96-well plates
Procedure:
-
Sample Collection: Collect your sample (e.g., 200 µL of cell culture supernatant or tissue homogenate) and immediately add it to a microcentrifuge tube containing 100 µL of 1% zinc acetate to trap the H₂S as zinc sulfide (ZnS).
-
Initiate Reaction: To the 300 µL sample mixture, add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution, followed immediately by 50 µL of the FeCl₃ solution. Vortex briefly.
-
Incubation: Incubate the mixture in the dark at room temperature for 20 minutes to allow for color development.
-
Protein Precipitation: Add 100 µL of 10% TCA to precipitate proteins. Centrifuge at 10,000 x g for 5 minutes.
-
Measurement: Transfer 200 µL of the clear supernatant to a 96-well plate. Measure the absorbance at 670 nm.
-
Quantification: Calculate the H₂S concentration by comparing the absorbance to a standard curve generated using known concentrations of Na₂S.
Protocol 2: Measurement of CSE Enzyme Activity
This protocol assesses the enzymatic activity of CSE in cell or tissue lysates.
Principle: This enzyme-coupled assay measures the production of pyruvate, a co-product of H₂S generation from L-cysteine. Pyruvate is used by lactate (B86563) dehydrogenase (LDH), oxidizing NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.[15]
Materials:
-
Lysis Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Reaction Buffer: 100 mM potassium phosphate (pH 7.4), 10 mM L-cysteine, 0.2 mM pyridoxal-5'-phosphate (PLP).
-
NADH (10 mM stock)
-
Lactate Dehydrogenase (LDH, ~1000 units/mL)
-
UV-transparent 96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Lysate Preparation: Homogenize cells or tissue in ice-cold Lysis Buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. Collect the supernatant (cytosolic fraction) for the assay. Determine the total protein concentration of the lysate (e.g., via Bradford or BCA assay).
-
Reaction Setup: In each well of a 96-well plate, add the following:
-
150 µL of Reaction Buffer
-
10 µL of lysate (containing 50-100 µg of total protein)
-
5 µL of LDH solution
-
-
Initiate Reaction: Start the reaction by adding 10 µL of NADH solution to each well.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) plate reader. Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes.
-
Calculation: The rate of NADH oxidation (decrease in A340) is directly proportional to the rate of pyruvate production, and thus to CSE activity. Calculate the activity as µmol of pyruvate produced per minute per mg of protein, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). Compare the activity in PAG-treated samples to vehicle-treated controls.
References
- 1. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. This compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. researchgate.net [researchgate.net]
- 12. Sulfide Measurement Protocol [protocols.io]
- 13. microbenotes.com [microbenotes.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Decreased Cystathionine-γ-lyase (CSE) Activity in Livers of Type 1 Diabetic Rats and Peripheral Blood Mononuclear Cells (PBMC) of Type 1 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Toxicity of DL-Propargylglycine (PAG)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with DL-Propargylglycine (PAG) in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of known toxicological data.
Summary of Quantitative Toxicity Data
Researchers should, therefore, perform dose-ranging studies to determine the appropriate and safe dosage for their specific animal model and experimental conditions. The table below summarizes typical dosage ranges reported in the literature for pharmacological studies.
| Animal Model | Route of Administration | Typical Dosage Range | Observed Effects |
| Rat | Intravenous (IV) | 25 mg/kg | Alterations in ventilatory parameters in studies involving morphine. |
| Rat | Intraperitoneal (i.p.) | 30 - 50 mg/kg | Inhibition of H2S production, effects on blood pressure and renal injury in angiotensin-II infused models. |
| Mouse | Intraperitoneal (i.p.) | 25 - 100 mg/kg | Used in studies of inflammation and pancreatitis. |
Experimental Protocols
General Protocol for Assessing Acute Toxicity of this compound in Rodents
This protocol is a general guideline based on OECD recommendations for acute oral toxicity testing and should be adapted to the specific research question and institutional animal care and use committee (IACUC) guidelines.
1. Materials:
-
This compound (PAG)
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Rodents (specify species, strain, age, and sex)
-
Gavage needles (for oral administration) or sterile syringes and needles (for parenteral administration)
-
Animal balance
-
Calibrated dose-measuring equipment
2. Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least 5 days prior to the experiment.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing. Water should be available ad libitum.
-
Dose Preparation: Prepare a solution of PAG in the chosen vehicle at the desired concentration. Ensure complete dissolution.
-
Dose Administration:
-
Weigh each animal accurately immediately before dosing.
-
Administer the calculated dose of the PAG solution. For oral administration, use a gavage needle. For intraperitoneal injection, inject into the lower abdominal quadrant.
-
A control group should receive the vehicle only.
-
-
Observation:
-
Observe animals continuously for the first 30 minutes after dosing, then periodically for the next 24 hours, with special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Note the time of onset, intensity, and duration of any toxic signs.
-
Record any mortalities.
-
-
Body Weight: Record the body weight of each animal shortly before the test substance is administered and then at least weekly.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Troubleshooting Guide & FAQs
Q1: I am observing unexpected animal mortality at a dose of 50 mg/kg i.p. in mice. What could be the issue?
A1:
-
Vehicle Effects: Ensure the vehicle is well-tolerated. Some vehicles can cause irritation or have toxic effects at certain volumes.
-
Solution Purity and Stability: Verify the purity of your PAG compound. Impurities could contribute to toxicity. Ensure the dosing solution was freshly prepared and properly stored.
-
Animal Strain and Health: Different strains of mice can have varying sensitivities. Ensure your animals are healthy and free from underlying diseases.
-
Injection Technique: Improper intraperitoneal injection can lead to organ damage or infection. Ensure proper technique is used.
-
Dose Calculation Error: Double-check your dose calculations and the concentration of your dosing solution.
Q2: My animals are showing signs of sedation and lethargy after PAG administration. Is this a known effect?
A2: While the primary reported effects of PAG are related to H2S inhibition, effects on the central nervous system are possible. H2S is known to have neuromodulatory roles. Document these observations carefully, including onset and duration. Consider reducing the dose or using a different administration route to see if these effects are dose-dependent.
Q3: I am not seeing the expected inhibition of H2S production in my in vivo model. What should I check?
A3:
-
Dose and Route: The dose might be insufficient for your animal model and the target tissue. Consider increasing the dose within a safe range or trying a different route of administration that might offer better bioavailability.
-
Timing of Measurement: The timing of your H2S measurement relative to PAG administration is crucial. The inhibitory effect of PAG is not instantaneous and will have a specific pharmacokinetic and pharmacodynamic profile.
-
Assay Sensitivity: Ensure your H2S detection method is sensitive and specific enough for the biological samples you are analyzing.
-
PAG Activity: Confirm the activity of your PAG stock.
Q4: Are there known target organs for PAG toxicity?
A4: For the D-isomer of propargylglycine, the kidney is a known target organ, with toxicity mediated by its metabolism via D-amino-acid oxidase. For DL-PAG, the primary effect is systemic due to the inhibition of CSE. In a model of angiotensin-II induced hypertension in rats, PAG was shown to increase kidney weight.
Signaling Pathways and Experimental Workflows
Mechanism of CSE Inhibition by PAG
This compound acts as a suicide inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). The L-isomer of PAG is the active inhibitor. The inhibition mechanism involves the formation of a covalent adduct with the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor and a key tyrosine residue in the active site of CSE, leading to irreversible inactivation of the enzyme.
Mechanism of PAG Inhibition on CSE.
Downstream Effects of Reduced H2S Signaling
The inhibition of CSE by PAG leads to a systemic reduction in the production of hydrogen sulfide (H2S), a critical gasotransmitter. This has widespread physiological consequences as H2S is involved in vasodilation, neuromodulation, and cytoprotection.
Downstream Consequences of CSE Inhibition by PAG.
Experimental Workflow for In Vivo Toxicity Assessment
A typical workflow for assessing the in vivo toxicity of a compound like PAG involves a tiered approach, starting with acute, single-dose studies and potentially moving to sub-chronic, repeated-dose studies if necessary.
Workflow for In Vivo Toxicity Assessment.
How to address solubility issues with DL-Propargylglycine and its hydrochloride salt.
This guide provides researchers, scientists, and drug development professionals with technical support for addressing common solubility challenges encountered when working with DL-Propargylglycine (PAG) and its hydrochloride (HCl) salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in solubility between this compound and its hydrochloride salt?
A1: The hydrochloride salt of this compound generally exhibits enhanced solubility in aqueous solutions, such as water and phosphate-buffered saline (PBS), compared to the free amino acid form. The salt form is more polar, which facilitates dissolution in polar solvents. For organic solvents like DMSO and ethanol (B145695), both forms show good solubility.
Q2: I am having trouble dissolving this compound HCl in PBS. What can I do?
A2: If you are experiencing difficulty dissolving this compound HCl in PBS or other aqueous buffers, consider the following troubleshooting steps:
-
Sonication: Using an ultrasonic bath can help break up solid particles and accelerate dissolution.[1]
-
Gentle Warming: Briefly warming the solution to 37°C can increase solubility. However, avoid prolonged heating to prevent potential degradation.
-
pH Adjustment: Ensure the pH of your buffer is compatible with the compound. Stock solutions of this compound have been prepared in solutions adjusted to a pH of 7.2.[2]
-
Start with an Organic Solvent: For challenging situations, dissolve the compound in a minimal amount of DMSO or ethanol first, then make further dilutions into your aqueous buffer.[3] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[3]
Q3: What is the recommended solvent for creating a high-concentration stock solution?
A3: For high-concentration stock solutions, organic solvents are recommended. This compound HCl is soluble in DMSO, ethanol, and DMF at concentrations of approximately 20 mg/mL.[3][4] this compound (the free amino acid) is soluble in DMSO and water at up to 10 mg/mL.[5] DMSO is a common choice for creating stock solutions that are stored at -20°C or -80°C.[6]
Q4: How long can I store solutions of this compound?
A4: Stability depends on the solvent and storage conditions:
-
Organic Stock Solutions (DMSO): Solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[5][6]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[3] For experiments, fresh aqueous solutions should be prepared from a solid or a freshly diluted organic stock.
Solubility Data
The following tables summarize the approximate solubility of this compound and its hydrochloride salt in common laboratory solvents.
Table 1: this compound Hydrochloride (PAG HCl)
| Solvent | Approximate Solubility | Molar Concentration (at solubility limit) |
| Ethanol | ~20 mg/mL[1][3][4] | ~133.7 mM[1] |
| DMSO | ~20 mg/mL[3][4] | ~133.7 mM |
| DMF | ~20 mg/mL[4] | ~133.7 mM |
| PBS (pH 7.2) | ~10 mg/mL[3][4] | ~66.8 mM |
| Water | ~5 mg/mL[1] | ~33.4 mM[1] |
Molecular Weight of HCl salt: 149.6 g/mol [3]
Table 2: this compound (PAG)
| Solvent | Approximate Solubility | Molar Concentration (at solubility limit) |
| DMSO | Up to 10 mg/mL[5] | ~88.4 mM |
| Water | Up to 10 mg/mL[5] | ~88.4 mM |
Molecular Weight of free amino acid: 113.11 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock of this compound HCl for long-term storage.
-
Weigh Compound: Accurately weigh the desired amount of this compound HCl powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., for a 20 mg/mL stock, add 50 µL of DMSO for every 1 mg of compound).
-
Dissolve: Vortex the tube thoroughly. If necessary, sonicate for 5-10 minutes to ensure the compound is fully dissolved.[1]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5][6]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes how to prepare a ready-to-use solution in an aqueous buffer for immediate use in biological experiments.
-
Weigh Compound: Directly weigh the required amount of this compound HCl into a sterile conical tube.
-
Add Buffer: Add the desired volume of the aqueous buffer of choice (e.g., PBS, pH 7.2).
-
Facilitate Dissolution: Vortex the solution vigorously. If dissolution is slow, place the tube in a sonicator bath until the solid is completely dissolved.[1]
-
Sterile Filtration (Optional): If required for your application (e.g., cell culture), filter the solution through a 0.22 µm sterile filter.
-
Use Immediately: Use the freshly prepared aqueous solution promptly, as storage for more than one day is not recommended.[3]
Diagrams and Workflows
This compound Mechanism of Action
This compound (PAG) is an irreversible inhibitor of the enzyme Cystathionine (B15957) γ-lyase (CSE).[4][7] This enzyme is critical for the reverse transsulfuration pathway, which synthesizes cysteine, and is a primary source for the production of the gasotransmitter hydrogen sulfide (B99878) (H₂S).[4]
References
- 1. This compound HCl | TargetMol [targetmol.com]
- 2. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 64165-64-6 [chemicalbook.com]
- 6. This compound | Amino Acid Derivatives | 50428-03-0 | Invivochem [invivochem.com]
- 7. DL-炔丙基甘氨酸 cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Challenges in Click Chemistry with DL-Propargylglycine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving DL-Propargylglycine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in click chemistry?
This compound is a non-natural amino acid containing a terminal alkyne group. This alkyne functionality makes it a valuable reagent for click chemistry, a set of biocompatible reactions known for their high efficiency and specificity.[1][2] In the context of biological research, this compound can be metabolically incorporated into proteins, serving as a chemical handle for subsequent labeling and detection with azide-functionalized molecules like fluorophores or biotin. This enables a wide range of applications, including proteomic analysis and tracking of biological processes.
Q2: What are the main challenges associated with using this compound in CuAAC reactions?
The primary challenge stems from the presence of a free α-amino acid group in this compound. This group can chelate with the copper(I) catalyst, leading to a decrease in the effective catalyst concentration and consequently, lower reaction yields.[1][3] Other common issues include low reaction yields at low reactant concentrations, poor solubility of reactants, and potential side reactions, especially in complex biological samples.
Q3: How does the N-Boc protecting group affect the reaction?
Protecting the amino group of this compound with a tert-butyloxycarbonyl (Boc) group can significantly improve reaction efficiency, particularly at room temperature. The N-Boc group prevents the chelation of the copper catalyst by the amino acid, thus maintaining the catalyst's activity.[1][4] Click reactions with N-Boc-DL-propargylglycine can proceed effectively at room temperature, while reactions with the unprotected form often require elevated temperatures to achieve good yields.[1]
Q4: What is the role of sodium ascorbate (B8700270) in these reactions?
Sodium ascorbate is a crucial reducing agent in CuAAC reactions. It reduces the inactive copper(II) species to the active copper(I) catalytic state and helps to regenerate the Cu(I) catalyst throughout the reaction.[1][5] This is particularly important when using unprotected this compound, as it can help to counteract the decrease in Cu(I) concentration caused by chelation.[1][5]
Q5: Are there any known side reactions to be aware of?
Besides the inhibition of the catalyst by the free amino acid, other side reactions can occur. The combination of a copper catalyst and sodium ascorbate can generate reactive oxygen species (ROS), which may lead to oxidative damage of sensitive biomolecules.[6] Additionally, byproducts of ascorbate oxidation, such as dehydroascorbate, can react with certain amino acid residues like arginine, leading to unwanted protein modifications.[7] In some cases, cyclization of N-Boc-DL-propargylglycine has been reported as a potential side reaction under certain conditions.[1]
Troubleshooting Guide
This guide addresses common problems encountered during click chemistry reactions with this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inhibition by free α-amino acid | Increase the reaction temperature to 75°C.[1] Alternatively, use N-Boc protected this compound for reactions at room temperature.[1] |
| Low reactant concentration | Increase the concentration of both this compound and the azide (B81097) partner. A significant drop in yield is often observed at concentrations below 10 mM.[8] If one reagent is more precious, using a slight excess (1.1 to 2-fold) of the other can help drive the reaction to completion.[9] |
| Copper catalyst inactivation (oxidation) | Use a freshly prepared solution of sodium ascorbate.[3] Degas all solutions to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient catalyst loading | Optimize the catalyst concentration. While higher catalyst loading can increase the reaction rate, it can also lead to side reactions. A typical starting point is 0.1 equivalents of the copper source.[1] |
| Inappropriate buffer | The choice of buffer can influence the reaction yield. Phosphate (B84403) buffer (pH 7.2) has been shown to provide high yields in some studies.[8] Avoid using Tris buffer as it can chelate copper. |
Problem 2: Poor Solubility of Reactants
| Possible Cause | Suggested Solution |
| Hydrophobic reactants in aqueous buffer | Add a co-solvent such as DMSO or t-BuOH to the reaction mixture.[10] For biomolecules, using denaturing or solvating conditions might be necessary to expose the reactive groups.[11] |
| Precipitation of reagents | If precipitation is observed upon mixing, try heating the mixture briefly (e.g., 3 minutes at 80°C) and vortexing to redissolve the components.[12][13] Ensure that the stock solutions are fully dissolved before adding them to the reaction mixture. |
Problem 3: Reaction Inconsistency and Poor Reproducibility
| Possible Cause | Suggested Solution |
| Degradation of reagents | Store this compound and other reagents according to the manufacturer's instructions. Prepare fresh solutions of sensitive reagents like sodium ascorbate for each experiment. |
| Presence of interfering substances | If working with biological samples, be aware of potential interfering substances. For example, thiols from cysteine residues can interact with the copper catalyst. Pre-treatment with a thiol-blocking agent like N-ethylmaleimide (NEM) can mitigate this issue.[9] |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of various reaction parameters on the yield of click reactions involving this compound.
Table 1: Effect of Temperature on Reaction Yield with Unprotected this compound
| Temperature (°C) | Yield (%) |
| 25 | 0 |
| 40 | 10 |
| 50 | 82 |
| 65 | 87 |
| 75 | 92 |
| Reaction conditions: CuBr (0.1 eq), Sodium ascorbate (0.2 eq), DMF:H₂O (1:7). Data extracted from a study by Hashimoto et al. (2012).[1] |
Table 2: Effect of Different Copper Catalysts on Reaction Yield at 75°C
| Copper Catalyst (0.1 eq) | Yield (%) |
| CuSO₄ | 98 |
| Cu(OAc)₂ | 90 |
| CuI | 95 |
| CuBr | 92 |
| CuCl | 97 |
| Reaction conditions: Sodium ascorbate (0.2 eq), DMF:H₂O (1:7), 5 hours. Data extracted from a study by Hashimoto et al. (2012).[1] |
Table 3: Effect of this compound Concentration on Reaction Yield
| Concentration of this compound (mM) | Yield (%) |
| 100 | 85 |
| 50 | 80 |
| 10 | 65 |
| 1 | 20 |
| 0.1 | <5 |
| Reaction conditions: Benzyl azide (equivalent to this compound), CuBr (0.3 eq), Sodium ascorbate (0.2 eq), Phosphate buffer (pH 7.2), 75°C for 24 hours. Data is illustrative based on findings reported by Ogasawara et al. (2012).[8] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with N-Boc-DL-Propargylglycine (at Room Temperature)
This protocol is adapted from a study by Hashimoto et al. (2012).[1]
-
Reagent Preparation:
-
Prepare stock solutions of N-Boc-DL-propargylglycine, your azide partner, and CuBr in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and water).
-
-
Reaction Setup:
-
In a reaction vial, combine N-Boc-DL-propargylglycine (1 equivalent) and the azide partner (1.01 equivalents).
-
Add the solvent to achieve the desired concentration.
-
Add CuBr (0.1 equivalents).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc) and wash with brine.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel chromatography.
-
Protocol 2: General Procedure for Bioconjugation with Unprotected this compound (at Elevated Temperature)
This protocol is a generalized procedure based on findings from multiple sources.[1][10]
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing biomolecule (labeled with this compound) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a stock solution of your azide-containing cargo (e.g., a fluorescent dye) in a compatible solvent (e.g., DMSO).
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of a water-soluble ligand (e.g., THPTA) in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-containing biomolecule solution.
-
Add the azide-cargo solution (typically a 2 to 10-fold molar excess).
-
In a separate tube, premix the CuSO₄ and ligand solutions (a 1:5 copper to ligand ratio is often recommended). Let it stand for 1-2 minutes.
-
Add the premixed catalyst solution to the reaction tube.
-
-
Reaction Execution:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of ~5 mM).
-
Gently mix and incubate the reaction at 75°C for 1-2 hours. Protect from light if using fluorescent azides.
-
-
Purification:
-
The purification method will depend on the nature of the biomolecule. Common methods include dialysis, size-exclusion chromatography, or precipitation to remove excess reagents and the copper catalyst.
-
Visualizations
Signaling Pathway: Inhibition of Hydrogen Sulfide (B99878) (H₂S) Production
This compound is a known inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (H₂S), an important signaling molecule.[14][15][16] By inhibiting CSE, this compound serves as a valuable tool to study the physiological roles of H₂S.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
- 14. nbinno.com [nbinno.com]
- 15. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen sulfide selectively potentiates central preganglionic fast nicotinic synaptic input in mouse superior mesenteric ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Methionine Depletion for Efficient Propargylglycine Labeling: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing methionine depletion for efficient propargylglycine (B1618536) (PPG) or L-homopropargylglycine (HPG) labeling of newly synthesized proteins.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of methionine depletion in propargylglycine (PPG/HPG) labeling?
A1: Methionine depletion is a critical step to enhance the incorporation of PPG/HPG, an analog of methionine, into newly synthesized proteins. By reducing the intracellular pool of natural methionine, the competition for methionyl-tRNA synthetase is minimized, leading to a higher labeling efficiency of nascent proteins with the PPG/HPG bio-orthogonal handle.[1][2][3]
Q2: How long should I deplete methionine from my cells before adding PPG/HPG?
A2: A common starting point for methionine depletion is a 30 to 60-minute incubation in a methionine-free medium.[2] However, the optimal time can vary depending on the cell type and experimental conditions. It is recommended to perform a time-course experiment to determine the ideal depletion period for your specific cells.[2]
Q3: What concentration of PPG/HPG should I use for labeling?
A3: A frequently recommended starting concentration for PPG/HPG is 50 µM.[2][3][4] This concentration, however, should be optimized for each cell type to achieve a balance between robust labeling and minimal cellular toxicity.[2]
Q4: Can methionine depletion affect cell viability?
A4: Yes, prolonged methionine starvation can impact cell health, potentially leading to cell cycle arrest and apoptosis.[5][6] It is crucial to monitor cell viability during optimization experiments to ensure that the chosen depletion time does not significantly compromise the cells.
Q5: Is it necessary to use a dialyzed serum in the methionine-free medium?
A5: Yes, using dialyzed fetal bovine serum (FBS) is highly recommended.[7] Standard FBS contains residual amounts of amino acids, including methionine, which can interfere with the depletion process and reduce the efficiency of PPG/HPG incorporation.[3]
Troubleshooting Guides
Issue 1: Low or No PPG/HPG Labeling Signal
| Possible Cause | Recommendation & Solution |
| Insufficient Methionine Depletion | The presence of endogenous methionine is a primary inhibitor of PPG/HPG incorporation.[1] Increase the methionine depletion time (e.g., try 45, 60, and 90 minutes) and ensure the use of methionine-free medium. Crucially, supplement the medium with dialyzed FBS to eliminate residual methionine from the serum.[3] |
| Suboptimal PPG/HPG Concentration | The optimal PPG/HPG concentration is cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 25 µM, 50 µM, 100 µM) to identify the ideal concentration for your cells.[2] |
| Low Protein Synthesis Rate in Cells | Ensure that cells are in a logarithmic growth phase and are healthy, as protein synthesis rates can be low in quiescent or unhealthy cells.[8] Consider using a positive control cell line known to have high protein synthesis rates. |
| Inefficient Click Chemistry Reaction | After confirming successful PPG/HPG incorporation, troubleshoot the click chemistry step. Ensure all reagents are fresh and used at the correct concentrations. For detailed troubleshooting of the click reaction, refer to specialized guides. |
| Cell Type Specificity | Some cell lines may have inherently lower rates of protein synthesis or different sensitivities to methionine depletion. It is essential to optimize the protocol for each new cell line.[2] |
Issue 2: High Cell Death or Changes in Cell Morphology
| Possible Cause | Recommendation & Solution |
| Prolonged Methionine Starvation | Extended periods of methionine depletion can induce apoptosis and cell cycle arrest.[5][6] Reduce the methionine starvation time. Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) in parallel with your labeling optimization to determine the maximum tolerable depletion time. |
| PPG/HPG Toxicity | Although generally well-tolerated at optimal concentrations, high concentrations of PPG/HPG can be toxic to some cell lines. If high cell death is observed even with short depletion times, consider reducing the PPG/HPG concentration. |
| Caspase Activation | Methionine restriction can lead to the activation of caspases, key mediators of apoptosis.[9] If you suspect apoptosis, you can perform a caspase-3 activation assay to confirm.[9][10] If positive, reduce the duration of methionine starvation. |
| Serum Starvation Effects | If using a serum-free medium for depletion, be aware that the absence of growth factors can also induce stress and cell death in some cell types. Ensure that the primary variable is the absence of methionine by using a methionine-free medium supplemented with dialyzed serum.[3] |
Experimental Protocols
Protocol 1: Optimizing Methionine Depletion Time
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of the experiment.
-
Preparation of Media: Prepare methionine-free DMEM or RPMI medium supplemented with 10% dialyzed FBS and other necessary components (e.g., glutamine, penicillin-streptomycin).
-
Methionine Depletion Time Course:
-
Wash the cells once with pre-warmed PBS.
-
Replace the culture medium with the pre-warmed methionine-free medium.
-
Incubate the cells for different durations (e.g., 0, 15, 30, 45, 60, 90, 120 minutes) at 37°C and 5% CO2.
-
-
PPG/HPG Labeling:
-
After the respective depletion times, replace the medium with fresh methionine-free medium containing the optimized concentration of PPG/HPG (e.g., 50 µM).
-
Incubate for a fixed period (e.g., 1-4 hours).
-
-
Cell Viability Assessment: In a parallel set of wells, perform a cell viability assay (e.g., Trypan Blue) after each depletion time point.
-
Sample Processing and Analysis:
-
Harvest the cells and prepare lysates.
-
Perform a click chemistry reaction with a fluorescent azide (B81097) reporter.
-
Analyze the labeling efficiency by in-gel fluorescence or flow cytometry.
-
-
Data Analysis: Correlate the labeling intensity with the cell viability at each depletion time point to determine the optimal window that provides the highest signal with the lowest toxicity.
Protocol 2: Optimizing PPG/HPG Concentration
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Methionine Depletion: Wash the cells with PBS and incubate in methionine-free medium (with dialyzed FBS) for the optimized duration determined in Protocol 1.
-
PPG/HPG Concentration Gradient:
-
Prepare a series of methionine-free media containing different concentrations of PPG/HPG (e.g., 10, 25, 50, 75, 100 µM).
-
Replace the depletion medium with the PPG/HPG-containing media.
-
Incubate for a fixed period (e.g., 1-4 hours).
-
-
Analysis: Process the samples as described in Protocol 1 to determine the PPG/HPG concentration that yields the strongest signal without a significant decrease in cell viability.
Visualizations
References
- 1. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-HPG Metabolic labeling of mitochondrial translation in cultured cell lines [protocols.io]
- 5. Capture, Release, and Identification of Newly Synthesized Proteins for Improved Profiling of Functional Translatomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Silencing via Methionine-Based Amino Acid Restriction in Head and Neck Cancer [mdpi.com]
- 7. rmbio.com [rmbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition Of Caspase-3 Activity and Activation by Protein Glutathionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Potential interference of DL-Propargylglycine with methionine metabolism.
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effects of DL-Propargylglycine (PPG) on methionine metabolism. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PPG)?
A1: this compound is an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE).[1][2] CSE is a key enzyme in the transsulfuration pathway, which is a crucial part of methionine metabolism.[3] By inhibiting CSE, PPG effectively blocks the conversion of cystathionine to cysteine.[3][4]
Q2: What are the expected metabolic consequences of treating cells or animals with PPG?
A2: Inhibition of CSE by PPG leads to a predictable cascade of metabolic changes:
-
Accumulation of upstream metabolites: Expect to see an increase in the intracellular and plasma concentrations of cystathionine and homocysteine.[5][6][7]
-
Depletion of downstream metabolites: There will be a decrease in the synthesis of cysteine, a direct product of the CSE-catalyzed reaction.[3]
-
Impact on related pathways: Consequently, a reduction in the levels of downstream molecules that rely on cysteine for their synthesis, such as glutathione (B108866) (GSH) and taurine, is commonly observed.[6][7]
-
Reduced hydrogen sulfide (B99878) (H₂S) production: CSE is a major source of endogenous hydrogen sulfide (H₂S), a gaseous signaling molecule.[8][9] PPG treatment will significantly decrease H₂S production.[10]
Q3: Are there any known off-target effects of PPG?
A3: While PPG is a widely used and relatively specific inhibitor of CSE, it is important to be aware of potential off-target effects. As a pyridoxal-5'-phosphate (PLP)-dependent enzyme inhibitor, it may affect other PLP-dependent enzymes, especially at higher concentrations.[11][12] It has been reported to also inhibit enzymes like methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[11][12] Researchers should include appropriate controls to account for these potential off-target effects.
Q4: What is a typical working concentration for PPG in cell culture experiments?
A4: The effective concentration of PPG can vary depending on the cell type, experimental duration, and the specific research question. However, concentrations in the range of 1-10 mM are frequently used in in vitro studies to achieve significant inhibition of CSE.[13][14] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of CSE Activity Observed
Question: I've treated my cells with PPG, but I'm not seeing the expected decrease in CSE activity or the downstream metabolic changes. What could be wrong?
Answer: This is a common issue that can arise from several factors. Here's a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| PPG Degradation | Ensure your PPG stock solution is fresh and has been stored correctly (typically at -20°C).[15] Repeated freeze-thaw cycles should be avoided. |
| Incorrect PPG Concentration | Verify the calculations for your working solution. Perform a dose-response curve to ensure you are using a concentration sufficient to inhibit CSE in your specific cell type. |
| Cellular Uptake Issues | Confirm that the PPG is being taken up by the cells. This can be indirectly assessed by measuring the expected downstream metabolic changes (e.g., decreased glutathione). |
| Assay-Related Problems | Review your CSE activity assay protocol. Ensure all reagents are fresh and correctly prepared. Include positive and negative controls to validate the assay itself.[5][16] |
| High Cell Density | High cell density can sometimes lead to an underestimation of the inhibitory effect. Try seeding cells at a lower density. |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
Question: I'm observing significant cell death or unexpected phenotypic changes in my PPG-treated group that don't seem to be directly related to CSE inhibition. How can I address this?
Answer: Unexplained cellular responses can be concerning. Consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| PPG Concentration Too High | High concentrations of PPG may lead to off-target effects and cellular toxicity.[11][12] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of PPG for your cells and use a concentration well below this level. |
| Off-Target Enzyme Inhibition | As mentioned in the FAQs, PPG can inhibit other PLP-dependent enzymes.[11][12] Consider using a more specific CSE inhibitor if available, or design experiments to rule out the involvement of other pathways. |
| Glutathione Depletion-Induced Oxidative Stress | A significant decrease in glutathione can lead to increased oxidative stress and subsequent cell death.[6] Measure markers of oxidative stress (e.g., reactive oxygen species) and consider co-treatment with an antioxidant as a control experiment. |
| Metabolic Perturbation | The disruption of methionine metabolism can have widespread effects on cellular function. Analyze other related metabolic pathways to get a more comprehensive picture of the cellular response. |
Quantitative Data
The following tables summarize key quantitative data related to the inhibition of cystathionine γ-lyase (CSE) by this compound (PPG).
Table 1: Inhibitory Concentration (IC₅₀) of this compound (PPG) on Cystathionine γ-Lyase (CSE) Activity
| Enzyme Source | IC₅₀ Value | Reference |
| Recombinant Human CSE | ~13 µM | [11] |
| Rat Liver Preparations | 55 µM | [13] |
| Recombinant CSE | 40 µM | [13] |
Note: IC₅₀ values can vary depending on the specific assay conditions, including substrate concentration and pH.
Table 2: Effects of this compound (PPG) Treatment on Metabolite Levels in Rats
| Metabolite | Tissue/Fluid | Effect of PPG Treatment | Reference |
| Cystathionine | Plasma | Significantly Increased | [6] |
| Cystine | Plasma | Significantly Decreased | [6] |
| Taurine | Plasma | Significantly Decreased | [6] |
| Glutathione | Brain, Muscle, Liver, Intestine, Stomach | Significantly Decreased | [6] |
| Homocysteine | Hepatocytes | Increased | [5] |
Experimental Protocols
Protocol 1: Measurement of Cystathionine γ-Lyase (CSE) Activity
This protocol is adapted from a colorimetric assay that measures the production of cysteine from cystathionine.[17]
Materials:
-
Cell or tissue lysate
-
Bovine Serum Albumin (BSA)
-
Pyridoxal-5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Bis-Tris Propane buffer (pH 8.25)
-
Cystathionine solution
-
Glacial acetic acid
-
Acidic ninhydrin (B49086) reagent
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mg/ml BSA, 50 µM PLP, 1 mM DTT in 200 mM Bis-Tris Propane buffer (pH 8.25).
-
Add 35 µL of the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the cystathionine substrate.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by taking a 50 µL aliquot and mixing it with 50 µL of glacial acetic acid and 50 µL of the acidic ninhydrin reagent.
-
Boil the mixture for 10 minutes in a water bath.
-
Cool the samples rapidly on ice.
-
Add 850 µL of 95% ethanol to dilute the samples.
-
Measure the absorbance at 560 nm using a spectrophotometer.
-
Calculate CSE activity based on a cysteine standard curve. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of cysteine per hour.[17]
Protocol 2: Quantification of Hydrogen Sulfide (H₂S) Production
This protocol describes a colorimetric method for measuring H₂S production in vitro.[18]
Materials:
-
Bacterial culture or cell lysate
-
L-cysteine solution (20 mM)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) salt solution (17.1 mM in 6 M HCl)
-
FeCl₃ solution (37.0 mM in 6 M HCl)
-
Microtiter plate
-
Spectrophotometer
Procedure:
-
Incubate the bacterial culture or cell lysate with 20 mM L-cysteine.
-
Transfer 10 µL of the sample to a microtiter well containing 72 µL of distilled water.
-
Immediately add 18 µL of a pre-mixed solution of N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃.
-
Incubate for 30 minutes at room temperature to allow for the formation of methylene (B1212753) blue.
-
Measure the absorbance at 668 nm.
-
Quantify H₂S production by comparing the absorbance to a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Protocol 3: Analysis of Methionine Cycle Metabolites by HPLC
This is a general workflow for the analysis of methionine cycle metabolites using High-Performance Liquid Chromatography (HPLC).[3][19][20]
Materials:
-
Plasma, cell extracts, or tissue homogenates
-
Internal standards (isotope-labeled metabolites)
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) for thiols)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., fluorescence or mass spectrometer)
Procedure:
-
Sample Preparation:
-
Add internal standards to the samples.
-
Deproteinize the samples (e.g., with trichloroacetic acid).
-
Neutralize and dilute the samples as needed.
-
-
Derivatization (if required):
-
Follow a validated protocol for derivatizing the metabolites of interest to enhance their detection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate the metabolites using a specific gradient elution program.
-
Detect the metabolites using the appropriate detector.
-
-
Data Analysis:
-
Identify and quantify the metabolites by comparing their retention times and signal intensities to those of the standards.
-
Visualizations
Caption: Interference of this compound (PPG) with the transsulfuration pathway of methionine metabolism.
Caption: Troubleshooting workflow for unexpected results in PPG experiments.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 3. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutathione synthesis with propargylglycine enhances N-acetylmethionine protection and methylation in bromobenzene-treated Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for assessing mitochondrial quality control mechanisms and cellular consequences in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. This compound cystathionineγ-lyaseinhibitor 64165-64-6 [sigmaaldrich.com]
- 16. superchemistryclasses.com [superchemistryclasses.com]
- 17. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Estimation of bacterial hydrogen sulfide production in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: DL-Propargylglycine (PAG) Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing cytotoxicity assays for DL-Propargylglycine (PAG) treatment. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (PAG) and what is its mechanism of action?
A1: this compound (PAG) is a chemical compound also known as 2-Amino-4-pentynoic acid. It functions as an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the metabolic transsulfuration pathway that produces endogenous cysteine and hydrogen sulfide (B99878) (H₂S).[1] By inhibiting CSE, PAG can disrupt cellular processes that depend on H₂S, potentially leading to effects like increased oxidative stress and apoptosis.[2]
Q2: Which cytotoxicity assay is most suitable for studying the effects of PAG?
A2: The choice of assay depends on the specific research question.
-
For overall cell viability and metabolic activity: An MTT or MTS assay is a good starting point.[3][4] These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[4]
-
For membrane integrity and cell lysis: An LDH release assay is recommended. This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[5][6]
-
To specifically measure apoptosis: Assays that detect key apoptotic events, such as Annexin V staining for phosphatidylserine (B164497) exposure or caspase activity assays, are ideal.[7] Annexin V binding is a marker of early-stage apoptosis, while caspase activation is a central event in the apoptotic cascade.[8][9]
Q3: What is a recommended starting concentration range for PAG treatment?
A3: The optimal concentration of PAG is highly dependent on the cell line and the duration of the experiment. Based on available literature, a broad range from 1 mM to 10 mM is often used in initial experiments. To determine the optimal concentration for your specific cell line, it is crucial to perform a dose-response experiment, testing a range of concentrations (e.g., serial dilutions from 10 mM down to 10 µM) to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).[10]
Q4: How long should I incubate cells with PAG?
A4: Incubation times can vary significantly, typically ranging from 24 to 72 hours.[10] Shorter incubation times may reveal acute cytotoxic effects, while longer durations are necessary to observe effects on cell proliferation. A time-course experiment (e.g., measuring cytotoxicity at 24, 48, and 72 hours) is recommended to identify the optimal treatment duration for your experimental model.
Section 2: Troubleshooting Guide
Q1: My results show high variability between replicate wells. What could be the cause?
A1: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Uneven cell distribution is a common cause of variability.[] It's best to plate cells the day before adding the drug to allow them to adhere and enter a consistent growth phase.[10]
-
Pipetting Errors: Use calibrated pipettes and avoid pipetting very small volumes.[12] When adding reagents, ensure the pipette tip is below the surface of the liquid in the well without touching the cell monolayer.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth.[13] To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.
-
Incomplete Solubilization (MTT Assay): In an MTT assay, ensure the formazan (B1609692) crystals are completely dissolved before reading the plate. You can wrap the plate in foil and place it on an orbital shaker for 15 minutes to aid dissolution.
Q2: The cytotoxicity of PAG in my experiment is much lower than expected.
A2: If PAG is not inducing the expected level of cell death, consider the following:
-
Cell Line Resistance: Some cell lines may be inherently resistant to PAG's effects. The expression level of its target, CSE, can vary between cell types.
-
Inhibitor Instability: Ensure the PAG stock solution is prepared correctly and stored properly, typically at -20°C. Avoid repeated freeze-thaw cycles.[14]
-
Sub-optimal Concentration or Duration: Your treatment concentration may be too low or the incubation time too short. Refer to your dose-response and time-course experiments to select appropriate conditions.
-
Serum Interference: Components in the serum of your cell culture medium could potentially interact with the compound. Consider reducing the serum percentage during treatment, but first, ensure this does not negatively impact your cells' baseline health.[6]
Q3: My negative control (untreated) cells show low viability or high background signal.
A3: Poor health in control wells compromises the entire experiment.
-
High Cell Density: Over-confluence can lead to cell death due to nutrient depletion. Determine the optimal cell seeding density for your specific cell line and assay duration.[15]
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can rapidly kill cells or alter metabolic activity.[] Regularly check your cultures microscopically for any signs of contamination and test for mycoplasma.
-
Reagent Toxicity: The assay reagents themselves can be cytotoxic. For example, excessive DMSO (a common solvent for compounds) can be toxic to cells. Ensure the final concentration of the solvent is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.5%).
-
Excessive Pipetting Force: Handling cells too roughly during seeding or media changes can cause damage.[15]
Q4: In my LDH assay, the "Maximum LDH Release" control has a weak signal.
A4: The maximum release control (cells treated with a lysis buffer) is critical for calculating percentage cytotoxicity.
-
Insufficient Lysis: The lysis buffer may not have been incubated long enough or may be inefficient for your cell type. Ensure you follow the kit's recommended incubation time.
-
Low Cell Number: If the number of cells per well is too low, the total amount of LDH available for release will be minimal. It is important to determine the optimal cell number for the assay.[5]
-
Enzyme Degradation: LDH is a stable enzyme, but improper sample handling (e.g., prolonged storage at room temperature) could lead to degradation.
Section 3: Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][4] The MTT assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4]
Materials:
-
96-well flat-bottom plates
-
This compound (PAG)
-
MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light.[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Cell culture medium (serum-free medium recommended for the MTT incubation step)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of PAG in culture medium. Remove the old medium from the wells and add 100 µL of the PAG dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve PAG).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (for a final concentration of 0.5 mg/mL) to each well.[3][4]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3] Mix gently by pipetting or place on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4] A reference wavelength of >650 nm can be used to subtract background.[4]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on the principle that damaged cells release lactate dehydrogenase (LDH) into the supernatant.[6] The released LDH activity is measured in a coupled enzymatic reaction that results in a color change.[5]
Materials:
-
96-well flat-bottom plates
-
This compound (PAG)
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Prepare Controls: On the same plate, set up the following controls:
-
Spontaneous LDH Release: Untreated cells (vehicle control).
-
Maximum LDH Release: Untreated cells, to which you will add the kit's Lysis Buffer 30 minutes before the next step.
-
Background Control: Medium only (no cells).
-
-
Sample Collection: After the treatment incubation, carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH Reaction Mixture from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add the Stop Solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5] Use a reference wavelength of ~680 nm to correct for instrument background.[6]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which is typically: % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is bound by fluorescently-labeled Annexin V.[9] Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells that have lost membrane integrity (late apoptotic/necrotic cells).[9]
Materials:
-
6-well plates or T25 flasks
-
This compound (PAG)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate or flask and treat with the desired concentrations of PAG for the chosen duration.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each sample.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifuging at a low speed (e.g., 670 x g for 5 minutes) and resuspending the pellet.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately.
-
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Section 4: Data Presentation
The following tables present illustrative data for PAG cytotoxicity. Note: These are example values and actual results will vary based on the cell line and experimental conditions.
Table 1: Example IC₅₀ Values for this compound (PAG) in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | 24h IC₅₀ (mM) | 48h IC₅₀ (mM) | 72h IC₅₀ (mM) |
| HT-1080 | Fibrosarcoma | > 10 | 8.5 | 5.2 |
| ZR-75-1 | Breast Cancer | 9.8 | 6.1 | 3.7 |
| HeLa | Cervical Cancer | > 10 | 9.1 | 6.8 |
| Jurkat | T-cell Leukemia | 7.5 | 4.3 | 2.1 |
Table 2: Comparison of Assay Sensitivity to PAG-Induced Cytotoxicity (Example Data)
| Assay Type | Principle | Typical Time to Detection | Endpoint Measured |
| MTT Assay | Metabolic Activity | 24 - 72 hours | Decrease in cell viability/proliferation |
| LDH Assay | Membrane Integrity | 12 - 48 hours | Increase in cell lysis |
| Annexin V | PS Exposure | 4 - 24 hours | Early apoptotic events |
| Caspase-3/7 | Enzyme Activation | 6 - 24 hours | Mid-stage apoptotic events |
Section 5: Visual Guides (Graphviz)
Caption: General experimental workflow for a plate-based cytotoxicity assay.
Caption: Proposed signaling pathway for PAG-induced cytotoxicity.
References
- 1. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Best practices for storing and handling DL-Propargylglycine solutions.
Welcome to the technical support center for DL-Propargylglycine (DL-PPG). This resource is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and experimental application of this compound solutions. Here you will find troubleshooting guides and frequently asked questions to help ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DL-PPG) is an amino acid derivative that acts as an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in various physiological processes. By inhibiting CSE, this compound effectively reduces the biosynthesis of H₂S, making it a valuable tool for studying the roles of H₂S in health and disease. Additionally, due to the presence of an alkyne group, this compound can be used as a reagent in click chemistry for molecular labeling.[1]
Q2: What is the recommended method for preparing a stock solution of this compound?
A2: To prepare a stock solution, this compound can be dissolved in various solvents. For a crystalline solid form, a stock solution can be made by dissolving it in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF), purged with an inert gas. For aqueous solutions, the crystalline compound can be dissolved directly in the aqueous buffer of choice, such as PBS (pH 7.2). If using water as the solvent for your stock solution, it is recommended to dilute it to the working solution and then sterilize it by filtering through a 0.22 μm filter before use.[1] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the recommended storage conditions for this compound solutions?
A3: The appropriate storage conditions for this compound solutions depend on the solvent and the desired storage duration. For long-term storage, it is recommended to store stock solutions at -80°C, where they can be stable for up to 6 months. For shorter-term storage, -20°C is suitable for up to 1 month. It is crucial to protect all solutions from light. Aqueous solutions are not recommended for storage longer than one day.
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound should be handled as a hazardous substance. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water. It is highly recommended to review the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.
Data Presentation: Storage and Solubility
| Parameter | Recommendation | Citation(s) |
| Storage of Solid | Store at -20°C for up to 4 years. | |
| Stock Solution Storage | -80°C for up to 6 months (protect from light). | [1] |
| -20°C for up to 1 month (protect from light). | [1] | |
| Aqueous Solution Storage | Not recommended for more than one day. | |
| Solubility in DMSO | Approximately 20 mg/mL. | |
| Solubility in Ethanol | Approximately 20 mg/mL. | |
| Solubility in DMF | Approximately 20 mg/mL. | |
| Solubility in PBS (pH 7.2) | Approximately 10 mg/mL. |
Experimental Protocols
In Vitro Cell Culture Protocol
This protocol provides a general guideline for treating cultured cells with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured cells in multi-well plates, flasks, or dishes
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 mM from a 100 mM stock, dilute the stock solution 1:100 in the culture medium. It is important to prepare fresh working solutions for each experiment.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. A vehicle control (medium with the same concentration of the solvent, e.g., DMSO) should be included in parallel.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Downstream Analysis: After the incubation period, the cells can be harvested and processed for various downstream analyses, such as cell viability assays, protein extraction for western blotting, or RNA isolation for gene expression analysis. For example, in studies with pancreatic acinar cells, concentrations of 2-5 mM for 30-60 minutes have been used to inhibit H₂S synthesis before further treatment.[3]
In Vivo Administration Protocol (Rodent Model)
This protocol is a general guideline for the intravenous administration of this compound in a rat model. Dosing and timing should be optimized for the specific research question and animal model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Vehicle (sterile saline)
-
Syringes and needles for intravenous injection
-
Animal restraining device
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is fully dissolved and sterile. The pH of the solution should be checked and adjusted to physiological pH (around 7.4) if necessary.
-
Animal Acclimatization: Allow the animals to acclimatize to the experimental conditions before the start of the study.
-
Administration: In one study, rats received an intravenous (IV) injection of this compound at a dose of 25 mg/kg.[4] The injection should be administered slowly and carefully into a suitable vein (e.g., tail vein). A control group of animals should receive an equivalent volume of the vehicle (sterile saline).
-
Monitoring: Following administration, monitor the animals for any adverse effects. The timing of subsequent experimental procedures will depend on the research question. For example, in the cited study, further treatments were administered 15 minutes after the this compound injection.[4]
-
Data Collection and Analysis: At the end of the experimental period, collect tissues or blood samples for analysis as required by the study design.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability After Treatment | - High concentration of this compound: The compound may be cytotoxic at high concentrations. - Solvent toxicity: The solvent (e.g., DMSO) used for the stock solution may be toxic to the cells at the final concentration. | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.5% for DMSO) and include a vehicle control to assess solvent toxicity. |
| Inconsistent or Noisy Data | - Variability in cell seeding: Inconsistent cell numbers at the start of the experiment will lead to variable results. - Incomplete dissolution of this compound: If the compound is not fully dissolved, the actual concentration in the medium will be inconsistent. - Degradation of this compound: Improper storage or repeated freeze-thaw cycles can lead to degradation of the compound. | - Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all wells. - Vortex the stock and working solutions thoroughly before use. Visually inspect for any precipitate. - Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store solutions at the recommended temperature and protect from light. |
| Unexpected or Off-Target Effects | - Lack of specificity: While this compound is a widely used CSE inhibitor, it may have off-target effects.[5] For example, it has been reported to increase kidney to body weight ratio in rats and induce myocardial dysfunction in normal control rats in some studies.[6][7] - Cellular context: The effect of inhibiting H₂S production can be highly dependent on the cell type and the specific experimental conditions. | - To confirm that the observed effects are due to CSE inhibition, consider using complementary approaches such as siRNA-mediated knockdown of CSE. - Carefully review the literature for known off-target effects of this compound in your experimental system. - Include appropriate positive and negative controls to help interpret unexpected results. |
| Difficulty Reproducing Results | - Batch-to-batch variability of this compound: The purity and activity of the compound can vary between different batches or suppliers. - Differences in experimental conditions: Minor variations in cell culture conditions (e.g., passage number, media supplements) or animal handling can impact results. | - If possible, use the same batch of this compound for a series of related experiments. - Standardize and document all experimental procedures in detail. Use cells with a low passage number to minimize genetic drift. |
Visualizations
Below are diagrams illustrating key concepts related to the action of this compound.
References
- 1. Endogenous hydrogen sulfide is an anti-inflammatory molecule in dextran sodium sulfate-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Hydrogen Sulfide Signaling in Plants: Emerging Roles of Protein Persulfidation [frontiersin.org]
- 3. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Hydrogen Sulfide Production by Gene Silencing Attenuates Inflammatory Activity by Downregulation of NF-κB and MAP Kinase Activity in LPS-Activated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of DL-Propargylglycine on Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell proliferation in experiments involving DL-Propargylglycine (PPG).
I. Frequently Asked Questions (FAQs)
Q1: What is this compound (PPG) and how does it affect cell proliferation?
A1: this compound is an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of the amino acid L-cysteine. L-cysteine is a critical component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By inhibiting CSE, PPG depletes intracellular L-cysteine and consequently, glutathione. This depletion leads to increased oxidative stress and can interfere with processes essential for cell growth, ultimately inhibiting cell proliferation and potentially inducing apoptosis.[1]
Q2: What are the common signs of PPG-induced effects on my cell cultures?
A2: Common observations include a dose- and time-dependent decrease in cell proliferation and viability.[2] You may also observe an increase in markers of oxidative stress and apoptosis.[1] In some cell types, PPG can induce cell cycle arrest, leading to an accumulation of cells in a specific phase of the cell cycle.[2]
Q3: What are the potential strategies to mitigate the anti-proliferative effects of PPG?
A3: The primary strategies to counteract the effects of PPG focus on replenishing the depleted downstream metabolites or combating the resulting oxidative stress. These include:
-
L-cysteine supplementation: Providing a cell-permeable form of L-cysteine, such as L-cysteine ethyl ester (L-CYSee), can bypass the enzymatic block by PPG and restore the intracellular cysteine pool.[3][4][5][6]
-
Glutathione replenishment: Directly supplementing with a cell-permeable form of glutathione, like glutathione ethyl ester (GSH-EE), can restore the intracellular antioxidant capacity.[7]
-
Antioxidant treatment: Using antioxidants such as N-acetylcysteine (NAC) can help to neutralize the reactive oxygen species (ROS) generated due to glutathione depletion.[8][9]
Q4: Is it possible to reverse PPG-induced cell cycle arrest?
A4: The reversibility of cell cycle arrest depends on the cell type, the concentration and duration of PPG treatment, and the specific phase of the cell cycle that is arrested. In some cases, removing PPG and providing rescue agents may allow cells to re-enter the cell cycle. However, prolonged exposure or high concentrations may lead to irreversible arrest or apoptosis.
II. Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death or growth inhibition after PPG treatment.
| Possible Cause | Suggested Solution |
| Cell line is highly sensitive to PPG. | Determine the IC50 value for your specific cell line to establish the optimal working concentration. Start with a dose-response experiment to identify a concentration that inhibits proliferation without causing excessive cell death. |
| Incorrect PPG concentration. | Verify the stock solution concentration and ensure accurate dilution. Prepare fresh dilutions for each experiment. |
| Suboptimal cell culture conditions. | Ensure cells are healthy and in the logarithmic growth phase before PPG treatment. Maintain optimal culture conditions (pH, temperature, CO2). |
| Contamination of cell culture. | Regularly check for microbial contamination (bacteria, yeast, fungi, mycoplasma) which can exacerbate cellular stress. |
Issue 2: Inconsistent or non-reproducible results in PPG experiments.
| Possible Cause | Suggested Solution |
| Variability in PPG activity. | Use PPG from a reliable supplier and store it correctly according to the manufacturer's instructions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| Inconsistent cell passage number. | Use cells within a consistent and low passage number range for all experiments, as cell characteristics can change over time in culture. |
| Fluctuations in experimental timing. | Standardize the duration of PPG exposure and the timing of all subsequent assays to ensure consistency between experiments. |
| Inaccurate cell seeding density. | Ensure a consistent and optimal cell seeding density for all experiments, as this can influence proliferation rates and drug sensitivity. |
Issue 3: Rescue experiments with cysteine, glutathione, or antioxidants are not effective.
| Possible Cause | Suggested Solution |
| Inefficient delivery of rescue agents. | Use cell-permeable forms of the rescue agents, such as L-cysteine ethyl ester (L-CYSee) or glutathione ethyl ester (GSH-EE). Optimize the concentration and pre-incubation time of the rescue agent. |
| Concentration of rescue agent is too low. | Perform a dose-response experiment to determine the optimal concentration of the rescue agent required to mitigate the effects of the specific PPG concentration being used. |
| Timing of rescue agent addition is not optimal. | The timing of the addition of the rescue agent can be critical. Consider pre-treatment, co-treatment, or post-treatment protocols to determine the most effective approach for your experimental setup. |
| PPG-induced damage is irreversible. | At high concentrations or after prolonged exposure, the cellular damage caused by PPG may be too severe to be rescued. Consider reducing the PPG concentration or the duration of treatment. |
III. Quantitative Data Summary
Table 1: Effect of Pargyline (a compound with similar effects on cell cycle) on Cell Proliferation and Cell Cycle Distribution in T47D Human Breast Cancer Cells [2]
| Treatment | Proliferation (% of Control) | G1 Phase (%) | S Phase (%) | G2 Phase (%) |
| 24 hours | ||||
| Control | 100 | 55 | 35 | 10 |
| 0.5 mM Pargyline | ~90 | 60 | 30 | 10 |
| 2 mM Pargyline | ~75 | 70 | 20 | 10 |
| 72 hours | ||||
| Control | 100 | 58 | 32 | 10 |
| 0.5 mM Pargyline | ~70 | 65 | 25 | 10 |
| 2 mM Pargyline | ~50 | 75 | 15 | 10 |
| 120 hours | ||||
| Control | 100 | 60 | 30 | 10 |
| 0.5 mM Pargyline | ~55 | 70 | 20 | 10 |
| 2 mM Pargyline | ~35 | 80 | 10 | 10 |
Table 2: Dose-Dependent Neuroprotection of N-Acetylcysteine (NAC) Against Sensory Neuronal Loss [10]
| NAC Dosage | Neuronal Loss (%) |
| 1 mg/kg/day | 18.5 |
| 10 mg/kg/day | 9.1 |
| 150 mg/kg/day | No significant loss |
| 300 mg/kg/day | No significant loss |
IV. Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cell Proliferation using a WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
PPG Treatment: Prepare a serial dilution of PPG in complete growth medium. Remove the medium from the wells and add 100 µL of the PPG dilutions to the respective wells. Include a vehicle control (medium without PPG).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each PPG concentration relative to the vehicle control. Plot the percentage of viability against the log of the PPG concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Rescue of PPG-Induced Cytotoxicity with L-cysteine Ethyl Ester (L-CYSee)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups:
-
Control (vehicle only)
-
PPG only (at a concentration around the IC50 value)
-
L-CYSee only (at various concentrations)
-
PPG + L-CYSee (co-treatment with PPG and various concentrations of L-CYSee)
-
-
Treatment Application: Remove the medium and add 100 µL of the respective treatment solutions to the wells.
-
Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C and 5% CO2.
-
Cell Viability Assay: Perform a cell viability assay (e.g., WST-1, MTT, or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability of the PPG + L-CYSee groups to the PPG only group to determine the extent of rescue.
Protocol 3: Analysis of Cell Cycle Distribution by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with PPG and/or rescue agents as desired.
-
Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
V. Visualizations
Caption: Mechanism of this compound (PPG) induced inhibition of cell proliferation.
Caption: General experimental workflow for studying PPG effects and mitigation.
Caption: Potential p53-mediated G1/S cell cycle arrest pathway.
References
- 1. This compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Glutathione ethyl ester reverses the deleterious effects of fentanyl on ventilation and arterial blood-gas chemistry while prolonging fentanyl-induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylcysteine--a safe antidote for cysteine/glutathione deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. litfl.com [litfl.com]
- 10. Analysis of the dose-response of N-acetylcysteine in the prevention of sensory neuronal loss after peripheral nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for mass spectrometry analysis of propargylglycine-labeled proteins.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing propargylglycine (B1618536) (PG) labeling for mass spectrometry-based proteomics.
Frequently Asked Questions (FAQs)
Q1: What is propargylglycine (PG) and how is it used for protein labeling?
Propargylglycine is an amino acid analog of methionine that contains a terminal alkyne group.[1] This alkyne serves as a bio-orthogonal handle, meaning it is chemically inert within the biological system but can be specifically reacted with an azide-containing reporter tag in a process called copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][3] This allows for the selective labeling and subsequent identification of newly synthesized proteins.
Q2: What is the expected mass shift I should see in my mass spectrometry data after propargylglycine labeling and click chemistry?
The total mass shift observed in your mass spectrometry data is the sum of the mass of the incorporated propargylglycine residue and the mass of the azide (B81097) reporter tag used in the click reaction. The propargylglycine residue itself has a monoisotopic mass of approximately 113.0477 Da.[4] The final mass modification will depend on the specific azide tag you have used.
Troubleshooting Guide
Issue 1: Low or No Signal for Labeled Peptides
Q: I am not seeing any peptides with the expected mass shift, or the signal is very weak. What could be the problem?
A: This is a common issue that can arise from problems at various stages of the experimental workflow. Here are some potential causes and solutions:
-
Inefficient Propargylglycine Incorporation:
-
Cause: Insufficient depletion of methionine in the cell culture medium can lead to poor incorporation of propargylglycine.
-
Solution: Ensure complete removal of methionine-containing medium and wash cells thoroughly before adding the propargylglycine-containing medium. Optimize the duration of methionine starvation, but be mindful of potential cell stress.
-
-
Inefficient Click Reaction:
-
Cause: The copper(I) catalyst is prone to oxidation, which renders it inactive. The presence of interfering substances in your buffers can also inhibit the reaction.
-
Solution: Use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) state. Ensure your buffers are free of copper-chelating agents like Tris. Phosphate-buffered saline (PBS) or HEPES are recommended alternatives.[2]
-
-
Poor Ionization of Labeled Peptides:
-
Cause: The addition of a bulky, hydrophobic reporter tag (like some fluorescent dyes) can alter the physicochemical properties of the peptide, potentially suppressing its ionization in the mass spectrometer.[5] Conversely, some modifications can enhance ionization.[6]
-
Solution: If you suspect ionization suppression, consider using a different type of reporter tag. For example, if a large fluorescent dye is causing issues, a smaller biotin (B1667282) tag might be more suitable for initial discovery experiments. Optimizing the LC gradient to better separate peptides based on their new hydrophobic character can also be beneficial.[1][7]
-
-
Sample Loss During Preparation:
-
Cause: Labeled proteins or peptides can be lost during protein precipitation, desalting, or other clean-up steps.
-
Solution: Use low-binding tubes and pipette tips. Be cautious during sample handling to minimize losses.
-
Issue 2: Incorrect or Unexpected Mass Shifts
Q: I am observing mass shifts, but they do not correspond to my expected labeled peptides. What could be the cause?
A: Unexplained mass shifts can be perplexing. Here are some common culprits:
-
Side Reactions of Click Chemistry:
-
Cause: Under certain conditions, the copper catalyst can promote side reactions. One known side reaction is the formation of thiotriazoles through the reaction of the alkyne with free cysteine thiols.[8]
-
Solution: Ensure that free cysteine residues are properly reduced and alkylated during your sample preparation. Increasing the concentration of the reducing agent TCEP during the click reaction has also been shown to diminish this side product.[8]
-
-
Contaminants:
-
Cause: Common laboratory contaminants like keratins from skin and hair, or polymers like polyethylene (B3416737) glycol (PEG) from detergents, can be readily ionized and appear as unexpected peaks in your spectra.[9]
-
Solution: Work in a clean environment, wear gloves, and use high-purity, MS-grade reagents. Avoid using detergents that contain PEG.
-
-
Other Post-Translational Modifications (PTMs):
-
Cause: Your protein of interest may have other PTMs in addition to the propargylglycine label. These will also contribute to the overall mass shift.
-
Solution: When setting up your database search, include potential common PTMs (e.g., phosphorylation, acetylation, oxidation) as variable modifications.
-
Issue 3: Low Number of Identified Labeled Peptides
Q: My database search is identifying very few of the labeled peptides I expect to see. How can I improve this?
A: Low identification rates for modified peptides are a frequent challenge in proteomics. Here are some key areas to focus on:
-
Incorrect Database Search Parameters:
-
Cause: The search algorithm needs to be explicitly told to look for the mass shift corresponding to your propargylglycine-plus-tag modification.
-
Solution: In your search software (e.g., Mascot, MaxQuant), define a new variable modification corresponding to the exact mass of the propargylglycine-reporter tag adduct on methionine residues.[10][11]
-
-
Poor Fragmentation of Labeled Peptides:
-
Cause: The presence of the bulky triazole ring and reporter tag can alter how the peptide fragments in the mass spectrometer. This can lead to spectra that are difficult for search algorithms to interpret. The fragmentation pattern can be influenced by the type of fragmentation used (e.g., CID vs. HCD).[12][13]
-
Solution: Experiment with different fragmentation energies and methods. HCD often provides more complete fragmentation for modified peptides compared to CID.[14] Look for characteristic neutral losses from the triazole ring or the reporter tag, which can be specified in some search algorithms to aid identification.[15][16]
-
-
Low Abundance of Labeled Proteins:
-
Cause: If the newly synthesized proteins you are targeting are of low abundance, they may be difficult to detect amongst the background of more abundant, unlabeled proteins.
-
Solution: Consider an enrichment step. If you have used a biotin-azide tag, you can use streptavidin beads to enrich for your labeled proteins before the digestion and mass spectrometry steps.
-
Quantitative Data
The total mass modification on a peptide is the sum of the mass of the incorporated propargylglycine and the mass of the azide reporter tag.
| Component | Monoisotopic Mass (Da) |
| Propargylglycine (in peptide) | 113.0477 |
| Reporter Tags (Azide) | |
| Biotin-Azide (C13H22N6O2S) | 326.1525 |
| Biotin Azide Plus (C24H42N10O5S) | 582.3064 |
| Alexa Fluor 488 Azide | 574.1564 |
| Cy5 Azide (free cation) | 565.3628 |
Calculation Example for Biotin-Azide: Mass of Propargylglycine + Mass of Biotin-Azide = 113.0477 Da + 326.1525 Da = 439.2002 Da
This is the variable modification mass you would specify in your database search for a methionine residue.
Experimental Protocols
A detailed, integrated protocol for the entire workflow is crucial for success.
1. Cell Culture and Propargylglycine Labeling:
-
Culture cells to ~80% confluency.
-
Wash cells twice with pre-warmed, methionine-free DMEM.
-
Incubate cells in methionine-free DMEM for 1 hour to deplete endogenous methionine.
-
Replace the medium with methionine-free DMEM supplemented with 50 µM L-propargylglycine and continue to culture for the desired labeling period (e.g., 4-24 hours).
2. Cell Lysis and Protein Extraction:
-
Wash cells twice with cold PBS.
-
Lyse cells in a buffer compatible with click chemistry (e.g., RIPA buffer without Tris, containing 1% SDS). Protease and phosphatase inhibitors should be included.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation and determine the protein concentration.
3. Click Chemistry Reaction:
-
To 1 mg of protein lysate, add the following reagents in order:
-
Biotin-azide (or other azide reporter) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM.
-
Copper(II) sulfate (B86663) to a final concentration of 1 mM.
-
Freshly prepared sodium ascorbate to a final concentration of 1 mM.
-
-
Incubate the reaction at room temperature for 1 hour with gentle rotation.
4. Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol/chloroform precipitation method to remove interfering reagents.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with 10 mM dithiothreitol (B142953) (DTT) for 1 hour at 37°C.
-
Alkylate free cysteines with 55 mM iodoacetamide (B48618) for 45 minutes in the dark.
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.
-
Digest the proteins with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.
5. Peptide Desalting and LC-MS/MS Analysis:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS using a suitable gradient to separate the peptides. A longer, shallower gradient may be beneficial for complex samples.[17][18]
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation by HCD.
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. thno.org [thno.org]
- 3. Recent Advances about the Applications of Click Reaction in Chemical Proteomics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent Labeling Can Significantly Perturb Measured Binding Affinity and Selectivity of Peptide-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. lnbio.cnpem.br [lnbio.cnpem.br]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. CIDer: a statistical framework for interpreting differences in CID and HCD fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 15. Investigation of Neutral Losses and the Citrulline Effect for Modified H4 N-Terminal Pentapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigation of neutral loss during collision-induced dissociation of peptide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Systematic Optimization of Long Gradient Chromatography Mass Spectrometry for Deep Analysis of Brain Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
How to ensure complete cell lysis for analyzing DL-Propargylglycine labeled proteins.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring complete cell lysis for the analysis of DL-Propargylglycine (PPG) labeled proteins. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when choosing a lysis buffer for PPG-labeled proteins?
A1: The most critical factor is the compatibility of the lysis buffer components with the downstream copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1] Strong ionic detergents, such as Sodium Dodecyl Sulfate (SDS) and deoxycholate, at high concentrations (e.g., 1%) can negatively impact the efficiency of the click reaction.[2] It is often preferable to use milder, non-ionic detergents.[2] Additionally, certain buffer systems like Tris-based buffers can interfere with the copper catalyst and should be used with caution or replaced with alternatives like HEPES or phosphate (B84403) buffers.[1][2]
Q2: Can I use mechanical lysis methods like sonication or bead beating?
A2: Yes, mechanical methods such as sonication or disruption with glass beads can be used.[2] However, these methods alone may result in lower protein yield compared to detergent-based lysis.[3][4] For optimal results, a combination of mechanical and chemical lysis is often recommended.[5] When using sonication, it is crucial to keep the sample on ice to prevent localized heating, which can lead to protein denaturation and aggregation.[5]
Q3: What additives are essential for my lysis buffer?
A3: To ensure the integrity of your PPG-labeled proteins, your lysis buffer should always be supplemented with a protease inhibitor cocktail to prevent protein degradation.[6][7] It is also highly recommended to add a nuclease, such as Benzonase, to degrade DNA and RNA, which reduces the viscosity of the lysate and improves handling.[6] Importantly, if you are performing a CuAAC reaction, ensure that your protease inhibitor cocktail is EDTA-free, as EDTA can chelate the copper catalyst required for the click reaction.[6]
Q4: How can I determine if my cell lysis is complete?
A4: A simple method to check for complete cell lysis is to examine a small aliquot of the cell suspension under a phase-contrast microscope before and after the lysis procedure. A successful lysis will show a significant reduction in the number of intact cells and the appearance of cellular debris. Additionally, a viscous lysate often indicates the release of nucleic acids, suggesting that the cells have been opened.[8] This viscosity can be reduced by treatment with a nuclease.[6]
Q5: Are there any specific considerations for the type of cells I am lysing?
A5: Yes, the cell type is a significant factor.[9] Mammalian cells are generally easier to lyse than bacterial or yeast cells, which have rigid cell walls. For bacteria, enzymatic digestion of the cell wall with lysozyme (B549824) is often used in conjunction with other lysis methods.[9] The choice and harshness of the lysis method should be tailored to your specific cell type to ensure efficient protein extraction while maintaining protein integrity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Yield | Incomplete cell lysis. | - Increase the incubation time with the lysis buffer. - Combine chemical lysis with a mechanical method like sonication.[5] - For tough-to-lyse cells, consider a harsher lysis buffer like RIPA, but be mindful of its impact on downstream applications.[10] |
| Protein degradation. | - Always add a fresh protease inhibitor cocktail to your lysis buffer.[6] - Perform all lysis steps at low temperatures (e.g., 4°C or on ice) to minimize proteolytic activity. | |
| High Viscosity of Lysate | Release of nucleic acids from lysed cells. | - Supplement your lysis buffer with a nuclease like Benzonase to digest DNA and RNA.[6] - Shear the lysate by passing it through a narrow gauge needle.[8] |
| Low Signal in Downstream Click Reaction | Interference from lysis buffer components. | - Avoid Tris-based buffers; use HEPES or phosphate buffers instead.[1][2] - If using a strong detergent like SDS, dilute the lysate before the click reaction to lower the final detergent concentration.[2] - Ensure no EDTA is present in your buffers.[6] |
| Inefficient lysis leading to low recovery of labeled proteins. | - Confirm complete cell lysis using a microscope. - Optimize your lysis protocol for your specific cell type to maximize protein extraction. | |
| Oxidation of the copper catalyst. | - Prepare the sodium ascorbate (B8700270) solution fresh for each experiment.[1] - Use a copper-chelating ligand like THPTA to protect the Cu(I) state.[1] | |
| High Background in Click Reaction | Non-specific binding of the fluorescent probe. | - Decrease the concentration of the azide/alkyne probe.[11] - Increase the number and duration of washing steps after the click reaction.[11] |
| Side reactions with the alkyne tag. | - Consider blocking free thiols with iodoacetamide (B48618) before the click reaction to reduce potential thiol-yne reactions.[2] |
Data Presentation
Table 1: Lysis Buffer Component Compatibility with Copper-Catalyzed Click Chemistry
| Component | Type | Compatibility/Recommendation | Citation(s) |
| Detergents | |||
| SDS, Deoxycholate | Ionic | Can inhibit the click reaction at high concentrations (e.g., 1%). Dilution of the lysate is recommended. | [2] |
| NP-40, Triton X-100 | Non-ionic | Generally compatible and preferred for maintaining reaction efficiency. | [2] |
| Buffering Agents | |||
| HEPES, Sodium Phosphate | Preferred buffers for efficient click chemistry. | [2] | |
| Tris, Imidazole, Tricine, Citrate | May interfere with the copper catalyst and lead to lower click efficiency. | [1][2] | |
| Additives | |||
| EDTA | Chelating Agent | Incompatible; chelates the copper catalyst. Use EDTA-free protease inhibitors. | [6] |
| DTT, β-mercaptoethanol | Reducing Agents | Can interfere with the click reaction. Remove before adding click reagents if possible. | [1] |
Table 2: Comparison of Cell Lysis Methods for Click Chemistry Applications
| Lysis Method | Principle | Advantages | Disadvantages | Compatibility with Click Chemistry | Citation(s) |
| Detergent-Based (e.g., 1% NP-40) | Chemical disruption of cell membranes. | Mild, preserves protein integrity, and generally simple to perform. | May be inefficient for cells with tough walls. | High, especially with non-ionic detergents. | [2] |
| RIPA Buffer | Chemical lysis with a mix of ionic and non-ionic detergents. | Highly efficient for a wide range of cell types, including nuclear and membrane proteins. | Harsher conditions can denature proteins and inhibit downstream reactions. | Moderate; the presence of SDS and deoxycholate can be inhibitory. Dilution is often necessary. | [2][6] |
| 1% SDS Buffer | Strong chemical disruption and protein denaturation. | Very effective for complete cell lysis and protein solubilization. | Denatures proteins; high SDS concentration is detrimental to the click reaction. | Low to Moderate; requires significant dilution of the lysate before the click reaction. | [2][6] |
| Sonication | Mechanical disruption via high-frequency sound waves. | Quick and efficient for many cell types. | Can generate heat, potentially denaturing proteins. May not be sufficient on its own. | High, as it does not introduce interfering chemicals. | [2][5] |
| Glass Bead Disruption | Mechanical grinding of cells. | Effective for cells with tough walls (e.g., yeast). | Can be harsh and may lead to protein degradation if not properly controlled. | High, as it is a chemical-free method. | [2] |
Experimental Protocols
Protocol 1: Lysis with a Mild, Non-Ionic Detergent Buffer (Click-Compatible)
This protocol is recommended for routine analysis of PPG-labeled proteins in mammalian cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Scrape the cells in a minimal volume of ice-cold PBS and transfer the suspension to a pre-chilled microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Lysis Buffer Preparation: Prepare a fresh lysis buffer containing: 50 mM HEPES or 100 mM Sodium Phosphate (pH 7.4), 150 mM NaCl, 1% NP-40 (or Triton X-100), and freshly added EDTA-free protease inhibitor cocktail and benzonase nuclease (25 U/mL).[2][6]
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer. Vortex vigorously and incubate on a rotator for 30 minutes at 4°C.[6]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[6]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new pre-chilled tube.
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click reaction.
Protocol 2: Lysis with RIPA Buffer (for more robust lysis)
This protocol is suitable for extracting proteins from the whole cell, including the nucleus and membranes.
-
Cell Harvesting: Follow step 1 from Protocol 1.
-
RIPA Buffer Preparation: Prepare a fresh RIPA buffer containing: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1% Sodium Deoxycholate, 0.1% SDS.[6] Immediately before use, add an EDTA-free protease inhibitor cocktail and benzonase nuclease (25 U/mL).[6]
-
Cell Lysis: Resuspend the cell pellet in the RIPA buffer, vortex, and incubate on a rotator for 30 minutes at 4°C.[6]
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[6]
-
Supernatant Collection: Collect the supernatant containing the total protein lysate.
-
Dilution for Click Reaction: Before proceeding with the click reaction, it is advisable to dilute the lysate with a compatible buffer (e.g., PBS or 100 mM sodium phosphate) to reduce the final concentration of inhibitory detergents.[2]
-
Quantification: Determine the protein concentration of the diluted lysate.
Mandatory Visualizations
Caption: Experimental workflow for cell lysis of PPG-labeled proteins.
Caption: Troubleshooting logic for low signal in click chemistry experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different methods of cell lysis and protein measurements in Clostridium perfringens: application to the cell volume determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Different Methods of Cell Lysis and Protein Measurements in Clostridium perfringens: Application to the Cell Volume Determination | Semantic Scholar [semanticscholar.org]
- 5. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cell lysis techniques | Abcam [abcam.com]
- 10. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
Addressing variability in in vivo experiments with DL-Propargylglycine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Propargylglycine (PAG) in in vivo experiments. Our goal is to help you address variability and ensure the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PAG)?
A1: this compound is an irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), which is a key enzyme in the biosynthesis of hydrogen sulfide (B99878) (H₂S).[1][2] By inhibiting CSE, PAG reduces the endogenous production of H₂S, a gaseous signaling molecule involved in various physiological and pathophysiological processes.[1][3]
Q2: What are the common applications of PAG in in vivo research?
A2: PAG is widely used to investigate the role of endogenous H₂S in various biological systems. It has been employed in rodent models to study inflammation, pancreatitis, and the effects of H₂S on cardiovascular and neurological functions.[1][4]
Q3: How should I prepare and store PAG for in vivo administration?
A3: PAG is a crystalline solid that can be dissolved in various solvents. For in vivo use, stock solutions are often prepared in organic solvents like DMSO, ethanol, or dimethyl formamide, with solubilities around 20 mg/mL.[4] These stock solutions can be stored at -20°C for up to a month or -80°C for up to six months, protected from light.[5] For administration, the stock solution should be further diluted in an appropriate vehicle such as isotonic saline or corn oil.[4] Aqueous solutions of PAG are not recommended for storage beyond one day.[4]
Q4: What are the potential off-target effects of PAG?
A4: While PAG is a widely used inhibitor of CSE, it may have off-target effects. For instance, it has been shown to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as cysteinesulfinate decarboxylase.[6] Additionally, the D-isomer of propargylglycine (B1618536) can be metabolized by D-amino-acid oxidase, leading to a nephrotoxic metabolite in mice.
Troubleshooting Guide
Issue 1: High variability in experimental results between animals.
-
Possible Cause: Differences in animal strain, age, or sex.
-
Troubleshooting Tip: Ensure that all experimental animals are from the same strain, age group, and sex to minimize biological variability. Different mouse strains can exhibit varied responses to chemical compounds.[7]
-
-
Possible Cause: Inconsistent administration of PAG.
-
Troubleshooting Tip: Standardize the administration route and technique. Intraperitoneal (IP) and intravenous (IV) injections can lead to different pharmacokinetic profiles. Ensure accurate dosing for each animal based on its body weight.
-
-
Possible Cause: Variability in PAG solution stability.
Issue 2: Unexpected or contradictory physiological effects observed.
-
Possible Cause: The complex and sometimes paradoxical role of H₂S in different pathological models.
-
Troubleshooting Tip: Carefully consider the specific context of your experimental model. The effect of inhibiting H₂S production with PAG can be context-dependent. For example, PAG has shown both pro- and anti-inflammatory effects and can be protective in some models of myocardial injury while detrimental in others.[1]
-
-
Possible Cause: Off-target effects of PAG.
-
Troubleshooting Tip: Be aware of the potential for PAG to inhibit other enzymes.[6] Consider using complementary approaches to confirm that the observed effects are due to CSE inhibition, such as using CSE knockout animal models.
-
Issue 3: Difficulty in measuring a significant decrease in H₂S levels after PAG administration.
-
Possible Cause: Insufficient dose or duration of PAG treatment.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal concentration of PAG for inhibiting CSE activity in your specific model. The inhibitory effect of PAG on hepatic CSE activity is dose-dependent.[8]
-
-
Possible Cause: Issues with the H₂S measurement technique.
-
Troubleshooting Tip: H₂S is a volatile and reactive molecule, making its measurement challenging. Use a validated and sensitive method for H₂S detection, such as the monobromobimane (B13751) (MBB) method followed by RP-HPLC.[9] Ensure proper sample collection and processing to prevent H₂S loss. The methylene (B1212753) blue method, while common, can be prone to artifacts.[9]
-
Data Presentation
Table 1: Effect of this compound on Cystathionine Levels in Rat Tissues
| Tissue | Cystathionine Content (mg/200g body weight) after PAG administration |
| Liver | Increased from 0.25 mg to 30 mg |
| Kidney | Increased from 0.5 mg to 10 mg |
| Brain | Increased from 5 mg to 20 mg |
| Serum | Increased from 0.25 mg to 30 mg |
Data extracted from a study where hepatic gamma-cystathionase activity decreased in proportion to the administered dose of PAG.[8]
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in Rodents
-
Preparation of PAG Solution:
-
Prepare a stock solution of PAG in DMSO at a concentration of 25 mg/mL.[10]
-
For intraperitoneal (IP) injection, dilute the stock solution in sterile saline to the desired final concentration. Ensure the final DMSO concentration is low to avoid solvent toxicity.
-
For oral gavage, the stock solution can be suspended in a vehicle like 0.5% carboxymethylcellulose sodium (CMC Na).[10]
-
-
Administration:
-
Accurately weigh each animal to calculate the correct dose.
-
Administer the PAG solution via the chosen route (e.g., IP injection). A common dosage used in rats is 25 mg/kg.[11]
-
Include a vehicle control group that receives the same volume of the vehicle without PAG.
-
-
Monitoring:
-
Observe the animals for any adverse effects or changes in behavior. PAG administration can sometimes influence behavior.
-
Protocol 2: Measurement of Cystathionine γ-lyase (CSE) Activity in Tissue Homogenates
-
Tissue Collection and Homogenization:
-
Euthanize the animal at the desired time point after PAG administration.
-
Rapidly excise the target tissue (e.g., liver) and place it in ice-cold homogenization buffer.
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for the enzyme activity assay.
-
-
Enzyme Activity Assay:
-
The assay measures the production of H₂S from L-cysteine.
-
The reaction mixture typically contains the tissue supernatant, L-cysteine, and pyridoxal-5'-phosphate in a suitable buffer.
-
The produced H₂S can be measured using methods like the methylene blue assay, though caution is advised due to potential inaccuracies.[9][12]
-
Compare the CSE activity in tissues from PAG-treated animals to that of vehicle-treated controls to determine the extent of inhibition.
-
Visualizations
Caption: Mechanism of action of this compound (PAG).
Caption: General experimental workflow for in vivo studies with PAG.
Caption: Troubleshooting decision tree for common issues.
References
- 1. H2S biosynthesis and catabolism: new insights from molecular studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Propargylglycine inhibits hypotaurine/taurine synthesis and elevates cystathionine and homocysteine concentrations in primary mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strain differences in the response of the mouse to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The contribution of periaqueductal gray in the regulation of physiological and pathological behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DL-Propargylglycine and Aminooxyacetic Acid as Cystathionine γ-lyase (CSE) Inhibitors
For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme inhibitor is a critical step in experimental design. This guide provides an objective comparison of two commonly used inhibitors of cystathionine (B15957) γ-lyase (CSE), DL-Propargylglycine (PAG) and aminooxyacetic acid (AOAA), focusing on their efficacy, selectivity, and mechanisms of action. The information presented is supported by experimental data to aid in the informed selection of the most suitable inhibitor for specific research applications.
Cystathionine γ-lyase (CSE) is a key enzyme in the transsulfuration pathway, responsible for the production of L-cysteine and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). Given the diverse physiological roles of H₂S in vasodilation, inflammation, and neuromodulation, pharmacological inhibition of CSE is a valuable tool for investigating these processes and for the development of potential therapeutics. This compound (PAG) and aminooxyacetic acid (AOAA) are two widely utilized inhibitors of CSE, each with distinct characteristics that influence their suitability for different experimental contexts.
Comparative Efficacy and Selectivity
The inhibitory potency of PAG and AOAA against CSE is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. However, the selectivity of these inhibitors, particularly against the related enzyme cystathionine β-synthase (CBS), which also produces H₂S, is a crucial consideration.
| Inhibitor | Target Enzyme | IC₅₀ (μM) | Notes |
| This compound (PAG) | CSE | 40 ± 8[1] | Selective for CSE over CBS.[1] |
| CBS | No significant inhibition[1] | ||
| Aminooxyacetic Acid (AOAA) | CSE | 1.1 ± 0.1[1] | More potent inhibitor of CSE than PAG.[1] |
| CBS | 8.5 ± 0.7[1] | Non-selective, also inhibits CBS.[1] |
As the data indicates, AOAA is a significantly more potent inhibitor of CSE than PAG.[1] However, its utility is compromised by its lack of selectivity, as it also potently inhibits CBS.[1] This is a critical consideration for studies aiming to specifically dissect the role of CSE-derived H₂S. In contrast, PAG demonstrates clear selectivity for CSE, making it a more suitable tool for isolating the functions of this particular enzyme, despite its lower potency.[1]
Mechanism of Inhibition
The molecular mechanisms by which PAG and AOAA inhibit CSE differ significantly, which has implications for their application in experimental settings.
This compound (PAG) is an irreversible inhibitor of CSE.[2] It acts as a mechanism-based inactivator, meaning it is processed by the enzyme's catalytic machinery to a reactive species that then covalently modifies the pyridoxal-5'-phosphate (PLP) cofactor in the active site.[2] This covalent modification leads to the irreversible inactivation of the enzyme.
Aminooxyacetic Acid (AOAA) , on the other hand, is a reversible inhibitor that forms a dead-end complex with the PLP cofactor of CSE.[3] This interaction prevents the substrate from binding and the catalytic cycle from proceeding. While potent, the reversible nature of this inhibition means that the enzyme's activity can be restored upon removal of the inhibitor.
Experimental Protocols
Determination of IC₅₀ for CSE Inhibitors
This protocol outlines a general method for determining the IC₅₀ values of PAG and AOAA against purified CSE using a 96-well microplate format and the methylene (B1212753) blue assay for H₂S quantification.
Materials:
-
Purified recombinant human CSE
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (PAG)
-
Aminooxyacetic acid (AOAA)
-
Tris-HCl buffer (pH 8.0)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) (DMPD) solution in 7.2 M HCl
-
Ferric chloride (FeCl₃) solution in 1.2 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of PAG and AOAA in the appropriate buffer.
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
Tris-HCl buffer
-
PLP solution
-
Serial dilutions of the inhibitor (PAG or AOAA) or vehicle control.
-
Purified CSE enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add L-cysteine to each well to initiate the enzymatic reaction.
-
Reaction Termination and H₂S Trapping: After a defined incubation period (e.g., 30 minutes), add zinc acetate solution to each well to trap the generated H₂S as zinc sulfide (ZnS).
-
Color Development (Methylene Blue Assay):
-
Add DMPD solution to each well.
-
Add FeCl₃ solution to each well.
-
Incubate at room temperature for 20 minutes in the dark to allow for the formation of methylene blue.
-
-
Absorbance Measurement: Measure the absorbance at 670 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[4]
-
Methylene Blue Assay for H₂S Quantification
This colorimetric assay is a standard method for measuring the amount of H₂S produced in a solution.[5]
Principle: In an acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form methylene blue, a stable blue-colored compound. The intensity of the blue color is directly proportional to the H₂S concentration and can be quantified spectrophotometrically.[5][6]
Reagents:
-
Zinc acetate (1% w/v) for H₂S trapping.
-
N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD) (20 mM in 7.2 M HCl).
-
Ferric chloride (FeCl₃) (30 mM in 1.2 M HCl).
Procedure:
-
Add zinc acetate to the sample to precipitate H₂S as ZnS.
-
Add the DMPD reagent to the sample.
-
Add the FeCl₃ reagent to the sample.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the absorbance at 670 nm.
-
The concentration of H₂S is determined by comparing the absorbance to a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).
Signaling Pathways and Workflows
The inhibition of CSE by PAG or AOAA leads to a reduction in H₂S production, which in turn affects various downstream signaling pathways.
Caption: Inhibition of CSE by PAG or AOAA reduces H₂S production, impacting downstream signaling pathways.
Caption: Workflow for determining the IC₅₀ of CSE inhibitors.
Conclusion
The choice between this compound and aminooxyacetic acid as a CSE inhibitor depends heavily on the specific research question. For studies requiring a highly potent inhibitor where concomitant inhibition of CBS is acceptable or can be controlled for, AOAA may be the preferred choice. However, for investigations aiming to specifically elucidate the role of CSE, the selectivity of PAG, despite its lower potency, makes it the more appropriate tool. Researchers should carefully consider the data presented in this guide to make an informed decision that best suits their experimental needs and ensures the accurate interpretation of their findings.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. courses.edx.org [courses.edx.org]
- 5. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
A Comparative Guide to H2S Production Inhibitors: DL-Propargylglycine vs. Beta-Cyanoalanine
For researchers investigating the physiological roles of hydrogen sulfide (B99878) (H2S), the selection of appropriate enzymatic inhibitors is critical. Two of the most commonly utilized inhibitors of cystathionine (B15957) γ-lyase (CSE), a primary enzyme in endogenous H2S production, are DL-Propargylglycine (PAG) and beta-cyanoalanine (BCA). This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their experimental designs.
Performance Comparison: Potency and Selectivity
The inhibitory effects of PAG and BCA are primarily targeted towards the pyridoxal-5'-phosphate (PLP)-dependent enzymes responsible for H2S synthesis, namely CSE and cystathionine β-synthase (CBS). A critical evaluation of their half-maximal inhibitory concentrations (IC50) reveals key differences in their potency and selectivity.
| Inhibitor | Target Enzyme | IC50 (μM) | Species | Notes | Reference |
| This compound (PAG) | CSE | 40 ± 8 | Human | L-cysteine as substrate. | [1][2] |
| CBS | No inhibition up to 10 mM | Human | [1] | ||
| Beta-cyanoalanine (BCA) | CSE | 14 ± 0.2 | Human | L-cysteine as substrate. | [1][2] |
| CBS | >1000 (slight inhibition at 1mM) | Human | [1][3] |
As the data indicates, BCA is a more potent inhibitor of CSE than PAG, with an IC50 value approximately three times lower.[1][2] Both inhibitors exhibit a high degree of selectivity for CSE over CBS, with neither showing significant inhibition of CBS at concentrations effective against CSE.[1][3] It is important to note that while PAG is widely used, it is the L-isomer that is active against CSE.[4]
Mechanism of Action
This compound (PAG): PAG is a mechanism-based irreversible inhibitor of CSE.[5] The inhibition process involves the formation of a covalent bond with the PLP cofactor in the enzyme's active site.[5][6] Structural studies of human CSE in complex with PAG have revealed a unique binding mode where Tyr114 plays a crucial role in the irreversible inhibition.[5]
Beta-cyanoalanine (BCA): The precise mechanism of BCA's inhibition of CSE is less detailed in the provided literature compared to PAG. However, as a PLP-dependent enzyme inhibitor, its action is likely to involve interaction with the PLP cofactor in the active site of CSE.
Signaling Pathways and Inhibition
The endogenous production of H2S is primarily mediated by CSE and CBS through the metabolism of L-cysteine. The following diagram illustrates this pathway and the points of inhibition by PAG and BCA.
Caption: Enzymatic production of H2S from L-cysteine by CSE and CBS, and inhibition of CSE by PAG and BCA.
Experimental Protocols
A common method for quantifying H2S production and assessing the inhibitory activity of compounds like PAG and BCA is the methylene (B1212753) blue method.
Experimental Workflow for Inhibitor Potency Assessment
Caption: A generalized workflow for determining the IC50 values of H2S production inhibitors.
Detailed Protocol: Methylene Blue Method for H2S Measurement
This protocol is adapted from methodologies described for measuring the activity of recombinant human CSE.[1]
-
Enzyme Preparation: Human CSE is expressed and purified, typically from E. coli, as a fusion protein (e.g., with GSH-S-transferase) to facilitate purification.[1]
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 μL sodium phosphate (B84403) buffer) containing the purified CSE enzyme (e.g., 5 μg), and pyridoxal-5'-phosphate (PLP) (e.g., 10 μM), a necessary cofactor for CSE activity.[1]
-
Inhibitor Addition: Add varying concentrations of the inhibitor (PAG or BCA) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) before adding the substrate.[1]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-cysteine (e.g., 1 mM).[1]
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 37°C.[1]
-
Stopping the Reaction and Color Development: Terminate the reaction by adding trichloroacetic acid (TCA). Subsequently, add N,N-dimethyl-p-phenylenediamine-sulfate and iron(III) chloride (FeCl3) to facilitate the formation of methylene blue in the presence of sulfide.
-
Quantification: Measure the absorbance of the resulting methylene blue solution at a wavelength of approximately 670 nm. The amount of H2S produced is proportional to the absorbance.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
Both this compound and beta-cyanoalanine are effective and selective inhibitors of CSE-mediated H2S production. BCA demonstrates higher potency, which may be advantageous in experimental settings where lower concentrations are desired. PAG, on the other hand, has a well-characterized irreversible mechanism of action. The choice between these inhibitors will ultimately depend on the specific requirements of the research, including desired potency, mechanism of inhibition, and experimental context. Researchers should always consider the specific experimental conditions and potential off-target effects when interpreting results obtained using these pharmacological tools.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Inhibition of Cystathionine γ-lyase by DL-Propargylglycine: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro inhibition of cystathionine (B15957) γ-lyase (CSE) by the well-established inhibitor DL-propargylglycine (PAG). Experimental data supporting its mechanism and efficacy are presented alongside alternative inhibitors, offering a comprehensive overview for researchers targeting this key enzyme in the transsulfuration pathway.
Cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme, is a critical component in the biosynthesis of cysteine and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S).[1][2] Inhibition of CSE is a key strategy for studying the physiological roles of H₂S and for developing therapeutics for diseases where H₂S is implicated, such as hypertension and inflammation.[3] this compound (PAG) is a widely used mechanism-based inhibitor of CSE.[1][4][5] This guide details the in vitro validation of its inhibitory action.
Comparative Inhibitor Performance
The inhibitory potential of this compound against cystathionine γ-lyase has been quantified and compared with other known inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Notes |
| This compound (PAG) | Human CSE | 40 ± 8 | A widely used, selective irreversible inhibitor of CSE.[6][7] |
| β-cyanoalanine (BCA) | Human CSE | 14 ± 0.2 | More potent than PAG in inhibiting CSE.[6][7] |
| Aminooxyacetic acid (AOAA) | Human CSE | 1.1 ± 0.1 | A potent inhibitor of CSE, but also inhibits cystathionine β-synthase (CBS) with an IC₅₀ of 8.5 ± 0.7 µM.[6][7] |
| L-aminoethoxyvinylglycine (AVG) | Human CSE | More potent than PAG | Inhibits CSE at much lower concentrations than PAG.[6][7] |
| S-3-carboxypropyl-l-cysteine (CPC) | Human CSE | Ki = 180 ± 15 µM | A competitive inhibitor of H₂S synthesis from cysteine.[1] |
Mechanism of Inhibition
This compound acts as a mechanism-based or "suicide" inhibitor of cystathionine γ-lyase. Structural and biochemical studies have elucidated that PAG binds to the active site of CSE.[3] The interaction involves the formation of a covalent bond with the pyridoxal-5'-phosphate (PLP) cofactor, leading to the irreversible inactivation of the enzyme.[2][3] This covalent modification prevents the enzyme from catalyzing its normal reactions, such as the conversion of cystathionine to cysteine or the production of H₂S from L-cysteine.[1]
Signaling Pathway and Experimental Workflow
To visualize the context of CSE inhibition and the general process of its validation, the following diagrams are provided.
References
- 1. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
L-Propargylglycine vs. DL-Propargylglycine: A Comparative Guide to Nascent Protein Labeling Efficiency
For researchers, scientists, and drug development professionals engaged in the study of protein synthesis, the choice of labeling reagent is critical for achieving robust and accurate results. This guide provides a comprehensive comparison of L-propargylglycine (LPG) and DL-propargylglycine (DLPG) for nascent protein labeling, drawing upon fundamental principles of protein biosynthesis to inform experimental design.
Executive Summary
The efficiency of nascent protein labeling using bioorthogonal non-canonical amino acid tagging (BONCAT) is critically dependent on the stereochemistry of the amino acid analog. The cellular machinery responsible for protein synthesis exhibits a high degree of stereospecificity, exclusively incorporating L-amino acids. Consequently, L-propargylglycine (LPG) is the superior choice for nascent protein labeling , as the D-isomer present in this compound (DLPG) is not incorporated into newly synthesized proteins. The use of DLPG results in a 50% reduction in the effective concentration of the labeling reagent, leading to decreased labeling efficiency and potentially confounding experimental outcomes.
The Foundational Role of Chirality in Protein Synthesis
The machinery of protein synthesis, from aminoacyl-tRNA synthetases to the ribosome, is inherently chiral and has evolved to almost exclusively utilize L-amino acids.[1][2] This stringent stereoselectivity ensures the correct folding and function of proteins. Aminoacyl-tRNA synthetases, the enzymes responsible for attaching amino acids to their corresponding transfer RNAs (tRNAs), possess active sites that are exquisitely shaped to bind and activate only the L-enantiomer of their cognate amino acid.[3][4] It is virtually impossible for D-amino acids to be incorporated into protein structures through the canonical pathways of protein synthesis.[1]
This fundamental principle directly impacts the choice between LPG and DLPG for nascent protein labeling. Propargylglycine (B1618536), as a methionine analog, is incorporated into proteins by methionyl-tRNA synthetase (MetRS).[5][6] The active site of MetRS is optimized to recognize and bind L-methionine and, by extension, its L-analog, L-propargylglycine. The D-isomer of propargylglycine, present in the racemic mixture DLPG, will not be recognized and charged onto tRNA by MetRS, and therefore will not be incorporated into nascent polypeptide chains.
Impact on Labeling Efficiency: A Quantitative Perspective
| Feature | L-Propargylglycine (LPG) | This compound (DLPG) |
| Composition | 100% L-isomer | 50% L-isomer, 50% D-isomer |
| Incorporation Efficiency | High | Low (theoretically 50% of LPG) |
| Effective Concentration | 100% of supplied concentration | 50% of supplied concentration |
| Potential for Off-Target Effects | Lower | Higher (due to non-incorporated D-isomer) |
The use of DLPG effectively halves the concentration of the active labeling reagent. To achieve the same level of protein labeling as with LPG, one would theoretically need to use twice the concentration of DLPG. However, this approach is not recommended as the inactive D-isomer remains in the cellular environment and could potentially lead to off-target effects or cellular toxicity, although specific comparative cytotoxicity data is limited.
Experimental Workflow and Considerations
The following diagram illustrates a typical experimental workflow for nascent protein labeling using LPG. This workflow is also applicable to DLPG, with the critical caveat of reduced efficiency.
Experimental Protocol: Nascent Protein Labeling with L-Propargylglycine
This protocol provides a general framework for labeling nascent proteins in cultured mammalian cells. Optimization of incubation times and reagent concentrations is recommended for specific cell types and experimental goals.
1. Cell Culture:
-
Plate cells at an appropriate density to ensure they are in a logarithmic growth phase at the time of labeling.
2. Metabolic Labeling:
-
Prepare methionine-free culture medium supplemented with dialyzed fetal bovine serum.
-
Prepare a stock solution of L-propargylglycine (e.g., 100 mM in sterile water or PBS).
-
Starve cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the starvation medium with methionine-free medium containing L-propargylglycine at a final concentration of 25-100 µM.
-
Incubate cells for the desired labeling period (e.g., 1-4 hours).
3. Cell Lysis:
-
Wash cells with ice-cold PBS to remove excess L-propargylglycine.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail. A typical cocktail includes:
-
An azide-functionalized reporter tag (e.g., biotin-azide for enrichment or a fluorescent azide for imaging).
-
Copper(I) sulfate (B86663) (CuSO₄).
-
A reducing agent (e.g., sodium ascorbate) to reduce Cu(II) to the catalytic Cu(I).
-
A copper chelator/ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
5. Detection and Analysis:
-
For enrichment: If using a biotin-azide tag, the labeled proteins can be captured using streptavidin-coated beads for subsequent on-bead digestion and mass spectrometry analysis.
-
For imaging: If using a fluorescent azide, the labeled proteins can be visualized by in-gel fluorescence scanning after SDS-PAGE or by fluorescence microscopy.
Logical Framework for Reagent Selection
The decision-making process for selecting the appropriate propargylglycine isomer for nascent protein labeling is straightforward and based on fundamental biochemical principles.
Conclusion and Recommendation
For researchers aiming to achieve the highest efficiency and accuracy in nascent protein labeling experiments, L-propargylglycine is the unequivocally recommended reagent. The use of this compound introduces an inactive component that reduces labeling efficiency and may introduce unnecessary variables into the experimental system. By understanding the fundamental stereospecificity of the protein synthesis machinery, researchers can make informed decisions that enhance the quality and reliability of their data.
References
- 1. Chirality and protein biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral checkpoints during protein biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity and specificity of substrate binding in methionyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. d-nb.info [d-nb.info]
Unveiling Newly Synthesized Proteins: A Comparative Guide to Mass Spectrometry-Based Validation of Propargylglycine Incorporation
For researchers, scientists, and drug development professionals, the precise identification and quantification of newly synthesized proteins is paramount to understanding cellular responses to stimuli and the mechanisms of drug action. The incorporation of bioorthogonal non-canonical amino acids, such as propargylglycine (B1618536), into proteins, followed by mass spectrometry analysis, has emerged as a powerful tool for this purpose. This guide provides an objective comparison of the propargylglycine-based Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) method with other widely used techniques for monitoring protein synthesis, supported by experimental data and detailed protocols.
The BONCAT methodology, which utilizes the methionine analog L-homopropargylglycine (HPG) or its counterpart L-azidohomoalanine (AHA), allows for the selective enrichment and identification of proteins synthesized within a specific timeframe.[1][2] This is achieved through the metabolic incorporation of the non-canonical amino acid, followed by a highly specific "click chemistry" reaction to attach a reporter tag for purification and subsequent mass spectrometric analysis.[3][4]
This guide will compare the BONCAT technique, with a focus on propargylglycine, against two other prevalent methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and O-propargyl-puromycin (OPP) labeling. We will delve into their respective workflows, performance metrics, and provide detailed experimental protocols to assist researchers in selecting the most suitable approach for their experimental needs.
Performance Comparison: BONCAT vs. SILAC vs. OPP
The choice of method for monitoring new protein synthesis depends on various factors, including the desired temporal resolution, the cell type or organism under investigation, and the specific experimental question. The following tables summarize the key performance characteristics of BONCAT (with propargylglycine), SILAC, and OPP labeling based on available experimental data.
| Performance Metric | BONCAT (Propargylglycine) | SILAC | O-propargyl-puromycin (OPP) | References |
| Principle | Metabolic incorporation of a non-canonical amino acid (propargylglycine) followed by bioorthogonal click chemistry for tagging and enrichment of newly synthesized proteins. | Metabolic incorporation of stable isotope-labeled amino acids to differentiate between pre-existing and newly synthesized protein populations. | Incorporation of a puromycin (B1679871) analog (OPP) at the C-terminus of nascent polypeptide chains, leading to their termination and release, followed by click chemistry for tagging. | [1][5][6] |
| Temporal Resolution | High (minutes to hours), enabling pulse-chase experiments to track protein synthesis dynamics. | Lower (hours to days), as complete labeling of the proteome is often required for accurate quantification. Pulsed SILAC (pSILAC) offers higher temporal resolution. | High (minutes to hours), allowing for the capture of rapid changes in protein synthesis. | [2][7][8] |
| Selectivity for Newly Synthesized Proteins | High, due to the specific enrichment of tagged proteins. | Moderate to High. pSILAC can distinguish new from old proteins, but without enrichment, the signal from new proteins can be masked by abundant pre-existing proteins. | High, as OPP is incorporated into actively translating ribosomes. | [9][10] |
| Number of Protein Identifications | High. The enrichment step allows for the identification of low-abundance newly synthesized proteins. | High. Can provide a comprehensive snapshot of the proteome, but identification of low-abundance new proteins can be challenging without enrichment. | High. The enrichment of OPP-labeled peptides allows for deep proteomic coverage of the nascent proteome. | [8][11][12] |
| Quantitative Accuracy | Good. Can be combined with isotopic labeling strategies (e.g., BONCAT-SILAC) for enhanced quantitative accuracy. | High. Considered a gold standard for quantitative proteomics due to the co-analysis of differentially labeled samples. | Good. Can be combined with isotopic labeling for improved quantitative accuracy. | [8][13] |
| Reproducibility | Good. The specific and efficient click chemistry reaction contributes to reproducible results. | High. The metabolic labeling approach is generally highly reproducible. | Good. The efficiency of OPP incorporation and click chemistry is generally consistent. | [13][14] |
| Cellular Perturbation | Minimal. Propargylglycine is generally well-tolerated by cells, although high concentrations or prolonged exposure can affect cell metabolism. | Minimal. Cells generally tolerate stable isotope-labeled amino acids well. | Can be cytotoxic as it terminates translation. The concentration and duration of labeling need to be carefully optimized. | [5][10][12] |
Experimental Workflows
To provide a clear understanding of the practical implementation of each technique, the following section outlines the key steps involved in BONCAT, SILAC, and OPP labeling for mass spectrometry-based analysis.
BONCAT (Propargylglycine) Workflow
The BONCAT workflow involves the metabolic labeling of cells with propargylglycine, followed by cell lysis, click chemistry to attach a biotin (B1667282) tag, enrichment of biotinylated proteins, and finally, mass spectrometry analysis.
SILAC Workflow
The SILAC workflow involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The cell populations are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry to determine the relative abundance of proteins.
O-propargyl-puromycin (OPP) Workflow
The OPP workflow involves a short pulse with OPP to label nascent polypeptide chains. The labeled proteins are then tagged with biotin via click chemistry, enriched, and analyzed by mass spectrometry.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments discussed in this guide. These protocols are intended to serve as a starting point and may require optimization based on the specific cell type and experimental conditions.
Protocol 1: BONCAT with Propargylglycine for Mass Spectrometry
1. Metabolic Labeling:
-
Culture cells to the desired confluency.
-
For adherent cells, replace the growth medium with methionine-free medium supplemented with L-homopropargylglycine (HPG) at a final concentration of 25-50 µM. For suspension cells, pellet the cells and resuspend in the labeling medium.[15]
-
Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
2. Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in a buffer containing a strong denaturant (e.g., 1% SDS in PBS) and protease inhibitors.
-
Sonicate the lysate to shear genomic DNA and reduce viscosity.
-
Clarify the lysate by centrifugation.
3. Click Chemistry:
-
To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide probe, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).[15][16]
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
4. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea, and detergent-containing buffers) to remove non-specifically bound proteins.
5. On-bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.
6. Mass Spectrometry Analysis:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
Protocol 2: SILAC for Quantitative Proteomics
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
For the "light" population, use standard growth medium.
-
For the "heavy" population, use a custom SILAC medium lacking lysine (B10760008) and arginine, supplemented with stable isotope-labeled lysine (e.g., 13C6, 15N2-Lys) and arginine (e.g., 13C6, 15N4-Arg).[17][18]
-
Passage the cells in the respective media for at least five cell divisions to ensure complete incorporation of the labeled amino acids.[19]
2. Sample Preparation:
-
Harvest both cell populations and count the cells to ensure equal numbers.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Lyse the combined cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
3. Protein Digestion:
-
Take a defined amount of protein from the mixed lysate.
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
4. Mass Spectrometry Analysis:
-
Desalt the resulting peptide mixture.
-
Analyze the peptides by LC-MS/MS.
-
During data analysis, the mass shift between the "light" and "heavy" peptides is used to determine the relative abundance of each protein.[5]
Protocol 3: O-propargyl-puromycin (OPP) Labeling for Mass Spectrometry
1. OPP Labeling:
-
Culture cells to the desired confluency.
-
Add O-propargyl-puromycin (OPP) to the culture medium at a final concentration of 20-50 µM.[13][20]
-
Incubate for a short period (e.g., 15-60 minutes) at 37°C.[8]
2. Cell Lysis and Click Chemistry:
-
Follow the same procedures for cell lysis and click chemistry as described in the BONCAT protocol (Protocol 1, steps 2 and 3), using a biotin-azide probe.[6]
3. Enrichment and Digestion:
-
Follow the same procedures for enrichment of biotinylated proteins and on-bead digestion as described in the BONCAT protocol (Protocol 1, steps 4 and 5).[10]
4. Mass Spectrometry Analysis:
-
Analyze the resulting peptides by LC-MS/MS as described in the BONCAT protocol (Protocol 1, step 6).
Conclusion
The validation of propargylglycine incorporation into proteins via mass spectrometry, primarily through the BONCAT technique, offers a robust and specific method for studying newly synthesized proteins. When compared to alternatives like SILAC and OPP labeling, BONCAT provides an excellent balance of high temporal resolution, selectivity, and deep proteome coverage, with minimal cellular perturbation. SILAC remains the gold standard for quantitative accuracy across the entire proteome, while OPP labeling is a powerful tool for capturing very rapid changes in protein synthesis. The choice of the optimal method will ultimately depend on the specific research question and the experimental system. This guide provides the necessary information for researchers to make an informed decision and successfully implement these powerful techniques in their studies of the dynamic proteome.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Protein synthesis monitoring - residue-selective - Jena Bioscience [jenabioscience.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 6. pnas.org [pnas.org]
- 7. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 8. Effective Method for Accurate and Sensitive Quantitation of Rapid Changes of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative analysis of differentially secreted proteins in serum-free and serum-containing media by using BONCAT and pulsed SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct comparison of MS-based label-free and SILAC quantitative proteome profiling strategies in primary retinal Müller cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. OPP Labeling Enables Total Protein Synthesis Quantification in CHO Production Cell Lines at the Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. jenabioscience.com [jenabioscience.com]
- 17. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the specificity of DL-Propargylglycine for CSE over cystathionine β-synthase (CBS).
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:
DL-Propargylglycine (PAG) is a widely utilized pharmacological tool for inhibiting the activity of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway and a significant producer of endogenous hydrogen sulfide (B99878) (H₂S). Understanding the specificity of PAG is crucial for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comprehensive comparison of PAG's inhibitory effects on CSE versus its closely related enzyme, cystathionine β-synthase (CBS), supported by experimental data.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the quantitative data on the inhibitory effect of this compound on recombinant human CSE and CBS activity. The data is extracted from a key study that systematically evaluated the selectivity of various inhibitors.[1][2][3][4]
| Inhibitor | Target Enzyme | IC₅₀ Value (μM) | Reference |
| This compound (PAG) | Cystathionine γ-lyase (CSE) | 40 ± 8 | Asimakopoulou et al., 2013[1][2][3][4] |
| This compound (PAG) | Cystathionine β-synthase (CBS) | > 1000 (No significant inhibition observed up to 1 mM) | Asimakopoulou et al., 2013[5] |
Key Finding: The experimental data demonstrates that this compound is a selective inhibitor of CSE, with a measured IC₅₀ of 40 ± 8 μM. In contrast, PAG shows no significant inhibitory activity against CBS at concentrations up to 1 mM, highlighting its specificity for CSE.[1][2][3][4][5]
Experimental Protocols
The following methodologies are based on the key experiments conducted to determine the specificity of this compound.
Expression and Purification of Recombinant Human CSE and CBS
-
Expression System: Human CSE and CBS enzymes were expressed in Escherichia coli as fusion proteins with Glutathione S-transferase (GST).
-
Purification: The expressed fusion proteins were purified from bacterial lysates using affinity chromatography.
Measurement of Enzyme Activity (H₂S Production)
The activity of both CSE and CBS was determined by measuring the rate of hydrogen sulfide (H₂S) production using the methylene (B1212753) blue method.[1][2][3][4] This colorimetric assay is a standard method for quantifying H₂S.
-
Reaction Mixture: The reaction was initiated by adding the purified enzyme to a reaction mixture containing L-cysteine as the substrate.
-
Detection: The H₂S produced in the enzymatic reaction reacts with N,N-dimethyl-p-phenylenediamine and ferric chloride in the presence of trichloroacetic acid to form methylene blue.
-
Quantification: The amount of methylene blue formed is proportional to the amount of H₂S produced and is quantified spectrophotometrically by measuring the absorbance at a specific wavelength.
Enzyme Inhibition Assay
To determine the inhibitory effect of this compound, the enzyme activity assay was performed in the presence of varying concentrations of the inhibitor.
-
Procedure: Purified CSE or CBS was incubated with different concentrations of PAG.
-
IC₅₀ Determination: The concentration of PAG that resulted in a 50% reduction in enzyme activity (IC₅₀) was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central roles of CSE and CBS in the transsulfuration pathway and the production of hydrogen sulfide.
Caption: Overview of the Transsulfuration Pathway.
Caption: Experimental Workflow for Inhibitor Specificity.
Based on the available experimental data, this compound demonstrates a high degree of specificity for cystathionine γ-lyase over cystathionine β-synthase. This selectivity makes PAG a valuable pharmacological tool for investigating the specific roles of CSE in various physiological and pathological processes. However, researchers should remain aware of potential off-target effects on other pyridoxal-5'-phosphate (PLP)-dependent enzymes, especially when using high concentrations of the inhibitor. The provided experimental protocols and workflows offer a foundational approach for the validation and characterization of enzyme inhibitors in drug discovery and development.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of H₂S Measurements Following DL-Propargylglycine Treatment
For Immediate Release
This guide provides a comparative analysis of common methods for measuring hydrogen sulfide (B99878) (H₂S) levels following treatment with DL-Propargylglycine (PAG), a known inhibitor of the H₂S-producing enzyme cystathionine (B15957) γ-lyase (CSE). Designed for researchers, scientists, and drug development professionals, this document outlines the performance of various detection techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Hydrogen sulfide is an important gasotransmitter involved in a multitude of physiological and pathological processes.[1][2] The enzymatic synthesis of H₂S in mammalian tissues is primarily carried out by three enzymes: cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[1] To investigate the specific roles of H₂S produced by CSE, researchers frequently employ this compound (PAG), an irreversible inhibitor of this enzyme.[3] Accurate and reliable measurement of the resulting decrease in H₂S levels is critical for interpreting experimental outcomes. This guide explores and compares several widely used H₂S detection methods in the context of PAG treatment.
Comparative Analysis of H₂S Detection Methods
The selection of an appropriate H₂S measurement technique depends on various factors, including the biological sample type, the required sensitivity and selectivity, and the available instrumentation. Below is a summary of commonly employed methods for H₂S quantification after PAG-induced inhibition of CSE.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| Monobromobimane (B13751) (MBB) Assay with RP-HPLC | Derivatization of H₂S with MBB to form a stable, fluorescent product (sulfide-dibimane), which is then separated and quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5][6] | High sensitivity and specificity for H₂S.[4][6] Allows for the differentiation of various sulfide pools (free, acid-labile, and bound).[4] The resulting sulfide-dibimane product is very stable over time.[6] | Requires specialized HPLC equipment. The derivatization process can be influenced by pH, oxygen tension, and light.[4] | 2 nM[4][6] |
| Methylene (B1212753) Blue Assay | Reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions under acidic conditions to form the stable blue dye, methylene blue, which is quantified spectrophotometrically.[7] | Simple, cost-effective, and does not require sophisticated instrumentation.[7] | Lower sensitivity compared to other methods.[6] Can be prone to interference from other sulfur-containing compounds. The use of strong acid can lead to the release of H₂S from acid-labile pools, potentially causing inaccurate measurements of free H₂S.[2] | Low µM range |
| Electrochemical Sensors (e.g., H₂S-selective electrodes) | Amperometric or potentiometric detection of H₂S based on its electrochemical oxidation or its interaction with a selective membrane.[7][8] | Enables real-time, continuous monitoring of H₂S levels.[7] High sensitivity. | Can be susceptible to interference from other electroactive species. The sensor surface can be prone to fouling by biological macromolecules. | Nanomolar to low micromolar range[1][9] |
| Fluorescent Probes | "Turn-on" or ratiometric fluorescence response upon selective reaction with H₂S.[10][11][12][13][14] | High sensitivity and selectivity.[10][11] Allows for in situ imaging and real-time detection of H₂S in living cells and tissues.[12] | Signal can be affected by autofluorescence and photobleaching. Some probes may lack specificity and react with other biological thiols.[10] | Nanomolar range[10][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: H₂S signaling pathway and the inhibitory action of PAG.
References
- 1. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Electrochemical Sensing of Hydrogen Sulfide Traces in Biological Samples (Supporting Information) - J-STAGE Data - Figshare [jstagedata.jst.go.jp]
- 10. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Nascent Proteome Analysis: Isotopic Labeling with DL-Propargylglycine versus Standard Methods
For researchers, scientists, and drug development professionals delving into the dynamic world of the proteome, the ability to specifically label and quantify newly synthesized proteins is paramount. This guide provides an objective comparison of isotopic labeling using DL-Propargylglycine (PPG) for quantitative proteomics, pitting it against the established alternative, L-azidohomoalanine (AHA), and the gold-standard quantitative technique, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). This comparison is supported by experimental data to empower informed decisions in experimental design.
Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for identifying newly synthesized proteins. This method involves the metabolic incorporation of a non-canonical amino acid containing a bio-orthogonal handle (an alkyne or an azide) into proteins. This handle allows for the selective chemical tagging of these nascent proteins, enabling their visualization and enrichment. This compound (PPG), an alkyne-containing methionine analog, and L-azidohomoalanine (AHA), an azide-containing analog, are the two most commonly used non-canonical amino acids for BONCAT.
Performance Face-Off: PPG vs. AHA in BONCAT
The choice between PPG and AHA can significantly impact the outcome of a BONCAT experiment. A key study in E. coli provides valuable insights into their respective performances.
| Parameter | L-Propargylglycine (HPG) | L-Azidohomoalanine (AHA) | Reference |
| Incorporation Rate (Auxotrophic E. coli) | ~70-80% | ~50% | [1][2] |
| Incorporation Rate (Prototrophic E. coli) | ~70-80% | 30-40% (initially), dropping to <10% over time | [1][2] |
| Effect on Protein Expression (E. coli) | Lower overall protein expression compared to AHA and pMet | Higher protein expression levels compared to HPG | [1][2] |
| Cellular Perturbation (Mammalian Cells) | Data not available in the searched literature | Can induce cellular stress and apoptosis-related pathways. Affects the expression of 15-39% of proteins detected in the secretome. | [3] |
It is important to note that while PPG (often referred to as Homopropargylglycine or Hpg in literature) demonstrates a higher and more stable incorporation rate in E. coli compared to AHA, it may also lead to lower overall protein expression.[1][2] Conversely, while AHA may be incorporated less efficiently, it appears to have a less pronounced impact on the overall rate of protein synthesis in this model organism.[1][2] However, in mammalian cells, AHA has been shown to induce cellular stress responses, a factor that must be considered when interpreting results.[3] The comparative effects of PPG on mammalian cellular physiology remain to be fully elucidated in the literature reviewed.
The Quantitative Edge: Isotopic PPG as an Internal Standard
For true quantitative analysis, an internal standard is essential to control for variability in sample processing and mass spectrometry analysis. This is where isotopically labeled ("heavy") amino acids come into play. Similar to the well-established SILAC methodology, "heavy" PPG, in which atoms are replaced with their heavier isotopes (e.g., ¹³C or ²H), can be used as a spike-in control.
The workflow involves labeling the experimental sample with "light" (natural isotope abundance) PPG and adding a known amount of a protein lysate from cells labeled with "heavy" PPG. The ratio of the signal intensities of the "light" and "heavy" peptides in the mass spectrometer then provides a precise measure of the relative abundance of the newly synthesized proteins.
While the synthesis of isotopically labeled amino acids such as deuterated or ¹³C-labeled PPG is feasible, their commercial availability for routine laboratory use is a practical consideration. Several chemical suppliers offer custom synthesis services for such labeled compounds.
Workflow Comparison: BONCAT with PPG vs. SILAC
Here, we compare the experimental workflows of BONCAT using PPG and the traditional SILAC method.
BONCAT with this compound Workflow
Caption: BONCAT workflow using "light" and "heavy" this compound.
SILAC Workflow
Caption: Standard SILAC workflow for quantitative proteomics.
Key Experimental Protocols
BONCAT Protocol with this compound
-
Cell Culture and Labeling:
-
Culture cells to ~70-80% confluency.
-
Wash cells with methionine-free medium.
-
Incubate cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine stores.
-
Replace with methionine-free medium supplemented with this compound (typically 25-50 µM) and continue incubation for the desired labeling period (e.g., 1-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Quantify total protein concentration using a standard assay (e.g., BCA assay).
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide probe, a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).
-
Incubate at room temperature for 1-2 hours.
-
-
Affinity Purification:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide).
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides for LC-MS/MS analysis.
-
SILAC Protocol
-
Cell Culture and Labeling:
-
Adapt two populations of cells to grow in either "light" medium (containing natural abundance amino acids, e.g., Arginine and Lysine) or "heavy" medium (containing stable isotope-labeled amino acids, e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). This typically requires at least 5-6 cell doublings for complete incorporation.
-
-
Experimental Treatment:
-
Apply the experimental treatment to the "heavy" labeled cells while the "light" labeled cells serve as a control.
-
-
Cell Lysis and Mixing:
-
Lyse both cell populations separately.
-
Quantify the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the mixed protein sample with trypsin.
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic labels.
-
Conclusion: Choosing the Right Tool for the Job
The choice between PPG-based BONCAT and SILAC depends on the specific research question and experimental constraints.
-
BONCAT with PPG is ideal for pulse-labeling experiments aimed at capturing a snapshot of the proteome being synthesized in a specific time window. Its major advantage is the ability to enrich for newly synthesized proteins, thereby reducing sample complexity and enabling the detection of low-abundance proteins. The use of an isotopic PPG control transforms this into a robust quantitative method.
-
SILAC is the gold standard for steady-state quantitative proteomics , comparing the entire proteome between two or more conditions. It offers high accuracy and precision but requires a longer labeling period and may not be suitable for all cell types or for studying rapid changes in protein synthesis.
For researchers focused on the dynamics of protein synthesis in response to stimuli or during specific cellular processes, BONCAT with isotopic this compound offers a powerful and quantitative approach. While considerations around cellular perturbation and the commercial availability of the isotopic label are important, the technique's ability to provide a time-resolved view of the proteome makes it an invaluable tool in the modern proteomics arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Light-Activated Proteomic Labeling via Photocaged Bioorthogonal Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of cellular transcriptome and proteome composition by azidohomoalanine—implications on click chemistry–based secretome analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DL-Propargylglycine and Other In Vivo H2S Inhibitors
In the expanding field of gasotransmitter research, hydrogen sulfide (B99878) (H2S) has emerged as a critical signaling molecule with diverse physiological roles.[1][2] To elucidate its complex functions, researchers rely on pharmacological inhibitors that can modulate its endogenous production. This guide provides a detailed comparison of the in vivo effects of DL-Propargylglycine (PAG), a widely used inhibitor of cystathionine (B15957) γ-lyase (CSE), with other common H2S synthesis inhibitors, namely Aminooxyacetic acid (AOAA) and β-cyanoalanine (BCA).
Data Presentation: Comparative Efficacy and Specificity
The selection of an appropriate H2S inhibitor is crucial for the specific and effective modulation of H2S levels in vivo. The following table summarizes the key characteristics and comparative efficacy of PAG, AOAA, and BCA.
| Inhibitor | Primary Target Enzyme(s) | Secondary Target(s) | In Vitro IC50 (CSE) | In Vivo Dosage (Rodent Models) | Key In Vivo Observations |
| This compound (PAG) | Cystathionine γ-lyase (CSE) | - | 40 µM[3][4] | 25-50 mg/kg[5] | Chronic administration can lead to elevated blood pressure.[5] Can protect against myocardial injury in certain pathological models.[6] |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) | Cystathionine γ-lyase (CSE) | 1.1 µM[3][4] | 9 mg/kg (prodrugs at lower doses)[7] | More potent inhibitor of CSE than PAG and BCA in vitro.[3][4] Prodrugs show enhanced antiproliferative effects in cancer models.[7] |
| β-cyanoalanine (BCA) | Cystathionine γ-lyase (CSE) | - | 14 µM[3][4] | 50 mg/kg[5] | More potent CSE inhibitor than PAG in vitro.[3][4] Used in studies of hemorrhagic shock.[5] |
Experimental Protocols
Detailed and reproducible experimental design is paramount in pharmacological studies. Below are representative protocols for the in vivo administration of H2S inhibitors in rodent models.
General Protocol for Inhibitor Administration and Sample Collection
-
Animal Model: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals should be housed under standard laboratory conditions with free access to food and water.
-
Inhibitor Preparation:
-
This compound (PAG): Dissolve in sterile saline (0.9% NaCl) for intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Aminooxyacetic acid (AOAA): Prepare solutions in sterile saline. Due to its lower potency and potential for side effects, prodrug formulations may be considered for enhanced efficacy.[7]
-
β-cyanoalanine (BCA): Dissolve in sterile saline for i.p. or i.v. administration.
-
-
Administration:
-
Monitoring and Sample Collection:
-
Monitor physiological parameters such as blood pressure and heart rate.
-
At the designated time point post-injection, euthanize the animals according to approved protocols.
-
Collect blood samples via cardiac puncture for plasma H2S measurement.
-
Harvest tissues of interest (e.g., liver, heart, brain), snap-freeze in liquid nitrogen, and store at -80°C for subsequent analysis of H2S synthesizing enzyme activity and protein expression.[5]
-
Measurement of H2S Levels
The methylene (B1212753) blue method is a standard colorimetric assay for quantifying H2S levels in plasma and tissue homogenates.
-
Reagents: Zinc acetate (B1210297), N,N-dimethyl-p-phenylenediamine sulfate (B86663), ferric chloride, trichloroacetic acid.
-
Procedure:
-
Add plasma or tissue homogenate to a solution of zinc acetate to trap H2S as zinc sulfide.
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride to initiate the color-forming reaction.
-
Stop the reaction with trichloroacetic acid.
-
Centrifuge the samples to pellet proteins.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate H2S concentration using a standard curve prepared with sodium hydrosulfide (B80085) (NaHS).
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of H2S inhibition and the experimental process, the following diagrams are provided.
Caption: H2S biosynthesis, inhibition, and downstream signaling pathways.
Caption: A typical experimental workflow for in vivo H2S inhibitor studies.
Concluding Remarks
This compound is a valuable tool for studying the physiological roles of CSE-derived H2S. However, researchers must consider its specificity and potential off-target effects. As the data indicates, BCA offers higher potency for CSE inhibition in vitro, while AOAA, though traditionally viewed as a CBS inhibitor, is a potent inhibitor of CSE as well.[3][4] The development of novel inhibitors and prodrug strategies, such as those for AOAA, is paving the way for more targeted and effective modulation of H2S signaling in both basic research and therapeutic applications.[7] Careful selection of the appropriate inhibitor, based on the specific research question and experimental model, is essential for obtaining reliable and interpretable results.
References
- 1. Hydrogen sulfide in signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of hydrogen sulphide in haemorrhagic shock in the rat: protective effect of inhibitors of hydrogen sulphide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Novel Aminooxyacetic Acid Prodrugs in Colon Cancer Models: Towards Clinical Translation of the Cystathionine β-Synthase Inhibition Concept [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The effect of the long-term inhibition of hydrogen sulfide production on the reactivity of the cardiovascular system in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating DL-Propargylglycine Experiment Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
DL-Propargylglycine (PPG) is a widely utilized irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S). Experiments using PPG are crucial for elucidating the role of the CSE/H₂S signaling pathway in various physiological and pathological processes. However, to ensure the robustness and specificity of findings derived from PPG-based studies, it is imperative to employ orthogonal methods for validation. This guide provides a comparative overview of alternative approaches to corroborate experimental results, complete with supporting data and detailed protocols.
The Importance of Orthogonal Validation
Pharmacological inhibitors can sometimes exhibit off-target effects or produce compensatory responses in biological systems. Therefore, relying solely on PPG to implicate the CSE/H₂S pathway in a specific outcome can be inconclusive. Orthogonal methods, which interrogate the same biological question through different mechanisms, provide independent lines of evidence, thereby strengthening the validity of the research findings. This guide explores three primary orthogonal approaches: alternative pharmacological inhibition, genetic manipulation of CSE expression, and direct measurement of H₂S and its downstream signaling events.
Comparative Analysis of Validation Methods
To facilitate a clear comparison, the following table summarizes the key characteristics and findings associated with PPG and its orthogonal validation methods.
| Method | Principle | Key Quantitative Data | Advantages | Limitations |
| This compound (PPG) | Irreversible pharmacological inhibition of cystathionine γ-lyase (CSE). | IC₅₀ for human CSE: 40 ± 8 µM.[1] | Readily available, easy to use in vitro and in vivo. | Potential for off-target effects; may not be completely selective for CSE over other H₂S-producing enzymes like cystathionine β-synthase (CBS). |
| Alternative Pharmacological Inhibitors | Pharmacological inhibition of CSE using compounds with different chemical structures or mechanisms. | β-Cyanoalanine (BCA): IC₅₀ for human CSE: 14 ± 0.2 µM.[1] | Provides evidence that the observed effect is not due to a specific chemical scaffold of PPG. | May also have off-target effects; selectivity for CSE over CBS can be a concern. |
| Genetic Knockdown/Knockout of CSE | Reduction or elimination of CSE protein expression using techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing. | Cth Knockout Mice: Exhibit significantly lower H₂S levels and altered physiological responses, such as changes in blood pressure, compared to wild-type mice.[2][3] | Highly specific to the target enzyme (CSE), minimizing off-target concerns. | Technically more complex and time-consuming to implement than pharmacological inhibition; potential for developmental compensation in knockout models. |
| Direct H₂S/CSE Activity Measurement | Quantification of H₂S levels in biological samples or direct measurement of CSE enzymatic activity. | Gas Chromatography: Can detect H₂S levels with a sensitivity of ~15 pg (0.5 pmol) per injected sample.[4] | Provides direct evidence of target engagement and functional consequence of inhibition. | Can be technically challenging; H₂S is a volatile and reactive molecule, requiring specialized handling and equipment. |
| Downstream Signaling Analysis | Measurement of downstream effects of H₂S signaling, such as protein persulfidation. | ProPerDP Method: Quantified 1.52 ± 0.6 µg/mg of protein persulfides in HEK293 cells.[5] | Confirms the impact on the signaling pathway downstream of H₂S production. | Persulfidation is a dynamic post-translational modification that can be challenging to detect and quantify accurately. |
Experimental Protocols
This section provides detailed methodologies for the key orthogonal experiments discussed.
Alternative Pharmacological Inhibition with β-Cyanoalanine (BCA)
Objective: To inhibit CSE activity using an alternative pharmacological agent to validate findings observed with PPG.
Methodology:
-
Preparation of BCA Solution: Dissolve β-cyanoalanine in an appropriate solvent (e.g., cell culture medium, saline for in vivo studies) to the desired stock concentration. Further dilute to the final working concentration just before use.
-
Cell Culture/Animal Treatment:
-
In Vitro: Treat cells with varying concentrations of BCA (e.g., 1-100 µM) for the desired duration, alongside a vehicle control.
-
In Vivo: Administer BCA to animals via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose.
-
-
Assessment of Outcome: Measure the same biological endpoint as in the original PPG experiment (e.g., cell viability, protein expression, physiological parameter).
Genetic Knockdown of CSE using siRNA
Objective: To specifically reduce the expression of CSE to validate that the effects of PPG are on-target.
Methodology:
-
siRNA Design and Synthesis: Design or purchase at least two independent siRNAs targeting the mRNA of the gene encoding CSE (CTH in humans). A non-targeting siRNA should be used as a negative control.
-
Cell Transfection:
-
Plate cells to be 50-70% confluent on the day of transfection.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Add the complexes to the cells and incubate for 24-72 hours.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Isolate RNA from the cells and perform reverse transcription followed by qPCR to quantify the reduction in CTH mRNA levels.
-
Western Blotting: Lyse the cells and perform Western blot analysis using an anti-CSE antibody to confirm the reduction in CSE protein levels. An antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
-
Phenotypic Analysis: Perform the same experimental assay as with PPG treatment to determine if the knockdown of CSE recapitulates the observed phenotype.
Measurement of CSE Activity (Lead Sulfide Precipitation Assay)
Objective: To directly measure the enzymatic activity of CSE in biological samples following treatment with PPG or an orthogonal method.
Methodology:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing HEPES buffer (pH 7.4), L-cysteine (substrate), and lead acetate.
-
Enzyme Reaction: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the cell lysate or tissue homogenate.
-
Spectrophotometric Measurement: Monitor the formation of lead sulfide (PbS), a black precipitate, by measuring the increase in absorbance at 390 nm over time.
-
Calculation of Activity: Calculate the specific activity of CSE using the molar extinction coefficient of PbS (5500 M⁻¹cm⁻¹).[6]
Detection of Protein Persulfidation (Tag-Switch Method)
Objective: To assess the downstream effects of CSE inhibition by measuring changes in protein persulfidation.
Methodology:
-
Cell Lysis and Protein Preparation: Lyse cells under non-reducing conditions to preserve persulfides.
-
Blocking of Free Thiols: Block free cysteine thiols with a suitable alkylating agent.
-
Reduction of Persulfides: Selectively reduce the persulfide bond to generate a free thiol.
-
Labeling of Newly Formed Thiols: Label the newly exposed thiols with a reporter molecule (e.g., a fluorescent tag or biotin).
-
Detection and Quantification:
-
Fluorescence Imaging/Gel Electrophoresis: Visualize and quantify the labeled proteins using fluorescence microscopy or in-gel fluorescence scanning.
-
Western Blotting (for biotin-labeled proteins): Perform a streptavidin blot to detect biotinylated proteins.
-
Visualizing the Validation Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
By integrating these orthogonal methods into your research workflow, you can significantly enhance the confidence in and impact of your findings related to the CSE/H₂S signaling pathway. This rigorous approach to validation is essential for advancing our understanding of H₂S biology and its therapeutic potential.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CTH/MPST double ablation results in enhanced vasorelaxation and reduced blood pressure via upregulation of the eNOS/sGC pathway [frontiersin.org]
- 4. aminoethoxyvinylglycine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Biology and therapeutic potential of hydrogen sulfide and hydrogen sulfide-releasing chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS/MS and Alternative Methods for Confirming Propargylglycine-Labeled Peptides
For researchers, scientists, and drug development professionals, confirming the identity of peptides labeled with bioorthogonal handles like propargylglycine (B1618536) is a critical step in understanding protein dynamics and drug interactions. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with alternative techniques, supported by experimental data and detailed protocols.
The primary method for the definitive identification and quantification of propargylglycine-labeled peptides is LC-MS/MS. This powerful technique allows for the precise determination of the peptide sequence and the location of the propargylglycine modification. However, alternative methods such as in-gel fluorescence scanning and Western blotting can provide valuable, albeit less detailed, confirmation of labeling.
This guide will delve into the experimental workflows of these techniques, present quantitative data to compare their performance, and provide detailed protocols to enable researchers to select the most appropriate method for their experimental needs.
Comparison of Identification and Quantification Methods
The choice of method for analyzing propargylglycine-labeled peptides depends on the specific research question, the required level of detail, and the available instrumentation. While LC-MS/MS provides the most comprehensive data, in-gel fluorescence and Western blotting offer simpler, more accessible alternatives for initial validation and qualitative assessment.
| Feature | LC-MS/MS | In-Gel Fluorescence | Western Blotting |
| Identification | Definitive peptide sequence and modification site | Confirms labeling of proteins of a certain molecular weight | Confirms labeling of a specific target protein |
| Quantification | Relative and absolute quantification | Relative quantification of labeled proteins | Semi-quantitative |
| Sensitivity | High (femtomole to attomole range)[1] | Moderate (low femtomole range)[1] | Moderate to high, antibody-dependent |
| Throughput | High | Moderate | Low to moderate |
| Instrumentation | Mass spectrometer | Fluorescence gel imager | Western blot imaging system |
| Complexity | High | Low | Moderate |
Experimental Protocols
Detailed methodologies for each of the discussed techniques are provided below to facilitate their implementation in your research.
LC-MS/MS Analysis of Propargylglycine-Labeled Peptides
This protocol outlines the general workflow for the identification and quantification of propargylglycine-labeled peptides using LC-MS/MS.
1. Sample Preparation:
-
Lyse cells or tissues containing propargylglycine-labeled proteins in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a standard assay (e.g., BCA assay).
2. Click Chemistry Reaction:
-
To 100 µg of protein lysate, add an azide-functionalized reporter tag (e.g., biotin-azide or a fluorescent azide).
-
Add the click chemistry reaction cocktail, typically containing a copper(I) source (e.g., CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).
-
Incubate the reaction for 1-2 hours at room temperature.
3. Protein Precipitation and Digestion:
-
Precipitate the proteins to remove excess click chemistry reagents using methods such as acetone (B3395972) or TCA precipitation.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Dilute the sample to reduce the urea (B33335) concentration and digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
4. Peptide Enrichment (Optional, for biotin-tagged peptides):
-
If a biotin-azide tag was used, enrich the labeled peptides using streptavidin-coated beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides from the beads.
5. LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 StageTip or equivalent.
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
6. Data Analysis:
-
Search the raw MS data against a relevant protein database using a search engine like Mascot or MaxQuant.
-
Specify the mass shift corresponding to the propargylglycine and the reporter tag as a variable modification.
-
Identify and quantify the labeled peptides based on the fragmentation spectra and reporter ion intensities.
Alternative Method 1: In-Gel Fluorescence Scanning
This method allows for the visualization of propargylglycine-labeled proteins directly in a polyacrylamide gel.[2][3][4]
1. Sample Preparation and Click Chemistry:
-
Follow steps 1 and 2 of the LC-MS/MS protocol, using a fluorescent azide (B81097) (e.g., azide-TAMRA) for the click reaction.
2. SDS-PAGE:
-
Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.
-
Separate the proteins on a polyacrylamide gel.
3. In-Gel Fluorescence Scanning:
-
After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for the chosen fluorophore.[2][5]
-
A typical in-gel fluorescence pattern will show bands corresponding to the labeled proteins.[5]
4. Coomassie Staining:
-
After fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein profile and confirm equal loading.[2]
Alternative Method 2: Western Blotting
This technique is used to confirm the labeling of a specific protein of interest.
1. Sample Preparation and Click Chemistry:
-
Follow steps 1 and 2 of the LC-MS/MS protocol, using a biotin-azide for the click reaction.
2. SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
3. Blocking and Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection of Labeled Protein:
-
Wash the membrane with TBST.
-
Incubate the membrane with a streptavidin-HRP conjugate to detect the biotinylated (and thus propargylglycine-labeled) protein.
-
Wash the membrane with TBST.
5. Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in each protocol.
Quantitative Comparison with SILAC
| Feature | Propargylglycine + LC-MS/MS | SILAC + LC-MS/MS |
| Labeling Strategy | Bioorthogonal, targets newly synthesized proteins containing methionine analogs. | Metabolic, incorporates stable isotope-labeled amino acids (e.g., Arg, Lys) into all proteins. |
| Quantification | Relative quantification based on reporter ion intensity or label-free approaches. | Accurate relative quantification based on the ratio of heavy to light isotope-labeled peptides.[9] |
| Strengths | Can be used for pulse-chase experiments to study protein turnover. The small tag is less likely to perturb protein function.[1] | Highly accurate and reproducible for global proteome quantification.[10] Minimizes quantitative error by mixing samples early in the workflow.[6] |
| Limitations | Requires efficient incorporation of the non-canonical amino acid. Quantification can be more complex than SILAC. | Not suitable for all cell types (e.g., non-dividing cells may require modified protocols).[6] Can be expensive due to the cost of labeled amino acids. |
Note: The performance of each method is highly dependent on the specific experimental conditions, cell type, and instrumentation used. The data presented here is for general comparison.
Conclusion
The confirmation of propargylglycine-labeled peptides is achievable through several robust methods. LC-MS/MS stands as the gold standard for providing definitive identification and precise quantification. However, for initial screening, validation of labeling, or when access to a mass spectrometer is limited, in-gel fluorescence and Western blotting offer valuable and more accessible alternatives. The choice of methodology should be guided by the specific scientific question and the resources available. This guide provides the necessary information and protocols to make an informed decision and successfully implement the chosen technique.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Quantitative proteomics using SILAC: Principles, applications, and developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labels for Global Protein Synthesis Analysis: DL-Propargylglycine, L-Azidohomoalanine, and O-Propargyl-puromycin
For researchers, scientists, and drug development professionals, the accurate measurement of global protein synthesis is crucial for understanding cellular physiology, disease mechanisms, and drug action. This guide provides an objective comparison of three metabolic labels used to monitor nascent protein synthesis: DL-Propargylglycine (PPG), L-Azidohomoalanine (AHA), and O-Propargyl-puromycin (OPP).
This comparison focuses on their mechanisms of action, experimental workflows, and relative performance based on available data. While AHA and OPP are well-established tools for this application, the use of PPG for monitoring global protein synthesis is less documented, with most literature focusing on its role as an enzyme inhibitor. This guide presents the available information on each compound to aid researchers in selecting the most appropriate tool for their experimental needs.
At a Glance: Comparative Overview
| Feature | This compound (PPG) | L-Azidohomoalanine (AHA) | O-Propargyl-puromycin (OPP) |
| Mechanism of Action | Methionine or Glycine (B1666218) analog (presumed) incorporated during translation. | Methionine analog incorporated during translation.[1] | Tyrosyl-tRNA analog that terminates translation.[2][3] |
| Incorporation | Integrated into the elongating polypeptide chain. | Replaces methionine residues in the polypeptide chain.[1] | Covalently attaches to the C-terminus of the truncated polypeptide.[2] |
| Requirement for Met-free Media | Likely required for efficient incorporation as a Met analog. | Yes, methionine depletion is necessary for efficient labeling.[4] | No, can be used in complete media.[5] |
| Toxicity | Potential for off-target effects as a known enzyme inhibitor.[6] | Generally low toxicity reported at working concentrations.[7] | Can be cytotoxic at higher concentrations or with prolonged exposure due to translation inhibition.[8] |
| Click Chemistry Handle | Alkyne[9] | Azide[10] | Alkyne[5] |
In-Depth Analysis of Metabolic Labels
This compound (PPG)
This compound is a non-canonical amino acid containing an alkyne group, making it suitable for click chemistry applications.[9] While its primary documented role is as an irreversible inhibitor of cystathionine-γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) biosynthesis, its structural similarity to methionine and glycine suggests potential for incorporation into newly synthesized proteins.[6] However, there is a notable lack of direct experimental evidence and established protocols for its use in monitoring global protein synthesis in mammalian cells.
Mechanism of Action (Presumed): It is hypothesized that PPG may be recognized by the cellular translation machinery as an analog of methionine or glycine and incorporated into nascent polypeptide chains. The presence of the alkyne handle would then allow for the detection of these newly synthesized proteins via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Experimental Considerations: For efficient incorporation as a methionine analog, it would likely be necessary to culture cells in methionine-free medium to reduce competition from the natural amino acid.
L-Azidohomoalanine (AHA)
L-Azidohomoalanine is a widely used methionine analog that contains an azide (B81097) moiety.[10] It is recognized by the methionyl-tRNA synthetase and incorporated into proteins in place of methionine.[1]
Mechanism of Action: During protein synthesis, AHA is charged to the initiator and elongator tRNAs for methionine and is incorporated into the growing polypeptide chain. The azide group serves as a bioorthogonal handle for subsequent detection.
Experimental Considerations: To ensure efficient incorporation of AHA, it is crucial to deplete the intracellular pool of methionine by incubating cells in methionine-free medium prior to and during labeling.[4]
Data on Performance: AHA has been shown to be an effective tool for labeling nascent proteins with generally low toxicity at typical working concentrations.[7] However, the requirement for methionine starvation can itself induce cellular stress and alter the proteome, which should be considered when designing experiments.
O-Propargyl-puromycin (OPP)
O-Propargyl-puromycin is an analog of the antibiotic puromycin, which mimics the aminoacyl-tRNA molecule.[2] It contains a terminal alkyne group for click chemistry detection.[5]
Mechanism of Action: OPP enters the A-site of the ribosome during translation and is incorporated into the C-terminus of the elongating polypeptide chain. This incorporation results in the premature termination of translation and the release of a truncated, alkyne-labeled protein.[2][3]
Data on Performance: A key advantage of OPP is that it does not require methionine-free medium and can be used directly in complete cell culture medium.[5] This avoids the cellular stress associated with amino acid starvation. However, as a translation inhibitor, OPP can be cytotoxic, especially at high concentrations or with long incubation times.[8] Studies have also shown that puromycylated peptides are released from the ribosome and can diffuse away, which may affect the spatial localization of protein synthesis.[3]
Experimental Protocols
Detailed protocols for the use of AHA and OPP are well-established. A representative protocol for L-homopropargylglycine (HPG), a close analog of PPG, is also provided as a potential starting point for researchers interested in exploring PPG.
Protocol 1: Metabolic Labeling with L-Homopropargylglycine (HPG) in Mammalian Cells
This protocol is adapted for adherent mammalian cells and serves as a potential starting point for PPG optimization.
-
Cell Seeding: Plate cells to achieve 80-90% confluency on the day of the experiment.
-
Methionine Depletion: Aspirate the complete medium, wash cells once with pre-warmed PBS, and then incubate in methionine-free medium for 30-60 minutes.
-
HPG Labeling: Replace the depletion medium with HPG labeling medium (methionine-free medium supplemented with HPG, e.g., 50 µM). Incubate for 1-4 hours.[12]
-
Cell Harvesting and Lysis: Wash cells twice with cold PBS and lyse with an appropriate buffer.
-
Click Chemistry Reaction: The alkyne-labeled proteins in the cell lysate can then be conjugated to an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) using a CuAAC reaction.[12]
Protocol 2: Metabolic Labeling with L-Azidohomoalanine (AHA) in Mammalian Cells
-
Cell Seeding: Plate cells to achieve 70-80% confluency.
-
Methionine Depletion: Aspirate the growth medium, wash cells once with warm PBS, and incubate in methionine-free medium for 30-60 minutes.
-
AHA Labeling: Replace the starvation medium with AHA labeling medium (methionine-free medium supplemented with AHA, e.g., 50 µM). Incubate for 1-4 hours.[4]
-
Cell Harvesting and Lysis: Wash cells twice with ice-cold PBS and lyse with an appropriate buffer.
-
Click Chemistry Reaction: The azide-labeled proteins in the cell lysate are then conjugated to an alkyne-functionalized reporter molecule via a CuAAC reaction.
Protocol 3: Metabolic Labeling with O-Propargyl-puromycin (OPP) in Mammalian Cells
-
Cell Seeding: Plate cells to achieve the desired confluency.
-
OPP Labeling: Add OPP directly to the complete cell culture medium at the desired final concentration (e.g., 20-50 µM) and incubate for the desired labeling period (e.g., 30-60 minutes).[5]
-
Cell Harvesting and Lysis: Wash cells twice with cold PBS and lyse with an appropriate buffer.
-
Click Chemistry Reaction: The alkyne-labeled truncated proteins in the cell lysate are then conjugated to an azide-functionalized reporter molecule via a CuAAC reaction.
Visualizing the Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the mechanisms of action for each metabolic label.
Caption: Experimental workflow for L-Azidohomoalanine (AHA) labeling.
Caption: Experimental workflow for O-Propargyl-puromycin (OPP) labeling.
Caption: Simplified mechanism of AHA incorporation versus OPP-mediated termination.
Conclusion and Recommendations
The choice of metabolic label for monitoring global protein synthesis depends on the specific experimental goals and constraints.
-
L-Azidohomoalanine (AHA) is a reliable and well-characterized tool for labeling newly synthesized proteins. Its main drawback is the requirement for methionine-free media, which can be a confounding factor in some experimental systems.
-
O-Propargyl-puromycin (OPP) offers the significant advantage of being usable in complete media, thus avoiding the stress of amino acid starvation. However, its mode of action as a translation terminator can lead to cytotoxicity and may not be suitable for all applications, particularly those requiring long labeling times or studying the fate of full-length proteins.
-
This compound (PPG) presents a potential alternative with an alkyne handle for click chemistry. However, due to the lack of dedicated studies on its use for global protein synthesis labeling in mammalian cells, its efficiency, mechanism of incorporation, and potential off-target effects remain to be thoroughly characterized. Researchers considering PPG should be prepared to undertake significant optimization and validation experiments.
For most standard applications requiring the labeling of newly synthesized proteins, AHA and OPP remain the more established and predictable choices. The selection between these two will primarily depend on the tolerance of the experimental system to methionine deprivation versus translation inhibition. Further research is needed to validate the utility of this compound as a reliable tool for monitoring global protein synthesis.
References
- 1. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puromycin reactivity does not accurately localize translation at the subcellular level | eLife [elifesciences.org]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Treatment with surfactants enables quantification of translational activity by O-propargyl-puromycin labelling in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. danabiosci.com [danabiosci.com]
- 11. Protocol for visualizing newly synthesized proteins in primary mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison: DL-Propargylglycine and L-Methionine Analog Probes for Nascent Protein Analysis
For researchers, scientists, and drug development professionals engaged in proteomics and the study of cellular dynamics, the selection of appropriate tools for tracking newly synthesized proteins is critical. This guide provides a comprehensive, data-driven comparison of two widely used classes of metabolic labeling probes: DL-Propargylglycine and L-methionine analogs, primarily L-Azidohomoalanine (AHA).
The ability to distinguish newly synthesized proteins from the pre-existing proteome is fundamental to understanding how cells respond to various stimuli, stressors, and therapeutic interventions. Bioorthogonal non-canonical amino acid tagging (BONCAT) and fluorescent non-canonical amino acid tagging (FUNCAT) have emerged as powerful techniques for this purpose.[1][2] These methods rely on the cellular incorporation of amino acid analogs bearing bioorthogonal functional groups—typically an alkyne or an azide—into nascent polypeptide chains.[3] This guide delves into a side-by-side comparison of this compound, an alkyne-containing methionine analog, and L-Azidohomoalanine (AHA), an azide-containing counterpart, to inform the selection of the most suitable probe for specific research applications.
Executive Summary: Probe Selection at a Glance
| Feature | This compound (HPG) | L-Azidohomoalanine (AHA) | Key Considerations |
| Bioorthogonal Group | Alkyne | Azide | Determines the complementary click chemistry reagent (azide or alkyne-modified fluorophores/biotin). |
| Isomeric Form | Typically a racemic mixture (D- and L-isomers) | L-isomer | The D-isomer of propargylglycine (B1618536) can have off-target effects and potential toxicity.[4] |
| Incorporation Efficiency | Can be higher than AHA in some systems (e.g., 70-80% in E. coli).[5][6] | Generally efficient, but can be lower than HPG in certain contexts (~50% in E. coli).[5][6] | Efficiency is cell-type and condition-dependent. |
| Toxicity | The D-isomer can be metabolized by D-amino-acid oxidase to produce nephrotoxic compounds.[4] L-HPG is generally considered less toxic. | Generally considered to have low toxicity at working concentrations.[7] | Use of the pure L-isomer (L-HPG) is recommended to mitigate toxicity concerns associated with the D-isomer. |
| Click Chemistry Reaction | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[8] | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[9] | SPAAC avoids the use of a copper catalyst, which can be toxic to cells. |
| Primary Applications | BONCAT, FUNCAT, proteomics analysis of newly synthesized proteins.[10][11] | BONCAT, FUNCAT, proteomics analysis of newly synthesized proteins.[12][13] | Both are versatile probes for nascent protein labeling. |
Delving Deeper: A Quantitative Comparison
The performance of these probes can vary between different biological systems. Below is a summary of reported quantitative data from a study in E. coli.
| Parameter | L-Homopropargylglycine (L-HPG) | L-Azidohomoalanine (AHA) | Reference |
| Incorporation Rate (auxotrophic E. coli) | 70-80% | ~50% | [5][6] |
| Incorporation Rate (prototrophic E. coli) | ~80% | 30-40% (initially), decreasing over time | [6] |
| Effect on Protein Expression Levels | Lower protein expression levels compared to AHA and pMet | Higher protein expression levels than Hpg | [6] |
It is important to note that while L-HPG showed higher incorporation in this bacterial system, other studies suggest that in some mammalian cell lines, AHA may be incorporated more efficiently.[14] Empirical testing is often necessary to determine the optimal probe for a specific experimental setup.
The Critical Distinction: The "DL-" in this compound
This compound is a racemic mixture, containing both the D- and L-isomers of the amino acid. While the L-isomer (L-Homopropargylglycine or L-HPG) is the form recognized by the translational machinery and incorporated into proteins, the D-isomer is not.[3] However, the D-isomer is not inert. Research has shown that D-propargylglycine can be a substrate for D-amino-acid oxidase, an enzyme that metabolizes D-amino acids.[4] The metabolites produced from this reaction have been shown to be nephrotoxic in mice, causing damage to the proximal tubules of the kidney.[4]
This finding underscores a critical consideration for researchers: for in vivo studies or experiments where cellular health is paramount, the use of the purified L-isomer, L-Homopropargylglycine (L-HPG), is strongly recommended to avoid the potential confounding toxic effects of the D-isomer. For many in vitro applications with short incubation times, the toxicity of the D-isomer may be less of a concern, but the potential for off-target effects should still be considered.
Visualizing the Workflow: BONCAT and FUNCAT
The general experimental workflows for BONCAT and FUNCAT are similar for both types of probes, differing primarily in the click chemistry reagents used for detection.
Figure 1. Generalized workflow for BONCAT and FUNCAT experiments.
Signaling Pathway Analysis: Protein Synthesis Regulation
These probes are invaluable for studying the dynamics of protein synthesis in response to various cellular signals. A common application is to investigate how signaling pathways, such as the mTOR pathway, regulate translation.
Figure 2. Simplified mTOR signaling pathway leading to protein synthesis.
Experimental Protocols
General Protocol for Metabolic Labeling of Cultured Cells
This protocol provides a general framework. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental condition.
Materials:
-
Complete cell culture medium
-
Methionine-free medium
-
This compound or L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO or water)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (for BONCAT) or fixative (e.g., 4% paraformaldehyde for FUNCAT)
Procedure:
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed methionine-free medium and incubate for 30-60 minutes at 37°C. This step enhances the incorporation of the methionine analog.[15]
-
-
Metabolic Labeling:
-
Prepare the labeling medium by supplementing the methionine-free medium with the desired final concentration of this compound or L-AHA (typically 25-100 µM).
-
Aspirate the depletion medium and add the labeling medium to the cells.
-
Incubate for the desired period (e.g., 1-24 hours) at 37°C. The incubation time will depend on the turnover rate of the proteins of interest.
-
-
Cell Harvesting and Preparation:
-
Aspirate the labeling medium and wash the cells twice with cold PBS.
-
For BONCAT , proceed to cell lysis using a suitable lysis buffer containing protease inhibitors.
-
For FUNCAT , proceed to cell fixation and permeabilization according to standard immunofluorescence protocols.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysates (BONCAT)
Materials:
-
Protein lysate from metabolically labeled cells (1-2 mg/mL)
-
Azide- or Alkyne-Biotin tag
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand solution (e.g., 50 mM)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM)
-
PBS
Procedure:
-
To your protein lysate, add the azide- or alkyne-biotin tag to a final concentration of 100-200 µM.
-
Add CuSO₄ and the copper ligand in a 1:5 molar ratio (e.g., 1 mM CuSO₄ and 5 mM THPTA final concentrations).
-
Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
The biotin-tagged proteins are now ready for enrichment via streptavidin affinity purification.
Conclusion
Both this compound and L-methionine analog probes are powerful tools for the study of nascent proteomes. The choice between them should be guided by the specific requirements of the experiment. L-Azidohomoalanine offers the advantage of being compatible with copper-free click chemistry, which can be beneficial for live-cell imaging. This compound, when used as the purified L-isomer (L-HPG), has been shown to have higher incorporation efficiency in some systems. However, the potential toxicity of the D-isomer in the racemic DL-mixture is a significant drawback, particularly for in vivo applications. For robust and reliable results, it is crucial to consider these factors and, when possible, to use the purified L-isomers of these non-canonical amino acids.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. pnas.org [pnas.org]
- 3. Exploring ribosome composition and newly synthesized proteins through proteomics and potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium | MDPI [mdpi.com]
- 7. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Detection of protein-synthesizing microorganisms in the environment via bioorthogonal non-canonical amino a... [protocols.io]
- 10. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) incubation - ROCKS [protocols.io]
- 11. High-throughput Assessment of Mitochondrial Protein Synthesis in Mammalian Cells Using Mito-FUNCAT FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Three methods for examining the de novo proteome of microglia using BONCAT bioorthogonal labeling and FUNCAT click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating the functional consequences of CSE inhibition by DL-Propargylglycine in a specific cell line.
This guide provides a comprehensive comparison of DL-Propargylglycine (PAG) with other alternatives for inhibiting Cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S). Experimental data is presented to validate the functional consequences of CSE inhibition in cellular models, offering researchers, scientists, and drug development professionals a resource for experimental design and data interpretation.
Introduction to CSE and H₂S Signaling
Hydrogen sulfide (H₂S) is a gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), that plays crucial roles in various physiological and pathophysiological processes.[1][2] The primary enzymatic sources of endogenous H₂S in mammalian tissues are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE).[3][4] CSE, in particular, catalyzes the conversion of L-cysteine to H₂S and is implicated in cardiovascular homeostasis, inflammation, and cellular metabolism.[1][5][6] Given its biological significance, pharmacological inhibition of CSE is a critical tool for investigating the roles of H₂S and for developing potential therapeutic strategies. This compound (PAG) is a widely used, mechanism-based inhibitor of CSE.[7][8][9]
Mechanism of Action of this compound (PAG)
PAG is an irreversible inhibitor of CSE.[10] It acts as a substrate analogue, binding to the pyridoxal-5'-phosphate (PLP) cofactor in the active site of the enzyme.[7][10] This interaction leads to the formation of a covalent bond, specifically trapping key residues like Tyrosine 114, which in turn inactivates the enzyme and blocks its catalytic activity.[3][10] This inhibition effectively reduces the cellular production of H₂S from L-cysteine.
Performance Comparison: PAG vs. Alternative Inhibitors
The choice of inhibitor is critical for selectively targeting H₂S production. While PAG is widely used for its selectivity for CSE over CBS, other compounds also exist with varying potencies and specificities.[3]
| Table 1: Inhibitory Activity against Human CSE | |
| Inhibitor | IC₅₀ (µM) |
| L-Aminoethoxyvinylglycine (AVG) | 1.0[3] |
| Aminooxyacetic acid (AOAA) | 1.1 ± 0.1[3][4] |
| β-cyanoalanine (BCA) | 14 ± 0.2[3][4] |
| This compound (PAG) | 40 ± 8 [3][4] |
| S-3-Carboxypropyl-l-cysteine (CPC) | 180 ± 15 (for H₂S synthesis from cysteine)[9] |
Note: Lower IC₅₀ values indicate higher potency. AOAA is frequently used as a CBS inhibitor but also potently inhibits CSE.[3][4] AVG and PAG show high selectivity for CSE, with no significant effect on CBS activity up to 1 mM.[3]
| Table 2: Functional Consequences of CSE Inhibition in Cell Lines | |||
| Parameter | Cell Line | Treatment | Observed Effect |
| H₂S Production | Mouse Pancreatic Acinar Cells | PAG (3 mM) | Significantly reduced caerulein-induced H₂S formation.[5] |
| Cell Viability / Apoptosis | Vascular Smooth Muscle Cells (SMCs) from CSE-Knockout Mice | Hypoxic Stress | Increased susceptibility to hypoxia-induced cell death and apoptosis compared to wild-type.[11] |
| Oxidative Stress | Vascular Smooth Muscle Cells (SMCs) from CSE-Knockout Mice | Hypoxic Stress | Exhibited redox imbalance and aberrant mitochondrial activity.[11] |
| Inflammation | Mouse Pancreatic Acinar Cells | PAG (3 mM) | Suppressed the expression of pro-inflammatory Substance P and its receptor (NK-1R).[5] |
| Proliferation & Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Exogenous H₂S | Promoted endothelial cell proliferation, migration, and tube formation.[12] |
Signaling Pathway and Experimental Workflow
Signaling Pathway
The CSE/H₂S pathway is integral to cellular homeostasis. Inhibition of CSE by PAG disrupts this pathway, leading to decreased H₂S levels. This can result in increased oxidative stress, inflammation, and apoptosis, particularly under stress conditions. Conversely, H₂S has been shown to protect cells by activating pro-survival pathways like AKT/NRF2 and inhibiting inflammatory cascades such as the NF-κB pathway.[6][12]
References
- 1. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Atherogenic Effect of Hydrogen Sulfide by Over-Expression of Cystathionine Gamma-Lyase (CSE) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The cystathionine-γ-lyase inhibitor this compound augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for the inhibition mechanism of human cystathionine gamma-lyase, an enzyme responsible for the production of H(2)S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystathionine gamma-lyase-deficient smooth muscle cells exhibit redox imbalance and apoptosis under hypoxic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DL-Propargylglycine: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists handling DL-Propargylglycine, a compound used in various biochemical studies, understanding the correct disposal procedures is essential to ensure a safe working environment and maintain regulatory compliance. While some safety data sheets (SDS) for the hydrochloride salt of this compound may indicate it is not classified as a hazardous substance, other sources and related isomers are identified as irritants.[1][2][3] Therefore, it is prudent to adopt a cautious approach and manage all this compound waste as a hazardous chemical.
This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment
Before handling, it is crucial to be aware of the potential hazards. The following table summarizes the hazard classifications for this compound based on available safety data.
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][2][3] |
Note: Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and detailed information.
Prohibited Disposal Methods
Under no circumstances should this compound waste be disposed of via the following methods:
-
Drain Disposal: Never pour this compound powder or solutions down the sink.[4][5][6] This can contaminate waterways and is prohibited for hazardous chemicals.
-
Trash Disposal: Do not discard solid this compound or contaminated materials (e.g., weigh boats, gloves) in the regular trash.[6]
Standard Operating Procedure for this compound Disposal
Follow this detailed protocol for the safe collection, storage, and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Wear tightly fitting safety goggles or glasses.[7]
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Inspect gloves before use.[7]
-
Body Protection: Wear a standard laboratory coat.
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous reactions. This compound waste must be collected separately from incompatible materials.
| Waste Stream | Incompatible Materials to Avoid Mixing |
| This compound (Solid Waste) | Strong oxidizing agents, Strong acids, Strong bases, Amines[3] |
| This compound (Aqueous Waste) | Organic solvents, Incompatible chemicals listed above |
| This compound (Organic Solvent Waste) | Aqueous solutions, Incompatible chemicals listed above |
Note: Always collect aqueous and organic solvent waste in separate containers.[8]
Step 3: Waste Collection and Containment
-
Solid Waste:
-
Collect unused this compound powder and items grossly contaminated with the solid (e.g., weigh paper, paper towels from a spill) in a dedicated waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE), be in good condition, and have a secure, leak-proof lid.[9]
-
-
Solutions:
-
Collect solutions containing this compound in a dedicated, closable, and properly vented hazardous waste container.
-
Use separate containers for aqueous and organic solvent solutions.[8]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
-
Step 4: Labeling and Storage
Proper labeling and storage are mandated by regulations and are essential for safety.
-
Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste" (avoid abbreviations).
-
A list of all components in the container (e.g., "this compound, Water" or "this compound, DMSO").
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Irritant).
-
-
Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of waste generation.[4][5]
-
Ensure the SAA is a secondary containment tray to capture any potential leaks.
-
Keep the waste container closed at all times, except when adding waste.[4][5]
-
Step 5: Arranging for Final Disposal
-
Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[4]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[4] Follow all institutional guidelines regarding storage time limits.[5]
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill Cleanup
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated.[2]
-
Wearing your full PPE, gently sweep up the solid material. Avoid creating dust.[2]
-
Place the swept material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Wash the spill area with soap and water.
-
Report the spill to your laboratory supervisor.
References
- 1. This compound | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. acs.org [acs.org]
- 7. echemi.com [echemi.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Propargylglycine
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of DL-Propargylglycine.
This guide provides critical, immediate safety protocols and operational plans for the use of this compound in a laboratory setting. By adhering to these procedural steps, you can ensure a safe research environment and maintain the integrity of your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields.[1][2] | Protects against dust particles and potential splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or protective clothing.[1][2][3] | Prevents skin irritation and contact.[1][2][4] |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) if ventilation is inadequate or dust is generated.[2] | Prevents respiratory tract irritation from dust inhalation.[1][2][4] |
Operational Protocol: From Receipt to Disposal
A systematic workflow is crucial for the safe handling of this compound. The following diagram outlines the key stages of the operational process.
Caption: Workflow for handling this compound.
Emergency Response Plan
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation occurs.[1][2] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[2] |
Spill Response Protocol
The following diagram outlines the step-by-step procedure for managing a this compound spill.
Caption: Step-by-step emergency spill response.
Storage and Disposal
Proper storage and disposal are essential for laboratory safety and environmental compliance.
Storage Conditions
| Parameter | Requirement |
| Temperature | Store in a freezer.[1] Some sources suggest storage at -20°C.[5][6] |
| Atmosphere | Store under an inert atmosphere.[1][2] |
| Container | Keep containers tightly closed.[1][2][3] |
| Location | Store in a dry, cool, and well-ventilated place.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and amines.[1] |
Disposal Plan
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[1]
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, paper towels) in a suitable, closed, and labeled container.[2][3]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2] Do not empty into drains.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
